Chlorhexidine diacetate
Description
Structure
2D Structure
Properties
IUPAC Name |
acetic acid;(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30Cl2N10.2C2H4O2/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;2*1-2(3)4/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2*1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRFFJWBUDTUCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)N)N)/N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38Cl2N10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7032345 | |
| Record name | Chlorhexidine diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7032345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
625.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; [Reference #1] White powder; [Aldrich MSDS] | |
| Record name | Chlorhexidine acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9439 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
56-95-1 | |
| Record name | Chlorhexidine acetate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorhexidine diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7032345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorhexidine di(acetate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.275 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORHEXIDINE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5908ZUF22Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis and Characterization of Chlorhexidine Diacetate: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the synthesis and characterization of chlorhexidine diacetate. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes complex processes to facilitate a thorough understanding of this potent antiseptic agent.
This compound is a widely used biocide effective against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as fungi.[1] Its application spans various fields, from medical and dental antisepsis to pharmaceutical and cosmetic preservation.[2] A profound understanding of its synthesis and characterization is paramount for its application in research and development.
Synthesis of this compound
The synthesis of chlorhexidine is a multi-step process that can be broadly divided into two main stages.[3] The first stage involves the formation of the intermediate, 1,6-bis(cyano-guanidino)hexane.[4] This is followed by the reaction of this intermediate with p-chloroaniline hydrochloride to yield chlorhexidine, which is then converted to its diacetate salt.
A generalized reaction scheme is presented below:
Stage 1: Synthesis of 1,6-Bis(cyano-guanidino)hexane
Hexamethylenediamine dihydrochloride reacts with sodium dicyanamide in a suitable solvent, such as n-butanol, under reflux to yield 1,6-bis(cyano-guanidino)hexane.[5]
Stage 2: Synthesis of Chlorhexidine
The intermediate, 1,6-bis(cyano-guanidino)hexane, is then reacted with p-chloroaniline hydrochloride in a solvent like ethylene glycol ether at elevated temperatures to produce chlorhexidine.[6]
Stage 3: Formation of this compound Salt
The chlorhexidine base is subsequently treated with acetic acid to form the diacetate salt.
Experimental Protocol: Synthesis of this compound
Materials:
-
Hexamethylenediamine dihydrochloride
-
Sodium dicyanamide
-
n-Butanol
-
p-Chloroaniline hydrochloride
-
Ethylene glycol ether
-
Acetic acid
-
Ethanol
-
Deionized water
Procedure:
Stage 1: Synthesis of 1,6-Bis(cyano-guanidino)hexane [5]
-
Suspend 1,6-hexamethylenediamine dihydrochloride and sodium dicyanamide in n-butanol in a reaction vessel.
-
Heat the mixture to reflux for approximately 8.5 hours.
-
After cooling, filter the solid product and wash it with ice water.
-
Recrystallize the product from an aqueous methanol solution and dry to obtain 1,6-bis(cyano-guanidino)hexane.
Stage 2: Synthesis of Chlorhexidine Hydrochloride [6]
-
In a three-necked flask, combine 1,6-bis(cyano-guanidino)hexane and p-chloroaniline hydrochloride in ethylene glycol ether.
-
Heat the mixture to 135-175°C and reflux for 3 hours with magnetic stirring.
-
Allow the reaction solution to stand, then use suction filtration to obtain the crude solid.
-
Wash the crude product with water and then purify by washing with ethanol to obtain pure chlorhexidine hydrochloride.
Stage 3: Conversion to this compound
-
Dissolve the purified chlorhexidine hydrochloride in a suitable solvent.
-
Add a stoichiometric amount of a base (e.g., sodium hydroxide) to neutralize the hydrochloride and precipitate the chlorhexidine free base.
-
Isolate the chlorhexidine base by filtration.
-
Dissolve the chlorhexidine base in ethanol and add two molar equivalents of glacial acetic acid.
-
Crystallize the this compound from the solution, filter, and dry under vacuum.
Characterization of this compound
A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and physical properties. The following are standard analytical techniques employed for this purpose.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | References |
| Molecular Formula | C₂₂H₃₀Cl₂N₁₀·2C₂H₄O₂ | [7] |
| Molecular Weight | 625.55 g/mol | [7] |
| Appearance | White to almost white crystalline powder | [8] |
| Melting Point | 153-156 °C | |
| Solubility | Water: 19 g/L (20°C) | [9] |
| DMSO: 100 mg/mL | ||
| Soluble in alcohol, glycerol, propylene glycol, and polyethylene glycols. | [9] |
Spectroscopic and Chromatographic Analysis
The following table summarizes the typical parameters for the spectroscopic and chromatographic analysis of this compound.
| Technique | Parameter | Typical Value/Condition | References |
| ¹H NMR | Solvent | DMSO-d₆ | [10] |
| A ¹H NMR spectrum of this compound is available for reference. | [11] | ||
| ¹³C NMR | Solvent | DMSO-d₆ | [12] |
| FT-IR | Sample Prep. | Nujol mull or KBr pellet | [13] |
| Key Peaks | Bands corresponding to =NH, C=N, and secondary amino groups. | [14] | |
| UV-Vis | Solvent | n-Butanol | [15] |
| λmax | 260 nm | [15] | |
| HPLC | Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [16] |
| Mobile Phase | Methanol:Water (75:25 v/v) | [16] | |
| Flow Rate | 1.0 mL/min | [16] | |
| Detection | UV at 258 nm | [16] |
Experimental Protocols: Characterization
1. High-Performance Liquid Chromatography (HPLC) [16]
-
Objective: To determine the purity of the synthesized this compound.
-
Instrumentation: HPLC system with a UV-visible detector.
-
Column: Kromasil C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of methanol and water (75:25 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 258 nm.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a known concentration (e.g., 100 ppm).
-
Procedure: Inject the sample solution into the HPLC system and record the chromatogram. The purity can be calculated based on the area of the main peak relative to the total peak area.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy [10]
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation: Dissolve a small amount of the sample in deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure: Acquire ¹H and ¹³C NMR spectra. The obtained chemical shifts and coupling constants should be compared with reference spectra for this compound.[11]
3. Fourier-Transform Infrared (FT-IR) Spectroscopy [17]
-
Objective: To identify the functional groups present in the this compound molecule.
-
Instrumentation: FT-IR spectrometer.
-
Sample Preparation: Prepare a KBr pellet or a Nujol mull of the sample.
-
Procedure: Record the IR spectrum over a range of 4000-400 cm⁻¹. The spectrum should be analyzed for characteristic absorption bands of the functional groups present in this compound.
4. Ultraviolet-Visible (UV-Vis) Spectroscopy [15]
-
Objective: To determine the wavelength of maximum absorbance (λmax).
-
Instrumentation: UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of this compound in n-butanol.
-
Procedure: Scan the solution over a wavelength range of 200-400 nm to determine the λmax.
Mechanism of Antimicrobial Action
Chlorhexidine's antimicrobial efficacy stems from its cationic nature.[18] The positively charged chlorhexidine molecules are attracted to the negatively charged components of microbial cell walls, such as phosphate groups.[19] This interaction leads to the disruption of the cell membrane's integrity, causing leakage of intracellular components and ultimately, cell death.[20] At lower concentrations, chlorhexidine exhibits a bacteriostatic effect by inhibiting membrane-bound enzymes and causing leakage of low-molecular-weight cellular components.[21] At higher concentrations, it becomes bactericidal, causing the precipitation of cytoplasmic contents.[21]
References
- 1. Chlorhexidine Facts: Mechanism of Action [chlorhexidinefacts.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. EP2066622B1 - Process for preparing hexamethylenebiscyanoguanidine and chlorhexidine - Google Patents [patents.google.com]
- 4. 1,6-Bis(cyano-guanidino)hexane | 15894-70-9 [chemicalbook.com]
- 5. EP0305721B1 - Process for preparing hexamethylene bis-dicyanide diamide - Google Patents [patents.google.com]
- 6. CN102993056A - Preparation method of chlorhexidine compound - Google Patents [patents.google.com]
- 7. mpbio.com [mpbio.com]
- 8. This compound | 56-95-1 [chemicalbook.com]
- 9. sefh.es [sefh.es]
- 10. An In Vitro Spectroscopic Analysis to Determine the Chemical Composition of the Precipitate Formed by Mixing Sodium Hypochlorite and Chlorhexidine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound(56-95-1) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. Microscopic and Spectroscopic Analyses of Chlorhexidine Tolerance in Delftia acidovorans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Chlorhexidine Hydrochloride? [synapse.patsnap.com]
- 19. Chlorhexidine in Dentistry: Pharmacology, Uses, and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nbinno.com [nbinno.com]
- 21. droracle.ai [droracle.ai]
solubility of chlorhexidine diacetate in various organic solvents
An In-depth Technical Guide to the Solubility of Chlorhexidine Diacetate in Various Organic Solvents
Introduction
This compound is a widely utilized broad-spectrum antiseptic and disinfectant, effective against a range of Gram-positive and Gram-negative bacteria.[1][2] Its efficacy is intrinsically linked to its formulation, where solubility plays a pivotal role. For researchers, scientists, and drug development professionals, a comprehensive understanding of the is crucial for the development of stable, effective, and bioavailable formulations, from topical antiseptics to drug delivery systems. This guide provides a detailed overview of the solubility of this compound in several common organic solvents, outlines typical experimental protocols for solubility determination, and presents a visual workflow of these procedures.
Quantitative Solubility Data
The solubility of this compound varies significantly depending on the solvent. The following table summarizes the available quantitative data. It is important to note that experimental conditions, such as temperature and the use of physical methods like sonication, can influence the measured solubility.
| Solvent | Solubility | Temperature | Notes | Source(s) |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (159.85 mM) | 25°C | The use of fresh, non-moisture-absorbing DMSO is recommended as moisture can reduce solubility. | [3][4] |
| Dimethyl Sulfoxide (DMSO) | 15 mg/mL | Not Specified | [5][6] | |
| Ethanol | 55 mg/mL (87.92 mM) | Not Specified | Requires ultrasonic assistance. | [7] |
| Ethanol | 10 mg/mL | Not Specified | [5][6] | |
| Ethanol (96%) | 1 part in 15 parts (approx. 66.7 mg/mL) | Not Specified | [8] | |
| Dimethylformamide (DMF) | 15 mg/mL | Not Specified | [5][6] | |
| Propylene Glycol | Soluble | Not Specified | No quantitative data available. | [8][9] |
| Glycerol | Soluble | Not Specified | No quantitative data available. | [8][9] |
| Polyethylene Glycols | Soluble | Not Specified | No quantitative data available. | [8][9] |
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in pharmaceutical sciences. While specific protocols may vary between laboratories, the underlying principles remain consistent. A typical workflow for determining the equilibrium solubility of this compound is outlined below.
I. Materials and Equipment
-
This compound powder
-
Selected organic solvent(s) of appropriate purity
-
Analytical balance
-
Vials or flasks with secure closures
-
Constant temperature shaker, incubator, or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
II. General Procedure
-
Preparation of a Supersaturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a suitable vial. The excess solid ensures that the solution will become saturated.
-
Equilibration: The vial is sealed and placed in a constant temperature environment, such as a shaker or water bath. The mixture is agitated for a predetermined period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is commonly achieved by centrifugation at a high speed, which pellets the excess solid. Alternatively, the solution can be allowed to stand undisturbed for the solid to settle.
-
Sample Collection and Dilution: A precise aliquot of the clear supernatant is carefully withdrawn. To prevent the transfer of any solid particles, the supernatant may be filtered through a syringe filter. The collected sample is then accurately diluted with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable method for the quantification of chlorhexidine.[10][11] Other techniques such as UV-Vis spectrophotometry or capillary electrophoresis can also be employed.[10]
-
Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The results are typically expressed in units such as mg/mL or g/100mL.
Visualizing the Experimental Workflow
The following diagram illustrates the logical steps involved in a typical solubility determination experiment.
Caption: Workflow for determining the solubility of this compound.
References
- 1. This compound | 56-95-1 [chemicalbook.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound CAS#: 206986-79-0 [m.chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sefh.es [sefh.es]
- 9. This compound hydrate, 98% | Fisher Scientific [fishersci.ca]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Method for Determination of Chlorhexidine in Pharmaceutical Formulations alone and in presence of Hexamidine and p-chlorocresol, and in Spiked Human Saliva [aps.journals.ekb.eg]
Early Research on the Antimicrobial Spectrum of Chlorhexidine Diacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research on the antimicrobial spectrum of chlorhexidine diacetate, a compound that has become a cornerstone of modern antiseptic practice. The information presented herein is compiled from early scientific literature, focusing on the initial discoveries and characterizations of its broad-spectrum activity.
Introduction to this compound
Chlorhexidine was first described in 1954 by Davies and colleagues as a novel antibacterial agent with high potency.[1] Initially introduced under the trade name "Hibitane," its diacetate salt was one of the forms developed to enhance water solubility.[1] Early research quickly established its efficacy against a wide range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi.[2] The mechanism of action, broadly understood even in early studies, involves the disruption of the microbial cell membrane.[2] At lower concentrations, chlorhexidine exhibits a bacteriostatic effect, inhibiting bacterial growth, while at higher concentrations, it is bactericidal, causing cell death.[3]
Antimicrobial Spectrum: Qualitative Overview from Early Research
Key Findings from Early Literature:
-
Gram-Positive Bacteria: Highly susceptible to the action of chlorhexidine.
-
Gram-Negative Bacteria: Generally less susceptible than Gram-positive bacteria, requiring higher concentrations for inhibition.
-
Fungi (Yeasts): Early studies indicated that chlorhexidine was also effective against yeasts like Candida albicans.[4]
Quantitative Data: Virucidal Spectrum
A 1972 study investigated the virucidal activity of chlorhexidine. The findings from this early research are summarized in the table below.
| Virus | Concentration of Chlorhexidine | Exposure Time | Temperature | Outcome |
| Herpesvirus hominis (2 strains) | 0.02% | 90 minutes | Room Temperature | Reduction in infectivity titre by not more than six log10 units. |
| Poliovirus (vaccine strain) | 0.02% | 90 minutes | Room Temperature | Ineffective. |
| Adenovirus | 0.02% | 90 minutes | Room Temperature | Ineffective. |
Mechanism of Action
The bactericidal effect of chlorhexidine is a result of the binding of its cationic molecules to the negatively charged bacterial cell walls.[3] At low concentrations, this leads to a bacteriostatic effect by altering the osmotic balance of the cell.[3] At higher concentrations, it causes disruption of the cell membrane, leading to the leakage of intracellular components and ultimately cell death.[2][3]
Conceptual model of chlorhexidine's antimicrobial action.
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, based on the serial dilution methods that were standard during the early research period of chlorhexidine.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.
Materials:
-
This compound stock solution of known concentration.
-
Sterile nutrient broth or agar appropriate for the test microorganism.
-
Sterile test tubes and pipettes.
-
A pure, overnight culture of the test microorganism.
-
Incubator.
Procedure: Broth Dilution Method
-
Preparation of Dilutions: A series of two-fold dilutions of the this compound stock solution is prepared in sterile test tubes containing nutrient broth. This creates a range of decreasing concentrations of the antiseptic. A positive control tube (broth with inoculum, no chlorhexidine) and a negative control tube (broth only) are also prepared.
-
Inoculation: Each tube (except the negative control) is inoculated with a standardized suspension of the test microorganism. The final concentration of the inoculum is crucial for reproducible results.
-
Incubation: The tubes are incubated at a temperature and for a duration suitable for the growth of the test microorganism (e.g., 37°C for 24-48 hours for many bacteria).
-
Observation and Interpretation: After incubation, the tubes are examined for visible signs of growth (turbidity). The MIC is the lowest concentration of this compound in which there is no visible growth.
Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
The early research on this compound laid the groundwork for its extensive use as a broad-spectrum antiseptic. While specific quantitative data from the earliest publications are not readily accessible, the qualitative evidence and mechanistic understanding from that era clearly demonstrated its potent antimicrobial properties against a wide array of bacteria and fungi, as well as some viruses. The foundational experimental protocols, based on serial dilution, provided the means to establish the effective concentrations of this important compound.
References
- 1. Frontiers | Resistance Toward Chlorhexidine in Oral Bacteria – Is There Cause for Concern? [frontiersin.org]
- 2. Chlorhexidine Facts: Mechanism of Action [chlorhexidinefacts.com]
- 3. europeanreview.org [europeanreview.org]
- 4. Effects of this compound on Candida albicans, C. glabrata and Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Core: A Technical Guide to the Physicochemical Properties of Chlorhexidine Diacetate for Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the essential physicochemical properties of chlorhexidine diacetate, a widely utilized antiseptic agent, with a specific focus on its application in the design and development of innovative drug delivery systems. Understanding these fundamental characteristics is paramount for formulating effective, stable, and predictable delivery platforms.
Physicochemical Characteristics
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is the cornerstone of rational drug delivery design. The following tables summarize the key quantitative data for this compound.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C22H30Cl2N10・2(C2H4O2) | [1][2][3] |
| Molecular Weight | 625.55 g/mol | [1][3][4] |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | 153-160 °C | [1][2][4][5] |
| pKa (Strongest Basic) | 10.52 (Predicted) | [6] |
| logP (Octanol-Water) | 2.71 (Predicted) | [6] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Reference(s) |
| Water | 19 g/L (20 °C) | [2][7] |
| Ethanol (96%) | 1 part in 15 parts | [2] |
| Glycerol | Soluble | [2][7] |
| Propylene Glycol | Soluble | [2][7] |
| Polyethylene Glycols | Soluble | [2][7] |
| DMSO | 100 mg/mL | [8] |
Table 3: Stability Information for this compound
| Condition | Stability Profile | Reference(s) |
| Aqueous Solution pH | Most stable in the pH range of 5-8.[9] Above pH 8.0, the base may precipitate.[9][10] | [9][10] |
| Temperature | Aqueous solutions may decompose when heated above 70°C.[2] Dilute aqueous solutions (<10 mg/mL) can be sterilized by autoclaving.[2] | [2] |
| Light | Prolonged exposure to light should be avoided. | [2] |
| Incompatible Materials | Forms insoluble salts with anionic compounds (e.g., surfactants in toothpaste, carbomer).[11] | [11] |
Antimicrobial Mechanism of Action
Chlorhexidine exerts its potent antimicrobial effect through a multi-step process targeting the bacterial cell membrane. This mechanism is primarily driven by electrostatic interactions between the cationic chlorhexidine molecule and the negatively charged components of the bacterial cell surface.
References
- 1. chemimpex.com [chemimpex.com]
- 2. sefh.es [sefh.es]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound hydrate, 98% | Fisher Scientific [fishersci.ca]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | 56-95-1 [chemicalbook.com]
- 10. This compound - Ataman Kimya [atamanchemicals.com]
- 11. Chlorhexidine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Antiviral and Antifungal Activity of Chlorhexidine Diacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antimicrobial properties of chlorhexidine diacetate, with a specific focus on its efficacy against fungal and viral pathogens. Chlorhexidine, a dicationic biguanide, is a broad-spectrum antiseptic widely utilized in various healthcare settings.[1] Its activity is concentration-dependent, exhibiting bacteriostatic effects at lower concentrations and bactericidal properties at higher concentrations. This document synthesizes quantitative data from multiple studies, details common experimental protocols for evaluating its efficacy, and visualizes the underlying mechanisms and workflows.
Antifungal Activity of this compound
Chlorhexidine demonstrates significant activity against a range of fungal species, including yeasts and dermatophytes.[2] Its effectiveness is particularly noted against Candida albicans, a common opportunistic pathogen responsible for oral and systemic infections.[3][4] The antifungal action of chlorhexidine is rapid and robust, making it a valuable agent in controlling fungal biofilms and infections.[5]
Mechanism of Antifungal Action
The primary mechanism of chlorhexidine's antifungal effect is the disruption of the fungal cell membrane.[1] As a positively charged molecule, it binds strongly to the negatively charged phosphate groups on the fungal cell surface. This interaction destabilizes the cell wall and increases the permeability of the cytoplasmic membrane, leading to the leakage of essential intracellular components like potassium ions and ultimately, cell death.[6] At high concentrations, chlorhexidine can cause the coagulation of cytoplasmic contents.
A more specific mechanism has been investigated in Candida albicans. Studies suggest that at sub-lethal concentrations, chlorhexidine induces apoptosis by disrupting metal ion and reactive oxygen species (ROS) homeostasis, revealing a more complex interaction than simple membrane disruption.[2][7]
Caption: General mechanism of chlorhexidine's antifungal action.
Quantitative Antifungal Data
The efficacy of chlorhexidine against various fungal species is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
Table 1: MIC and MFC of Chlorhexidine Against Various Fungi
| Fungal Species | Salt Form | MIC | MFC | Reference |
|---|---|---|---|---|
| Candida albicans | Diacetate | 10 µg/mL (low lethal activity) | - | [8][9] |
| Candida glabrata | Diacetate | 10 µg/mL (low lethal activity) | - | [8][9] |
| Trichophyton mentagrophytes | Digluconate | 6.25 µg/mL | - | [10] |
| Microsporum gypseum | Digluconate | 12.5 µg/mL | - | [10] |
| Microsporum canis | Digluconate | 50 µg/mL | - | [10] |
| Dermatophytic Fungi (general) | Digluconate | 4.16 µL/mL | 4.16 - 8.33 µL/mL | [11][12] |
| Aspergillus spp. | Digluconate | 4 - 16 µg/mL | - | [13] |
| Penicillium sp. | Digluconate | 4 - 16 µg/mL | - | [13] |
| Fusarium spp. | Digluconate | 2 to >16 µg/mL | Equal to MIC |[14][15] |
Table 2: Efficacy of Chlorhexidine Against Candida spp. Biofilms
| Candida Species | Chlorhexidine Conc. | Reduction in CFU | Reference |
|---|---|---|---|
| C. albicans | 0.06% | 92.8% | [16] |
| C. albicans | 0.12% | 79.9% | [16] |
| C. albicans | 0.2% | 99.8% | [16] |
| C. tropicalis | 0.06% - 1% | 99.7% - 100% | [16] |
| C. parapsilosis | 0.12% | 96.0% | [16] |
| C. krusei | 0.12% | 96.0% | [16] |
| C. glabrata | 0.12% | 94.1% |[16] |
Experimental Protocols: Antifungal Susceptibility Testing
1.3.1 Broth Microdilution for MIC & MFC Determination This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in a 99-99.5% reduction in the initial inoculum (MFC).[17] The protocol is generally adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7][11][13]
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). A suspension is prepared in sterile saline or broth and adjusted to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Drug Dilution: this compound is serially diluted (typically two-fold) in a 96-well microtiter plate using a suitable broth medium like RPMI-1640.[13]
-
Inoculation: The standardized fungal suspension is added to each well of the microtiter plate, resulting in a final target inoculum concentration.
-
Incubation: The plate is incubated at a specified temperature (e.g., 35-37°C) for 24-48 hours.[17]
-
MIC Determination: The MIC is read as the lowest concentration of chlorhexidine in which there is no visible turbidity (growth).
-
MFC Determination: To determine the MFC, an aliquot (e.g., 20 µL) from each well showing no visible growth is subcultured onto an agar plate.[17] The plates are incubated for another 24-48 hours. The MFC is the lowest drug concentration from which no colonies grow on the agar plate.[15]
Caption: Workflow for MIC and MFC determination via broth microdilution.
Antiviral Activity of this compound
Chlorhexidine has demonstrated virucidal activity, particularly against enveloped viruses.[18][19] Its efficacy has been evaluated against Herpes Simplex Virus (HSV), Influenza A, and, more recently, coronaviruses, including SARS-CoV-2.[19][20]
Mechanism of Antiviral Action
The proposed virucidal mechanism of chlorhexidine targets the viral envelope, a lipid bilayer derived from the host cell that is essential for the infectivity of many viruses.[19] The positively charged chlorhexidine molecule is thought to interact with and disrupt the negatively charged components of the lipid envelope. This disruption leads to the lysis of the envelope, potentially damaging viral surface proteins required for attachment and entry into host cells, thereby inactivating the virus.[19]
References
- 1. Chlorhexidine Facts: Mechanism of Action [chlorhexidinefacts.com]
- 2. Sub-lethal concentrations of chlorhexidine inhibit Candida albicans growth by disrupting ROS and metal ion homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antibacterial and Antifungal Activity of this compound Incorporated into Acrylic Resins Used in Provisional Restorations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Antibacterial and Antifungal Activity of this compound Incorporated into Acrylic Resins Used in Provisional Restorations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. revodontolunesp.com.br [revodontolunesp.com.br]
- 6. What is the mechanism of Chlorhexidine Acetate? [synapse.patsnap.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Effects of this compound on Candida albicans, C. glabrata and Saccharomyces cerevisiae - Art Boulevard [artboulevard.org]
- 9. Effects of this compound on Candida albicans, C. glabrata and Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of chlorhexidine against some strains of cultured and clinically isolated microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. doi.editoracubo.com.br [doi.editoracubo.com.br]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Antifungal susceptibility and clinical efficacy of chlorhexidine combined with topical ophthalmic medications against Fusarium species isolated from corneal samples [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. journals.asm.org [journals.asm.org]
- 18. Chlorhexidine in Dentistry: Pharmacology, Uses, and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Virucidal efficacy of chlorhexidine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chlorhexidine Gluconate - Antiviral Mouthwash in COVID-19 [icpahealth.com]
The Initial Encounter: A Technical Guide to Chlorhexidine Diacetate's Interaction with Microbial Biofilms
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Microbial biofilms represent a formidable challenge in both clinical and industrial settings. These structured communities of microorganisms, encased in a self-produced matrix of extracellular polymeric substances (EPS), exhibit significantly increased resistance to antimicrobial agents compared to their planktonic counterparts.[1][2] Chlorhexidine, a broad-spectrum cationic biocide, has been a cornerstone of antiseptic strategies for decades.[2][3] Available in various salt forms, including chlorhexidine diacetate (CHDA), its primary mode of action involves the disruption of microbial cell membranes.[1][3] This technical guide provides a comprehensive overview of the initial studies investigating the complex interaction between this compound and microbial biofilms, focusing on its mechanism of action, experimental evaluation protocols, and the quantitative assessment of its efficacy.
Core Mechanism of Action
Chlorhexidine's efficacy stems from its molecular structure. As a positively charged molecule, it readily binds to the negatively charged components of the bacterial cell wall, such as phospholipids and lipopolysaccharides.[1][3] This electrostatic interaction is the critical first step in a cascade of events leading to cell death.
The process unfolds as follows:
-
Adsorption and Destabilization: The cationic chlorhexidine molecule adsorbs onto the bacterial surface, destabilizing the cell wall and interfering with osmotic regulation.[1]
-
Membrane Permeabilization: At lower concentrations, chlorhexidine damages the cell wall, increasing its permeability. This allows the molecule to penetrate and attack the inner cytoplasmic membrane.[1]
-
Cytoplasmic Leakage: Damage to the semipermeable cytoplasmic membrane results in the leakage of essential intracellular components, including potassium ions and metabolites.[1][3]
-
Inhibition and Lysis: At higher concentrations, this damage leads to the coagulation of cytoplasmic contents and eventual cell lysis.[2][3] The entire process is rapid, with bactericidal effects observed in as little as 20-30 seconds in vitro for planktonic bacteria.[1][4]
Beyond individual cells, chlorhexidine acetate also targets the biofilm's protective EPS matrix, disrupting its integrity and rendering the embedded bacteria more susceptible to antimicrobial action.[3] Furthermore, it can interfere with DNA replication and cause protein denaturation, further inhibiting bacterial proliferation.[3]
Caption: General mechanism of chlorhexidine action on bacterial cells and biofilms.
Quantitative Analysis of Efficacy
The effectiveness of chlorhexidine against biofilms is highly dependent on its concentration, the duration of exposure, and the maturity and composition of the biofilm.[5][6] Mature biofilms are notably more resistant than younger, developing ones.[6] Studies have employed various quantitative methods to assess this interaction.
Table 1: Summary of Quantitative Data on Chlorhexidine's Anti-Biofilm Efficacy
| Biofilm Model / Organisms | Chlorhexidine Form & Concentration | Exposure Time | Key Quantitative Findings | Reference |
|---|---|---|---|---|
| Multispecies oral biofilm (subgingival plaque) on hydroxyapatite | 2% Chlorhexidine (CHX) | 1, 3, 10 min | Proportion of killed bacteria was time-dependent. CHX-Plus showed higher bactericidal activity than 2% CHX at all times. | [5] |
| Multispecies oral biofilm (interproximal plaque) | 0.2% (wt/vol) Chlorhexidine Gluconate (CHG) | Time-lapse | Caused biofilm to contract at a rate of 1.176 µm/min. Bactericidal effects were detectable after 3-5 minutes. | [4] |
| S. mutans, E. faecalis, C. albicans on acrylic resin | 1%, 3%, 5% (wt) this compound (CHDA) | 24 hours | Antimicrobial effect increased with CHDA concentration, particularly against C. albicans and S. mutans. | [7] |
| Six-species oral biofilm | 0.05%, 0.1%, 0.2% CHX | 64 hours | Combined treatment with enzymes (DNase I/proteinase K) and 0.05% CHX led to a significant reduction in total microbial counts compared to 0.05% CHX alone. | [8][9] |
| K. pneumoniae, P. aeruginosa, S. aureus, E. faecalis in CDC bioreactor | Up to 4% Chlorhexidine Digluconate (CHD) | 24 hours | K. pneumoniae and P. aeruginosa survived in biofilms at up to 4% CHD, while S. aureus was eliminated at 1%. | [10] |
| Nine-species oral biofilm in constant-depth film fermenter | 0.125% (w/v) Chlorhexidine | 8 short pulses | Viable counts of streptococci, F. nucleatum, and P. gingivalis were inhibited by over 3 orders of magnitude. |[11] |
Detailed Experimental Protocols
Standardized methodologies are crucial for evaluating the efficacy of anti-biofilm agents. The following protocols represent common approaches cited in the initial research.
In Vitro Biofilm Cultivation
-
Substratum Preparation: Sintered hydroxyapatite (HA) disks, often coated with collagen or preconditioned with saliva to mimic the tooth surface, are commonly used for oral biofilm studies.[4][5][9] For other applications, materials like acrylic resins or polystyrene plates are utilized.[7]
-
Inoculum: Biofilms can be grown from single species cultures (e.g., S. mutans, C. albicans) or, for more clinically relevant models, from multispecies communities derived from sources like subgingival plaque or pooled human saliva.[4][5][7]
-
Growth Conditions: Inoculated disks are placed in multi-well plates and submerged in a suitable growth medium (e.g., Tryptic Soy Broth (TSB), Brain-Heart Infusion (BHI) broth, or artificial saliva).[4][7] Incubation is typically carried out at 37°C under aerobic or anaerobic conditions, depending on the organisms, for periods ranging from 24 hours to several weeks to achieve mature biofilms.[5][6][7] Specialized bioreactors, like the Constant-Depth Film Fermenter (CDFF) or CDC Bioreactor, are used for creating biofilms under controlled conditions.[10][11]
Antimicrobial Treatment and Efficacy Assessment
-
Chlorhexidine Exposure: Mature biofilms are exposed to various concentrations of this compound or other forms for defined periods (e.g., 1 to 10 minutes for short-term exposure, or integrated into the growth medium for long-term inhibition).[4][5]
-
Quantification of Viability:
-
Confocal Laser Scanning Microscopy (CLSM): This is a primary method for both structural and viability analysis. Biofilms are stained with fluorescent viability kits (e.g., LIVE/DEAD BacLight), which differentiate between bacteria with intact (green fluorescence) and damaged (red fluorescence) cell membranes. The volume ratio of dead to total bacteria is then calculated from 3D image stacks.[4][5]
-
Colony-Forming Unit (CFU) Counting: Biofilms are physically disrupted from the substratum, sonicated to separate bacterial cells, serially diluted, and plated on agar. The resulting colonies are counted to determine the number of viable bacteria remaining after treatment.[9]
-
Metabolic Assays (e.g., MTT): The metabolic activity of the biofilm, which correlates with viability, is measured by adding a reagent like MTT that is converted into a colored formazan product by living cells. The color intensity is then measured spectrophotometrically.[7]
-
Crystal Violet (CV) Staining: This method quantifies total biofilm biomass. The biofilm is stained with CV, and after washing, the bound dye is solubilized and its absorbance is measured.[2][7]
-
Caption: A generalized workflow for testing chlorhexidine's efficacy on biofilms.
Biofilm Resistance Mechanisms
Despite its potent bactericidal activity, the unique structure of biofilms presents several barriers to chlorhexidine's effectiveness.
-
Matrix Penetration Barrier: The EPS matrix is a primary line of defense. Composed of exopolysaccharides, proteins, and extracellular DNA (eDNA), the matrix is predominantly negatively charged.[2][8] This leads to the sequestration of cationic chlorhexidine molecules, preventing them from penetrating deeper into the biofilm and reaching the cells within.[2][8]
-
Physiological Heterogeneity: Bacteria within a biofilm exist in diverse physiological states. Cells in the deeper layers may be in a slow-growing or dormant state due to nutrient and oxygen limitation, making them less susceptible to antimicrobials that target active metabolic processes.[2]
-
Altered Gene Expression: Bacteria in biofilms can upregulate genes associated with resistance, such as those coding for multidrug efflux pumps, which actively expel antimicrobial agents from the cytoplasm.[8]
References
- 1. Chlorhexidine Facts: Mechanism of Action [chlorhexidinefacts.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Chlorhexidine Acetate? [synapse.patsnap.com]
- 4. Analysis of the Effects of Chlorhexidine on Oral Biofilm Vitality and Structure Based on Viability Profiling and an Indicator of Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the effect of two chlorhexidine preparations on biofilm bacteria in vitro: a three-dimensional quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Antibacterial and Antifungal Activity of this compound Incorporated into Acrylic Resins Used in Provisional Restorations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low Concentrations of Chlorhexidine Inhibit the Formation and Structural Integrity of Enzyme-Treated Multispecies Oral Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Low Concentrations of Chlorhexidine Inhibit the Formation and Structural Integrity of Enzyme-Treated Multispecies Oral Biofilms [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
in vitro cytotoxicity of chlorhexidine diacetate on mammalian cell lines
An in-depth technical guide on the for researchers, scientists, and drug development professionals.
Executive Summary
Chlorhexidine (CHX), a broad-spectrum bisbiguanide antiseptic, is widely utilized in various medical and dental applications. Its efficacy is, however, paralleled by concerns regarding its cytotoxicity to mammalian cells. This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of chlorhexidine diacetate on various mammalian cell lines. It synthesizes quantitative data from multiple studies, details the experimental protocols used for cytotoxicity assessment, and visually maps the key signaling pathways involved in CHX-induced cell death. The findings indicate that chlorhexidine's cytotoxicity is dose- and time-dependent, with mechanisms involving membrane damage, oxidative stress, mitochondrial dysfunction, and the induction of both apoptosis and necrosis.
Quantitative Cytotoxicity Data
The cytotoxic effect of chlorhexidine is highly dependent on its concentration, the duration of exposure, and the specific cell line being tested.[1] Generally, higher concentrations and longer exposure times lead to a significant reduction in cell viability.[1]
Table 1: Summary of In Vitro Cytotoxicity of Chlorhexidine on Mammalian Cell Lines
| Cell Line | Concentration (%) | Exposure Time | Assay | Observed Effect | Citation(s) |
| Canine Embryonic Fibroblasts | < 0.013% | 30 minutes | Cell Counting | Fibroblast survival observed. | [2] |
| Canine Embryonic Fibroblasts | > 0.013% | 30 minutes | Cell Counting | Lethal to fibroblasts. | [2] |
| Chinese Hamster Ovary (CHO) | Various | 1, 2, 4 hours | MTT Assay | Dose- and time-dependent decrease in cell viability. | [3][4] |
| Human Keratinocytes (HaCaT) | 0.2% | 24 hours | MTT Assay | Viability reduced to ~38%. | |
| Human Keratinocytes (HaCaT) | 0.2% | 48 hours | MTT Assay | Viability reduced to ~30%. | [5] |
| Mouse Fibroblasts (L929) | 0.2% | 24 hours | MTT Assay | Viability reduced to ~15%. | [5] |
| Mouse Fibroblasts (L929) | 0.2% | 48 hours | MTT Assay | Viability reduced to ~28%. | [5] |
| Human Gingival Fibroblasts (HGF) | 0.002% - 0.2% | 3 minutes | MTT Assay | Significant, dose-dependent decrease in viability. | [1] |
| Human Osteoblastic Cells (U2OS) | ~0.005% | Not Specified | Not Specified | 50% inhibition concentration (IC50). | [6] |
| Odontoblast-like Cells (MDPC-23) | 0.0024% | Not Specified | MTT Assay | 24.8% reduction in cell metabolism. | [7] |
| Odontoblast-like Cells (MDPC-23) | 0.004% | Not Specified | MTT Assay | 29.9% reduction in cell metabolism. | [7][8] |
| Odontoblast-like Cells (MDPC-23) | 0.02% | Not Specified | MTT Assay | 70.8% reduction in cell metabolism. | [7][8] |
| Human Endometrial Cells | 1 µg/mL (~0.0001%) | Not Specified | Not Specified | Toxic concentration. | [9] |
| Human Cells (Generic) | ≥ 0.004% | 3 hours | Trypan Blue | Impaired cellular function and/or cell death. | [10] |
Mechanisms of Chlorhexidine-Induced Cytotoxicity
Chlorhexidine exerts its cytotoxic effects through a multi-faceted mechanism, primarily initiated by disruption of the cell membrane. This initial damage triggers a cascade of intracellular events, including oxidative stress, mitochondrial dysfunction, and endoplasmic reticulum stress, ultimately leading to cell death via apoptosis or necrosis.[3][11][12] The mode of cell death is often concentration-dependent, with lower concentrations favoring apoptosis and higher concentrations leading to necrosis.[3][4][13]
Concentration-Dependent Cell Death Pathway
Chlorhexidine initiates distinct cell death pathways based on its concentration. At lower concentrations, it primarily triggers a programmed cell death cascade (apoptosis), while at higher concentrations, it causes rapid cell membrane disruption and lysis (necrosis).[13]
Caption: Logical flow of chlorhexidine's concentration-dependent cytotoxicity.
Oxidative Stress and Endoplasmic Reticulum (ER) Stress Pathways
Chlorhexidine has been shown to disrupt the cellular redox balance, leading to the generation of superoxide anions and subsequent oxidative stress.[3][4] This oxidative stress can damage cellular components and contribute to cell death. Concurrently, chlorhexidine can cause an accumulation of unfolded proteins in the endoplasmic reticulum, leading to ER stress, which is another potent trigger for apoptosis.[11][14]
Caption: Parallel pathways of oxidative and ER stress induced by chlorhexidine.
Mitochondrial Dysfunction and Apoptosis Induction
A critical event in chlorhexidine-induced apoptosis is the disruption of mitochondrial function.[12][15] This is characterized by a decrease in the mitochondrial membrane potential (ΔΨm), which precedes the activation of the caspase cascade, a family of proteases that execute the apoptotic program.[12][15]
Caption: Mitochondrial pathway of chlorhexidine-induced apoptosis.
Detailed Experimental Protocols
Standardized assays are crucial for evaluating and comparing the cytotoxicity of compounds like this compound. Below are detailed methodologies for key experiments.
MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals.
References
- 1. Insights into the Cytotoxicity and Irritant Potential of Chlorhexidine Digluconate: An In Vitro and In Ovo Safety Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and povidone-iodine cytotoxicity to canine embryonic fibroblasts and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oracareproducts.com [oracareproducts.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity of chlorhexidine on human osteoblastic cells is related to intracellular glutathione levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic effects of different concentrations of chlorhexidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity and teratogenicity of this compound released from hollow nylon fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytopathologic effects of chlorhexidine on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chlorhexidine-induced apoptosis or necrosis in L929 fibroblasts: A role for endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of chlorhexidine digluconate on different cell types: a molecular and ultrastructural investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chlorhexidine-induced apoptosis or necrosis in L929 fibroblasts: A role for endoplasmic reticulum stress (Journal Article) | OSTI.GOV [osti.gov]
- 15. researchgate.net [researchgate.net]
Investigating the Genetic Basis for Microbial Resistance to Chlorhexidine Diacetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorhexidine, in its various salt forms including diacetate, is a broad-spectrum cationic biocide widely employed in healthcare settings for its antiseptic properties.[1] Its extensive use, however, has led to concerns about the emergence of microbial resistance, which can have significant clinical implications. Understanding the genetic underpinnings of this resistance is paramount for the development of effective infection control strategies and novel antimicrobial agents. This technical guide provides a comprehensive overview of the known genetic determinants of chlorhexidine resistance in bacteria, details key experimental protocols for their investigation, and visualizes the complex biological pathways involved.
The primary mechanism of acquired resistance to chlorhexidine is the active efflux of the compound from the bacterial cell, mediated by various efflux pumps.[2] These pumps are transmembrane proteins that recognize and expel a wide range of substrates, including antiseptics and antibiotics. The genes encoding these pumps can be located on mobile genetic elements, such as plasmids, facilitating their spread among bacterial populations.[3]
Key Genetic Determinants of Chlorhexidine Resistance
The genetic basis of chlorhexidine resistance has been most extensively studied in clinically significant pathogens such as Staphylococcus aureus and Klebsiella pneumoniae.
Gram-Positive Bacteria: The Role of qac and smr Genes
In Gram-positive bacteria, particularly Staphylococcus aureus, two main families of genes are associated with reduced susceptibility to chlorhexidine: the quaternary ammonium compound resistance (qac) genes and the small multidrug resistance (smr) genes.[2]
-
qacA/B : These closely related genes are often found on plasmids and encode for efflux pumps belonging to the Major Facilitator Superfamily (MFS).[2][4] The QacA and QacB proteins are large, with 14 transmembrane segments, and utilize the proton motive force to expel a variety of cationic compounds, including chlorhexidine.[2]
-
smr : This gene, also known as qacC/D, encodes a smaller efflux pump of the Small Multidrug Resistance (SMR) family.[2] The Smr protein functions as a drug/proton antiporter.[5] While the presence of smr is associated with reduced chlorhexidine susceptibility, it generally confers a lower level of resistance compared to qacA/B.[2]
Gram-Negative Bacteria: Efflux and Regulatory Mutations
In Gram-negative bacteria, the mechanisms of chlorhexidine resistance are more diverse and can involve both dedicated efflux pumps and mutations in regulatory systems.
-
cepA : First identified in Klebsiella pneumoniae, the cepA gene is associated with chlorhexidine resistance and is thought to encode a cation efflux pump.[6]
-
smvA/smvR : In Klebsiella pneumoniae, the smvA gene encodes a Major Facilitator Superfamily (MFS) efflux pump. Its expression is regulated by the Tet repressor SmvR. Mutations in smvR can lead to the upregulation of smvA and consequently, increased resistance to chlorhexidine.[7]
-
phoPQ Two-Component System : Adaptation of Klebsiella pneumoniae to chlorhexidine has been linked to mutations in the phoPQ two-component regulatory system.[7] This system is a global regulator of virulence and adaptation. Mutations in phoP or phoQ can lead to downstream effects on gene expression, including genes involved in lipopolysaccharide (LPS) modification, which may alter the cell's susceptibility to cationic compounds like chlorhexidine.[5][7]
-
Resistance-Nodulation-Division (RND) Family Pumps : In many Gram-negative bacteria, broad-spectrum efflux pumps of the RND family, such as the AcrAB-TolC system in Escherichia coli, contribute to intrinsic and acquired resistance to a wide range of antimicrobial compounds, including chlorhexidine.[1]
Quantitative Data on Chlorhexidine Resistance
The following tables summarize key quantitative data from various studies on chlorhexidine resistance.
Table 1: Minimum Inhibitory Concentrations (MICs) of Chlorhexidine for Various Bacterial Species
| Bacterial Species | Strain Type | Chlorhexidine MIC Range (mg/L) | Reference |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 1 - 8 | [8] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1 - 8 | [8] |
| Escherichia coli | Clinical Isolates | 1 - 64 | [8] |
| Klebsiella pneumoniae | Clinical Isolates | 4 - 64 | [8] |
| Enterobacter cloacae complex | Clinical Isolates | 1 - >64 | [8] |
| Staphylococcus aureus | Isolates lacking resistance genes | 0.5 - 2 | [2] |
| Staphylococcus aureus | Isolates with qacA/B or smr | 2 - 8 | [2] |
| Staphylococcus aureus | Isolates with both qacA/B and smr | 8 - 16 | [2] |
| Neisseria gonorrhoeae | Baseline | 2 | [4] |
| Neisseria gonorrhoeae | After 40 days of chlorhexidine exposure | 20 | [4] |
Table 2: Prevalence of Chlorhexidine Resistance Genes in Staphylococcus aureus
| Gene(s) | Prevalence in MRSA | Prevalence in MSSA | Reference |
| smr | 36% | Not specified | [9] |
| qacA/B | Not specified | 4% | [9] |
| smr | 100% (in CHG resistant isolates) | Not applicable | [10] |
| norA | 50% (in CHG resistant isolates) | Not applicable | [10] |
| qacA/B2 | 45.8% (in CHG resistant isolates) | Not applicable | [10] |
| qacA/B1 | 4.16% (in CHG resistant isolates) | Not applicable | [10] |
Table 3: Fold Change in Gene Expression in Chlorhexidine-Adapted Klebsiella pneumoniae
| Gene | Fold Change in Expression | Reference |
| smvA | 10 to 27-fold increase | [7] |
| phoPQ | 5 to 15-fold increase | [7] |
| pmrD | 6 to 19-fold increase | [7] |
| pmrK | 18 to 64-fold increase | [7] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][11][12]
Materials:
-
Chlorhexidine diacetate stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer or plate reader
Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, including a growth control well (no chlorhexidine) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
Determine the MIC by visually inspecting the plates for the lowest concentration of chlorhexidine that inhibits visible bacterial growth. Alternatively, a plate reader can be used to measure the optical density at 600 nm.
Molecular Detection of Resistance Genes by Polymerase Chain Reaction (PCR)
PCR is a rapid and sensitive method for detecting the presence of specific genes, such as qacA/B and smr.[13]
Materials:
-
Bacterial DNA extract
-
PCR primers specific for the target genes (e.g., qacA/B, smr)
-
Taq DNA polymerase and reaction buffer
-
Deoxynucleotide triphosphates (dNTPs)
-
Thermocycler
-
Agarose gel electrophoresis equipment
Procedure:
-
DNA Extraction: Extract genomic DNA from the bacterial isolates using a commercial kit or a standard protocol.
-
PCR Amplification:
-
Prepare a PCR master mix containing Taq DNA polymerase, buffer, dNTPs, and forward and reverse primers for the target gene.
-
Add the extracted DNA to the master mix.
-
Perform PCR amplification in a thermocycler using an optimized program of denaturation, annealing, and extension steps.
-
-
Gel Electrophoresis:
-
Load the PCR products onto an agarose gel containing a DNA stain (e.g., ethidium bromide).
-
Run the gel to separate the DNA fragments by size.
-
Visualize the DNA bands under UV light. The presence of a band of the expected size indicates the presence of the target gene.
-
Visualizations
Signaling Pathway: The PhoPQ System in Klebsiella pneumoniae
Caption: The PhoPQ two-component system senses chlorhexidine stress, leading to the phosphorylation of PhoP. This, in turn, influences the expression of downstream genes like pmrD and pmrK, contributing to resistance.
Experimental Workflow: MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.
Logical Relationship: Mechanisms of Chlorhexidine Resistance
References
- 1. Chlorhexidine Resistance or Cross-Resistance, That Is the Question - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distribution of chlorhexidine resistance genes among Staphylococcus aureus clinical isolates: the challenge of antiseptic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Multicomponent drug efflux complexes: architecture and mechanism of assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular characterization of the PhoPQ-PmrD-PmrAB mediated pathway regulating polymyxin B resistance in Klebsiella pneumoniae CG43 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Broth Microdilution Method To Characterize Chlorhexidine MICs among Bacteria Collected from 2005 to 2019 at Three U.S. Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Increased Resistance to Chlorhexidine and Cross-Resistance to Colistin following Exposure of Klebsiella pneumoniae Clinical Isolates to Chlorhexidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. [The prevalence of antiseptic resistance genes (qacA/B and smr) and antibiotic resistance in clinical Staphylococcus aureus strains] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Study of chlorhexidine susceptibility. [bio-protocol.org]
- 12. pure.qub.ac.uk [pure.qub.ac.uk]
- 13. connectjournals.com [connectjournals.com]
Methodological & Application
Application Notes and Protocols: Chlorhexidine Diacetate as a Biocide in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorhexidine diacetate is a broad-spectrum biocide effective against Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] Its primary application in a research setting is as a topical antiseptic and disinfectant.[1][3] However, its potent antimicrobial properties suggest its potential utility as a biocide in cell culture media to prevent or eliminate microbial contamination. This document provides detailed application notes and protocols for the use of this compound in cell culture, with a critical focus on balancing its biocidal efficacy with its inherent cytotoxicity to mammalian cells.
Chlorhexidine's mechanism of action involves the dissociation of its salts at physiological pH, releasing a positively charged chlorhexidine cation.[4] This cation binds to the negatively charged bacterial cell wall, leading to membrane disruption and cell death at high concentrations, while at lower concentrations, it has a bacteriostatic effect.[2][4]
Data Presentation: Efficacy and Cytotoxicity
Careful consideration of the concentration-dependent effects of this compound is paramount. The following tables summarize key quantitative data from published studies to guide the determination of an appropriate working concentration.
Table 1: Biocidal Efficacy of this compound
| Target Organism | Effective Concentration | Exposure Time | Outcome | Source |
| Staphylococcus aureus | ≥ 0.05% | 30 minutes | Bactericidal | [5][6] |
| Staphylococcus aureus | ≤ 0.03% | 30 minutes | Bacterial survival observed | [6] |
| Streptococcus mutans | 3% and 5% (incorporated in acrylic resin) | Not specified | Significant antimicrobial effect | [7] |
| Candida albicans | 1%, 3%, and 5% (incorporated in acrylic resin) | Not specified | Significant antimicrobial effect | [7] |
| Enterococcus faecalis | 5% (incorporated in acrylic resin) | Not specified | Less affected than other organisms | [7] |
Table 2: Cytotoxicity of this compound on Mammalian Cells
| Cell Type | Cytotoxic Concentration | Exposure Time | Effect | Source |
| Canine Embryonic Fibroblasts | ≥ 0.013% | 30 minutes | Cell death | [5][6][8] |
| Canine Embryonic Fibroblasts | < 0.013% | 30 minutes | Cell survival | [5][8] |
| Human Endometrial Cells | 1 µg/mL (0.0001%) | Not specified | Toxic | [9] |
| L929 Fibroblasts | 0.000125% - 0.016% | 24 hours | Induces apoptosis at lower concentrations and necrosis at higher concentrations | [6] |
| Human Cells (in culture) | ≥ 0.004% | 3 hours | Impaired cellular function and/or cell death | [10] |
| Human Cells (in culture) | 0.2% | 30 seconds | Maximal suppression of protein synthesis | [10] |
| Odontoblast-like cells (MDPC-23) | 0.02% | Not specified | High cytotoxicity | [11] |
| Odontoblast-like cells (MDPC-23) | 0.0024% and 0.004% | Not specified | Slight cytopathic effects | [11] |
Experimental Protocols
The following protocols provide a framework for determining the optimal concentration of this compound for your specific cell culture system and for its routine use in contamination control.
Protocol for Determining the Minimum Biocidal Concentration (MBC) in Cell Culture Media
This protocol is adapted from standard suspension tests for biocide efficacy.[12]
Objective: To determine the lowest concentration of this compound that effectively kills a specific microbial contaminant in your cell culture medium of choice.
Materials:
-
This compound stock solution (e.g., 1% in sterile water)
-
Complete cell culture medium (the medium you intend to use)
-
Bacterial or fungal culture of a common laboratory contaminant (e.g., E. coli, S. aureus, C. albicans)
-
Sterile microcentrifuge tubes or 96-well plates
-
Standard bacteriological agar plates (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar)
-
Incubator (appropriate for the microbe)
-
Spectrophotometer (optional, for determining initial inoculum concentration)
Procedure:
-
Prepare Microbial Inoculum:
-
Grow a fresh culture of the contaminant organism in a suitable broth.
-
Adjust the concentration of the microbial suspension to approximately 1 x 10^8 CFU/mL in sterile saline or PBS. This can be estimated by measuring the optical density at 600 nm (OD600).
-
Dilute this suspension 1:100 in your complete cell culture medium to obtain a starting inoculum of approximately 1 x 10^6 CFU/mL.
-
-
Prepare this compound Dilutions:
-
Create a series of dilutions of the this compound stock solution in your complete cell culture medium. A suggested starting range is from 0.1% down to 0.0001%. It is crucial to include a no-biocide control.
-
-
Exposure:
-
In sterile microcentrifuge tubes or a 96-well plate, mix 9 parts of each this compound dilution with 1 part of the microbial inoculum. This will result in a final microbial concentration of 1 x 10^5 CFU/mL.
-
Incubate the mixtures at 37°C for a defined contact time (e.g., 30 minutes, 1 hour, 3 hours).
-
-
Neutralization and Plating:
-
After the incubation period, it is critical to neutralize the biocidal activity of the this compound to accurately assess microbial survival. This can be achieved by performing a 1:100 serial dilution in a neutralizing broth (e.g., Dey-Engley neutralizing broth).
-
Plate 100 µL of the neutralized and serially diluted samples onto appropriate agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates under conditions suitable for the test organism (e.g., 37°C for 24-48 hours for bacteria).
-
Count the number of colonies on each plate and calculate the CFU/mL for each this compound concentration.
-
-
Determination of MBC:
-
The MBC is the lowest concentration of this compound that results in a ≥ 3-log reduction (99.9% kill) of the initial inoculum.
-
Protocol for Evaluating the Cytotoxicity of this compound
Objective: To determine the maximum non-toxic concentration of this compound for your specific mammalian cell line.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT assay kit or other viability assay (e.g., Trypan Blue exclusion, LDH assay)
-
Plate reader (for MTT assay)
-
Inverted microscope
Procedure:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare a range of this compound concentrations in fresh, complete cell culture medium. The concentration range should bracket the determined MBC and extend to lower concentrations (e.g., from 0.05% down to 0.0001%).
-
Include a vehicle control (medium only) and a positive control for cell death (e.g., 70% ethanol).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
-
Exposure:
-
Incubate the cells for a relevant exposure time (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment (MTT Assay Example):
-
After the incubation period, add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance on a plate reader at the appropriate wavelength (usually around 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the this compound concentration to determine the IC50 (the concentration that inhibits 50% of cell growth). The maximum non-toxic concentration is typically considered to be at or below the IC10.
-
Routine Protocol for Cell Culture Contamination Control
Objective: To use a pre-determined, safe concentration of this compound to treat a contaminated cell culture. Note: This is a salvage procedure and is not a substitute for good aseptic technique. The primary goal should always be the prevention of contamination.
Materials:
-
Contaminated cell culture
-
Pre-determined optimal concentration of this compound (a concentration that is biocidal but has minimal cytotoxicity)
-
Complete cell culture medium
-
Sterile centrifuge tubes
Procedure:
-
Cell Harvest:
-
For adherent cells, wash the monolayer twice with sterile PBS and then detach the cells using trypsin. For suspension cells, proceed to the next step.
-
Collect the cell suspension in a sterile centrifuge tube.
-
-
Treatment:
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in complete cell culture medium containing the pre-determined optimal concentration of this compound.
-
Incubate for the minimum required contact time to kill the contaminant (as determined in Protocol 3.1).
-
-
Removal of this compound:
-
Centrifuge the treated cell suspension.
-
Discard the supernatant containing the this compound.
-
Wash the cell pellet twice with fresh, sterile, biocide-free complete cell culture medium.
-
-
Re-plating and Monitoring:
-
Resuspend the washed cell pellet in fresh, biocide-free medium and plate in a new culture flask.
-
Incubate under normal conditions and monitor the culture closely for the next several passages for any signs of recurring contamination or cellular stress.
-
It is advisable to quarantine the treated culture and test for the presence of the contaminant after a few passages.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound.
Caption: Mechanism of action of this compound against bacteria.
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Concentration-dependent induction of apoptosis and necrosis in mammalian cells.
Conclusion and Recommendations
This compound can be a potent tool for controlling microbial contamination in cell culture, but its use requires careful validation to avoid compromising experimental results through cytotoxicity. The key recommendations are:
-
Always Determine the Optimal Concentration: The balance between biocidal activity and cytotoxicity is critical and is specific to the contaminant and the cell line.
-
Use as a Last Resort: this compound should be used to salvage valuable cultures, not as a routine additive to media. Strict aseptic technique is the best defense against contamination.
-
Validate Post-Treatment: After treatment, cells should be monitored for changes in morphology, growth rate, and function to ensure that the treatment has not inadvertently affected the experimental model.
-
Consider the Source of Contamination: If contamination is a recurring issue, the source of the contamination should be identified and eliminated.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. Chlorhexidine Facts: Mechanism of Action [chlorhexidinefacts.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Chlorhexidine - Wikipedia [en.wikipedia.org]
- 5. This compound and povidone-iodine cytotoxicity to canine embryonic fibroblasts and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Antibacterial and Antifungal Activity of this compound Incorporated into Acrylic Resins Used in Provisional Restorations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity and teratogenicity of this compound released from hollow nylon fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytopathologic effects of chlorhexidine on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. microbe-investigations.com [microbe-investigations.com]
Application Note: Quantification of Chlorhexidine Diacetate in Biological Fluids by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantification of chlorhexidine diacetate in various biological fluids, including plasma, serum, urine, and saliva, using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described methodology is crucial for pharmacokinetic, toxicokinetic, and clinical monitoring studies involving chlorhexidine. This document outlines sample preparation, chromatographic conditions, and method validation parameters, presenting quantitative data in a clear, tabular format for easy reference and comparison. An experimental workflow diagram is also provided for visual guidance.
Introduction
Chlorhexidine is a broad-spectrum bisbiguanide antiseptic and disinfectant used extensively in healthcare and consumer products.[1][2] Accurate and reliable quantification of chlorhexidine and its salts, such as this compound, in biological matrices is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for monitoring patient exposure and assessing potential toxicity. High-performance liquid chromatography (HPLC) is a widely employed analytical technique for the determination of chlorhexidine in biological samples due to its specificity, sensitivity, and robustness.[2][3][4] This application note details a validated HPLC method suitable for the routine analysis of this compound in biological fluids.
Materials and Methods
Reagents and Chemicals
-
This compound reference standard
-
Internal standard (e.g., Chlorpromazine or Levomepromazine)[3][5]
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Phosphoric acid
-
Potassium dihydrogen phosphate
-
Trifluoroacetic acid (TFA)
-
Heptafluorobutyric acid (HFBA)
-
Triethylamine (TEA)
-
Perchloric acid
-
Potassium carbonate
-
Ultrapure water
-
Drug-free biological fluids (plasma, serum, urine, saliva) for matrix-matched standards and quality controls.
Instrumentation
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)[3][6]
-
Data acquisition and processing software
-
Centrifuge
-
Vortex mixer
-
pH meter
-
Solid-phase extraction (SPE) manifold and cartridges (if applicable)
Experimental Protocols
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol or water) to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase or a relevant solvent to cover the desired calibration range (e.g., 0.05 - 50 µg/mL).[3][5]
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of the internal standard (e.g., chlorpromazine) at a concentration of 1 mg/mL in methanol.
-
Working IS Solution: Dilute the IS stock solution to a suitable working concentration (e.g., 10 µg/mL) with the mobile phase.
-
Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into drug-free biological matrix to prepare calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation
Choose one of the following sample preparation methods based on the biological matrix and required sensitivity:
Method 1: Protein Precipitation (for Plasma/Serum) [5]
-
To a 200 µL aliquot of serum or plasma sample, add the internal standard.
-
Add 10% perchloric acid to deproteinize the sample.
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Neutralize the resulting supernatant with 1M potassium carbonate solution.
-
Centrifuge to remove the insoluble salt.
-
Inject an aliquot of the clear supernatant into the HPLC system.
Method 2: Protein Precipitation with Acetonitrile (for Plasma/Urine) [7]
-
Spike the plasma or urine sample with a small amount of chlorhexidine.
-
Dilute the sample 5-fold with acetonitrile.[7]
-
Vortex the mixture to precipitate proteins.
-
Centrifuge to obtain a clear supernatant.
-
Inject the supernatant directly into the HPLC system.[7]
Method 3: Solid-Phase Extraction (SPE) (for Whole Blood) [3]
-
Spike blood samples with an internal standard and fortify with sodium acetate buffer.[3]
-
Condition a C18 SPE column.
-
Load the prepared blood sample onto the SPE column.
-
Wash the column to remove interferences.
-
Elute the chlorhexidine and internal standard with a suitable elution solvent (e.g., a mixture of methanol/ethyl acetate).[3]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Inject the reconstituted sample into the HPLC system.
Chromatographic Conditions
The following are typical HPLC conditions that can be optimized as needed:
-
Column: C18 (e.g., Kromasil C18, 4.6 x 250 mm, 5 µm)[6]
-
Mobile Phase: A mixture of acetonitrile and water or a buffer solution.
-
Detection Wavelength: 260 nm[3]
Data Presentation
The performance of the HPLC method for this compound quantification is summarized in the tables below.
Table 1: Chromatographic Parameters
| Parameter | Typical Value | Reference |
| Column | C18 (4.6 x 250 mm, 5 µm) | [3][6] |
| Mobile Phase | Acetonitrile/Water with additives | [3][5] |
| Flow Rate | 1.0 mL/min | [3][6] |
| Detection Wavelength | 260 nm | [3] |
| Retention Time | ~5.7 min | [1] |
Table 2: Method Validation Data
| Parameter | Typical Range/Value | Reference |
| Linearity Range | 0.05 - 50 µg/mL | [3][5] |
| Correlation Coefficient (r²) | > 0.999 | [6] |
| Limit of Detection (LOD) | 0.01 - 0.07 µg/mL | [3][9] |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | [3][9] |
| Accuracy (% Recovery) | 72% - 115.2% | [3][8] |
| Precision (%RSD) | < 15% | [3] |
Experimental Workflow
The overall workflow for the quantification of this compound in biological fluids is illustrated below.
Caption: Experimental workflow for this compound quantification.
Conclusion
The HPLC method described in this application note is a reliable and robust approach for the quantitative determination of this compound in various biological fluids. The protocol, including sample preparation and chromatographic conditions, can be readily implemented in a laboratory setting for pharmacokinetic studies, therapeutic drug monitoring, and other research applications. The provided validation data demonstrates that the method is sensitive, accurate, and precise for its intended purpose.
References
- 1. iosrphr.org [iosrphr.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Analytical Methods for the Determination of Chlorhexidine: A Review | Semantic Scholar [semanticscholar.org]
- 5. Toxicological analysis of chlorhexidine in human serum using HPLC on a polymer-coated ODS column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. HPLC Method for Analysis of Chlorhexidine in Biofluids: Blood Plasma and Urine on BIST B+ Column | SIELC Technologies [sielc.com]
- 8. [Determination of chlorhexidine acetate in disinfectant by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
effective sterilization techniques for aqueous solutions of chlorhexidine diacetate
Application Notes: Sterilization of Chlorhexidine Diacetate Aqueous Solutions
1.0 Introduction
This compound is a cationic broad-spectrum antimicrobial agent widely used as a disinfectant and antiseptic. For research, pharmaceutical, and clinical applications, ensuring the sterility of its aqueous solutions is paramount to prevent microbial contamination. However, this compound's stability is influenced by factors such as heat, pH, and concentration, making the choice of sterilization method critical. Aqueous solutions are most stable within a pH range of 5-8. This document provides a detailed overview of effective sterilization techniques, focusing on heat sterilization (autoclaving) and sterile filtration, while also discussing the limitations of other methods like gamma irradiation.
2.0 Key Considerations for Sterilization
-
Concentration: The concentration of the this compound solution is a primary determinant for selecting the appropriate sterilization method. High concentrations (>1% w/v or 10 mg/mL) are prone to forming insoluble precipitates when autoclaved.
-
pH Stability: The optimal pH for this compound solution stability is between 5 and 7. Autoclaving in certain glass containers (like soda-lime glass) can cause leaching of alkaline materials, raising the pH and potentially leading to precipitation of the chlorhexidine base.
-
Degradation: Chlorhexidine can degrade, particularly under heat stress, to form byproducts such as p-chloroaniline (PCA), which is known to be hemotoxic and potentially carcinogenic. The degradation pathway is pH-dependent. Prolonged exposure to high temperatures should be avoided.
-
Container Material: When autoclaving, the choice of container is crucial. Neutral glass (e.g., borosilicate) or polypropylene containers are recommended to prevent pH shifts.
3.0 Recommended Sterilization Methods
Two primary methods are recommended for sterilizing aqueous solutions of this compound: autoclaving for dilute solutions and sterile filtration for more concentrated solutions.
-
3.1 Autoclaving (Steam Sterilization): This method is effective for dilute solutions (<1% w/v or 10 mg/mL). It uses high-pressure saturated steam to kill microorganisms. However, the heat can promote hydrolysis, leading to the formation of degradation products.
-
3.2 Sterile Filtration: This is the preferred method for solutions that are heat-sensitive or have a concentration greater than 1% w/v. The process physically removes microorganisms by passing the solution through a sterile filter with a pore size small enough to retain them (typically 0.22 µm).
-
3.3 Gamma Irradiation: This method is generally not recommended for aqueous solutions of chlorhexidine. Studies have shown that gamma irradiation can significantly reduce the antibacterial activity of chlorhexidine in a wet state.
Data Summary
The following tables summarize the key parameters and outcomes for the recommended sterilization techniques.
Table 1: Autoclaving Parameters for this compound Solutions
| Parameter | Recommended Value/Condition | Rationale & Remarks | Citations |
| Concentration | < 10 mg/mL (< 1% w/v) | Prevents the formation of insoluble residues upon heating. | |
| Temperature & Time | 115°C for 30 minutes OR121-123°C for 15 minutes | Standard autoclave cycles for achieving sterility. | |
| pH Range | 5 - 7 | Optimal range for chlorhexidine stability. | |
| Container Type | Neutral Glass (Borosilicate) or Polypropylene | Avoids leaching of alkaline materials that can increase pH and cause precipitation. | |
| Limitations | Potential for thermal degradation into byproducts like p-chloroaniline (PCA). |
Table 2: Sterile Filtration Parameters for this compound Solutions
| Parameter | Recommended Value/Condition | Rationale & Remarks | Citations |
| Concentration | Suitable for all concentrations, especially > 10 mg/mL. | Avoids heat-related degradation and precipitation issues seen with autoclaving. | |
| Filter Type | Sterile Membrane Filter | Material should be compatible with chlorhexidine (e.g., PES, PVDF). | |
| Filter Pore Size | 0.22 µm | Standard pore size for removing bacteria and achieving sterility. | |
| Pre-filtration Flush | Discard the first 10 mL of filtrate. | This compound may adsorb to the filter material, reducing the initial concentration. | |
| Unsuitable Filters | Fibrous and porcelain filters. | These materials are not recommended for this application. | |
| Limitations | Risk of contamination if aseptic technique is not strictly followed. Potential for drug adsorption to the filter. |
Process Workflows and Diagrams
A logical workflow for selecting the appropriate sterilization method is crucial for maintaining the integrity of the this compound solution.
Caption: Workflow for selecting a sterilization method.
Chlorhexidine's stability is impacted by its degradation into various byproducts, a process heavily influenced by the solution's pH.
Caption: pH-dependent degradation pathways of chlorhexidine.
Experimental Protocols
Protocol 1: Sterilization by Autoclaving
This protocol is suitable for dilute aqueous solutions of this compound (<10 mg/mL).
Materials:
-
This compound powder
-
Sterile water for injection (or equivalent purified water)
-
Autoclavable container (polypropylene or borosilicate glass)
-
Autoclave indicator tape
-
Steam autoclave validated for performance
Procedure:
-
Preparation: Prepare the this compound solution at the desired concentration (not exceeding 10 mg/mL) using sterile water. Ensure the powder is fully dissolved.
-
Container Filling: Fill the autoclavable container(s) with the solution. Do not fill more than 2/3 of the container's volume to prevent boiling over.
-
Sealing: Loosely apply the cap or closure to the container. This is critical to allow for pressure equalization and prevent the container from shattering.
-
Loading: Place the container(s) inside a secondary, larger autoclavable pan to contain any potential spills. Place autoclave indicator tape on the primary container.
-
Autoclaving Cycle: Place the load in the autoclave. Run a standard liquid sterilization cycle:
-
Option A: 121-123°C at 15 psi for 15 minutes.
-
Option B: 115°C for 30 minutes. The time should be adjusted based on the volume of the liquid to ensure the entire load reaches the target temperature for the required duration.
-
-
Cooling: After the cycle is complete, allow the autoclave to cool and depressurize completely (pressure gauge reads zero) before opening the door.
-
Unloading: Wearing appropriate personal protective equipment (heat-resistant gloves, eye protection), carefully remove the sterilized solution. The indicator tape should show a successful sterilization cycle.
-
Final Steps: Once cooled to room temperature, tighten the caps. Label the container with the contents, concentration, and date of sterilization. Store protected from light.
Caption: Experimental workflow for autoclaving.
Protocol 2: Sterilization by Membrane Filtration
This protocol is the method of choice for solutions that are heat-sensitive or have concentrations greater than 10 mg/mL . All steps must be performed in a laminar flow hood or clean room to maintain sterility.
Materials:
-
This compound solution (prepared with sterile water)
-
Sterile filtration unit (e.g., vacuum-driven bottle-top filter or syringe filter)
-
Sterile membrane filter with a 0.22 µm pore size
-
Sterile receiving container
-
Laminar flow hood or biological safety cabinet
-
Vacuum pump (if using a vacuum unit)
Procedure:
-
Aseptic Environment: Prepare the workspace by thoroughly cleaning the laminar flow hood and gathering all sterile materials.
-
System Assembly: Aseptically assemble the filtration apparatus according to the manufacturer's instructions. Ensure the 0.22 µm membrane filter is correctly installed.
-
Filtration:
-
Pour the this compound solution into the upper reservoir of the filtration unit.
-
Apply a vacuum to draw the solution through the 0.22 µm filter into the sterile receiving container below.
-
-
Initial Discard: As recommended, discard the first ~10 mL of the filtrate. This can be done by filtering a small initial volume into a waste container before switching to the final sterile receiving vessel.
-
Collection: Collect the remaining sterile-filtered solution in the final receiving container.
-
Disassembly and Storage: Once filtration is complete, carefully remove the receiving container. Seal it with a sterile cap.
-
Labeling: Label the container with the contents, concentration, "Sterile-Filtered," and the date. Store as required, protected from light.
-
Integrity Testing (for GMP applications): For pharmaceutical manufacturing, perform a filter integrity test (e.g., bubble point test) post-filtration to ensure the filter was not compromised during the process.
Caption: Experimental workflow for sterile filtration.
Audience: Researchers, scientists, and drug development professionals.
Introduction Medical device-associated infections are a significant challenge in healthcare, frequently caused by the formation of microbial biofilms on the surfaces of devices like catheters, implants, and provisional dental restorations.[1] Biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which protects them from antibiotics and host immune responses.[2][3] Chlorhexidine diacetate (CHDA), a salt of the broad-spectrum antiseptic chlorhexidine, has emerged as a promising agent for coating medical devices to prevent bacterial colonization and subsequent biofilm formation.[3][4] Chlorhexidine operates through the disruption of microbial cell membranes, offering both bacteriostatic and bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi.[2][5]
These application notes provide an overview of the mechanism, quantitative efficacy, and detailed experimental protocols for evaluating CHDA coatings on medical devices.
Mechanism of Action of Chlorhexidine
Chlorhexidine's antimicrobial activity stems from its cationic nature. The positively charged chlorhexidine molecule binds to the negatively charged components of the bacterial cell wall, such as phospholipids and lipopolysaccharides.[2] This interaction destabilizes the cell wall, increasing its permeability and leading to the leakage of essential intracellular components like potassium ions, ultimately resulting in cell death.[2][5] At lower concentrations, chlorhexidine is bacteriostatic, inhibiting bacterial growth, while at higher concentrations, it is bactericidal, causing the cytoplasm to congeal.[5] This rapid action can kill nearly 100% of Gram-positive and Gram-negative bacteria within 30 seconds in vitro.[5] Its ability to disrupt the extracellular polymeric matrix also makes it effective against established biofilms.[2]
Caption: Mechanism of Chlorhexidine's antimicrobial action.
Quantitative Data Summary
The efficacy of this compound coatings can be measured by the reduction in viable bacterial counts (log reduction) and the inhibition of biofilm formation. The following tables summarize quantitative data from various studies.
Table 1: Antimicrobial Efficacy of CHDA-Silicone Films against E. coli and S. aureus
| Film Composition | Target Bacteria | Log Reduction vs. Control (after 24h) | Reference |
| 5 wt% CHDA in Silicone | E. coli | 2.75 | [1] |
| 5 wt% CHDA in Silicone | S. aureus | 3.41 | [1] |
| SNAP* + 5 wt% CHDA in Silicone | E. coli | 3.41 | [1] |
| SNAP* + 5 wt% CHDA in Silicone | S. aureus | > 4.5 | [1] |
| *S-nitroso-N-acetylpenicillamine (a nitric oxide donor) |
Table 2: Effect of CHDA Concentration in Acrylic Resin on Microbial Activity
| CHDA Concentration (wt%) | S. mutans Inhibition | C. albicans Inhibition | E. faecalis Inhibition | Reference |
| 1% | Significant | Significant | Less Affected | [4] |
| 3% | Statistically Significant | Significant | Less Affected | [4] |
| 5% | Statistically Significant | Significant | Less Affected | [4] |
| *Inhibition correlated positively with increasing CHDA concentration.[4] |
Table 3: Comparative Antimicrobial Efficacy of Chlorhexidine Dressings
| Dressing Type | Superior Efficacy Time Points | Equivalent Efficacy Time Points | Reference |
| Chlorhexidine Free Base | 67% | 33% | [6][7] |
| This compound | 0% | 33% | [6][7] |
| *Comparison based on in vitro log₁₀ reduction at 1, 3, and 7-day time points against various pathogens.[6] |
Experimental Protocols
Detailed protocols are essential for the standardized evaluation of CHDA-coated medical devices.
Protocol 1: In Vitro Antibacterial Adhesion Assay
This protocol assesses the ability of a CHDA-coated surface to prevent initial bacterial attachment.
Objective: To quantify the reduction in bacterial adhesion on a coated surface compared to an uncoated control over a 24-hour period.[1]
Materials:
-
CHDA-coated and uncoated (control) material samples (e.g., silicone films).[1]
-
Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922).
-
Tryptic Soy Broth (TSB) or other suitable bacterial culture medium.
-
Phosphate-buffered saline (PBS), sterile.
-
Sterile 24-well plates.
-
Incubator (37°C).
-
Sonicator.
-
Agar plates for colony forming unit (CFU) counting.
Procedure:
-
Sample Preparation: Cut coated and control materials into uniform sizes (e.g., 1x1 cm) and sterilize them (e.g., using ethylene oxide or UV irradiation). Place each sample into a well of a 24-well plate.
-
Bacterial Culture Preparation: Inoculate the test bacteria in TSB and incubate overnight at 37°C. Dilute the overnight culture in fresh TSB to a concentration of 1 × 10⁶ CFU/mL.
-
Inoculation: Add 1 mL of the bacterial suspension to each well containing a material sample.
-
Incubation: Incubate the plate at 37°C for 24 hours to allow for bacterial adhesion.[1]
-
Washing: After incubation, gently remove the samples with sterile forceps and rinse three times with PBS to remove non-adherent, planktonic bacteria.
-
Bacterial Recovery: Place each washed sample into a sterile tube containing 1 mL of PBS. Sonicate for 10-15 minutes to dislodge the adherent bacteria from the surface.
-
Quantification: Perform serial dilutions of the resulting bacterial suspension in PBS. Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
Data Analysis: Count the CFUs on the plates to determine the number of viable adherent bacteria per sample. Calculate the log reduction in bacterial adhesion on the coated samples compared to the uncoated controls.
Caption: Workflow for an in vitro antibacterial adhesion assay.
Protocol 2: Biofilm Formation and Quantification Assay
This protocol evaluates the efficacy of CHDA coatings in inhibiting the formation of mature biofilms.
Objective: To quantify the total biofilm biomass on a coated surface using crystal violet staining.[4]
Materials:
-
CHDA-coated and uncoated (control) material samples.
-
Bacterial or fungal strains (e.g., S. mutans, C. albicans).[4]
-
Appropriate growth medium (e.g., TSB supplemented with sucrose for S. mutans).[4]
-
Sterile 24-well plates.
-
0.1% Crystal Violet (CV) solution.
-
30% Acetic Acid or 95% Ethanol.
-
Microplate reader.
Procedure:
-
Sample and Culture Preparation: Prepare sterile samples and bacterial/fungal cultures as described in Protocol 1.
-
Biofilm Growth: Place samples in a 24-well plate and add 1 mL of the microbial suspension. Incubate for a specified period (e.g., 24 to 72 hours) at 37°C to allow biofilm formation.[8] Change the medium daily if required for longer incubation periods.
-
Washing: After incubation, remove the medium and wash the samples gently with PBS to remove planktonic cells, leaving the biofilm intact.
-
Fixation: Add 1 mL of methanol to each well and incubate for 15 minutes to fix the biofilms. Remove the methanol and allow the samples to air dry.
-
Staining: Add 1 mL of 0.1% crystal violet solution to each well, ensuring the samples are fully submerged. Incubate at room temperature for 15-20 minutes.
-
Final Wash: Remove the CV solution and wash the samples thoroughly with water until the rinse water is clear.
-
Destaining: Add 1 mL of a destaining solution (e.g., 30% acetic acid or 95% ethanol) to each well to solubilize the CV bound to the biofilm. Incubate for 15-30 minutes with gentle shaking.
-
Quantification: Transfer the destaining solution to a new 96-well plate and measure the absorbance at a wavelength of 570-595 nm using a microplate reader.[9]
-
Data Analysis: Higher absorbance values correspond to greater biofilm biomass. Compare the absorbance readings of coated samples to the uncoated controls to determine the percentage of biofilm inhibition.
Protocol 3: Cytotoxicity Assay
This protocol is crucial to ensure that the CHDA coating is not harmful to host cells, a key requirement for biocompatibility.
Objective: To evaluate the effect of the CHDA coating on the viability and proliferation of mammalian cells (e.g., fibroblasts or osteoblasts).
Materials:
-
CHDA-coated and uncoated (control) material samples, sterilized.
-
Mammalian cell line (e.g., human fibroblasts, L929, or MG-63 osteoblasts).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Cell viability reagent (e.g., MTT, alamarBlue, or a Live/Dead staining kit).[10]
-
Sterile 24-well plates.
-
CO₂ incubator (37°C, 5% CO₂).
-
Microplate reader or fluorescence microscope.
Procedure:
-
Sample Preparation: Place sterile coated and control samples into the wells of a 24-well plate.
-
Cell Seeding: Trypsinize and count the mammalian cells. Seed the cells directly onto the surface of the material samples at a specific density (e.g., 1 × 10⁴ cells/well). Add complete culture medium to each well.
-
Incubation: Incubate the plate in a CO₂ incubator for 1, 3, and 5 days to assess cell response over time.[11]
-
Viability Assessment (MTT Assay Example):
-
At each time point, remove the culture medium.
-
Add medium containing MTT reagent (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at ~570 nm using a microplate reader.
-
-
Data Analysis: Compare the absorbance values from cells cultured on coated samples to those on uncoated controls. A significant decrease in absorbance indicates cytotoxicity. Results are often expressed as a percentage of the control cell viability.
References
- 1. Prevention of Medical Device Infections via Multi-action Nitric Oxide and this compound Releasing Medical Grade Silicone Biointerfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Chlorhexidine Acetate? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. The Antibacterial and Antifungal Activity of this compound Incorporated into Acrylic Resins Used in Provisional Restorations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chlorhexidine Facts: Mechanism of Action [chlorhexidinefacts.com]
- 6. In vitro antimicrobial effects of this compound versus chlorhexidine free base dressings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. prevahexchx.com [prevahexchx.com]
- 8. A novel chlorhexidine-hexametaphosphate coating for titanium with antibiofilm efficacy and stem cell cytocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chlorhexidine activity against bacterial biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental study on the use of a chlorhexidine-loaded carboxymethylcellulose gel as antibacterial coating for hernia repair meshes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Chlorhexidine-grafted coating to improve antibacterial property of the micro/nanoporous titanium surfaces] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chlorhexidine Diacetate Coating on Orthopedic Implants for the Prevention of Bacterial Biofilm Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the application and evaluation of chlorhexidine diacetate coatings on orthopedic implants. The primary objective of these coatings is to prevent implant-associated infections by inhibiting bacterial adhesion and subsequent biofilm formation, a major cause of post-surgical complications.
Application Notes
Introduction to this compound Coatings
Implant-related infections are a devastating complication in orthopedic surgery, often leading to revision surgeries and significant patient morbidity.[1][2] The formation of bacterial biofilms on the implant surface is a critical step in the pathogenesis of these infections, as biofilms provide a protective barrier for bacteria against the host immune system and antibiotic therapies.[2][3] this compound, a broad-spectrum biocide, has demonstrated significant efficacy against a wide range of Gram-positive and Gram-negative bacteria.[1] Its application as a coating on orthopedic implants presents a promising strategy to reduce the incidence of implant-associated infections.
Chlorhexidine's primary mechanism of action involves the disruption of the bacterial cell membrane.[4] The positively charged chlorhexidine molecule binds to the negatively charged sites on the bacterial cell wall, leading to increased membrane permeability and leakage of intracellular components, ultimately resulting in cell death.[4] Importantly, chlorhexidine has also been shown to penetrate and disrupt the extracellular polymeric substance (EPS) matrix of biofilms, rendering the embedded bacteria more susceptible to antimicrobial agents.
Coating Strategies
Several methods have been developed to apply this compound coatings to orthopedic implant materials, such as titanium and stainless steel.[1] The choice of coating method can influence the coating's stability, drug release kinetics, and overall antimicrobial efficacy. Common strategies include:
-
Layer-by-Layer (LbL) Assembly: This technique involves the sequential adsorption of oppositely charged polyelectrolytes to create a multilayered thin film on the implant surface. Chlorhexidine can be incorporated into these layers, allowing for a controlled release profile.[1][5]
-
Polydopamine-Based Coatings: Dopamine can self-polymerize on a wide range of materials to form a thin, adherent polydopamine (pDA) layer. Chlorhexidine can be co-deposited with dopamine or subsequently immobilized on the pDA layer, providing a stable and biocompatible coating.
-
Epoxy-Based Coatings: Epoxy resins can be used to create mechanically stable and durable coatings. This compound can be incorporated into the epoxy formulation before curing, resulting in a drug-releasing coating.[6]
Data Presentation
In Vitro Efficacy of Chlorhexidine Coatings
The following tables summarize quantitative data from various studies on the in vitro efficacy of chlorhexidine-coated surfaces against common orthopedic pathogens.
Table 1: Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) of Chlorhexidine
| Bacterial Strain | MBIC80 (µg/mL) | MBEC80 (µg/mL) | Reference |
| Staphylococcus aureus (Gram-positive) | 4-16 | 32 | [7] |
| Staphylococcus haemolyticus (Gram-positive) | 4-16 | 32 | [7] |
| Serratia marcescens (Gram-negative) | 8-16 | 16-64 | [7] |
| Pseudomonas aeruginosa (Gram-negative) | 8-16 | 16-64 | [7] |
| Proteus mirabilis (Gram-negative) | 8-16 | 16-64 | [7] |
| Acinetobacter baumannii (Gram-negative) | 8-16 | 16-64 | [7] |
| Klebsiella pneumoniae (Gram-negative) | 8-16 | 16-64 | [7] |
Table 2: Reduction of Bacterial Adhesion on Chlorhexidine-Coated Titanium Surfaces
| Coating Method | Bacterial Strain | Incubation Time (h) | Adhesion Reduction (%) | Reference |
| Chlorhexidine-Hexametaphosphate | Multispecies Biofilm | 72 | Significant reduction in biomass | [8] |
| Epoxy-based (10 wt% CHX) | Staphylococcus aureus | 24 | >99 | [9] |
| Layer-by-Layer (PAA/CHI/CHX) | Staphylococcus aureus | 24 | Zone of inhibition observed | [1] |
Chlorhexidine Release Kinetics
The release profile of chlorhexidine from the coating is a critical factor in its long-term efficacy.
Table 3: Chlorhexidine Release from Coated Surfaces
| Coating Method | Release Medium | Initial Burst Release (first 24h) | Sustained Release Duration | Reference |
| Epoxy-based (10 wt% CHX) | Phosphate Buffered Saline (PBS) | ~80% (41 µg/cm²) | > 24 hours | [9] |
| Layer-by-Layer (PAA/CHI/CHX) | Phosphate Buffered Saline (PBS) | Sharp release in the first 16h | Up to 168 hours | [1] |
| Chlorhexidine-Hexametaphosphate | Simulated Tissue Fluid | Most release in the first 7h | Up to 7 hours | [8] |
Experimental Protocols
Protocol for Layer-by-Layer (LbL) Coating of Titanium Implants with Chitosan/Polyacrylic Acid/Chlorhexidine
This protocol is adapted from the methodology described by Fromm et al.[1]
Materials:
-
Titanium implants (or coupons)
-
Chitosan (CHI) solution (e.g., 1 mg/mL in 0.1 M acetic acid)
-
Poly(acrylic acid) (PAA) solution (e.g., 1 mg/mL in deionized water)
-
This compound (CHX) solution (e.g., 0.025% w/v in deionized water)
-
Deionized water
-
Beakers
-
Forceps
-
Orbital shaker
Procedure:
-
Substrate Preparation: Thoroughly clean the titanium implants by sonication in acetone, ethanol, and deionized water for 15 minutes each. Dry the implants under a stream of nitrogen.
-
Polyelectrolyte Multilayer (PEM) Deposition:
-
Immerse the cleaned implants in the PAA solution for 1 minute with gentle agitation.
-
Rinse the implants with deionized water for 1 minute.
-
Immerse the implants in the CHI solution for 1 minute with gentle agitation.
-
Rinse the implants with deionized water for 1 minute.
-
This completes one bilayer (PAA/CHI). Repeat this cycle to achieve the desired number of bilayers (e.g., 14.5 bilayers).
-
-
Chlorhexidine Incorporation:
-
Immerse the PEM-coated implants in the CHX solution for 24 hours at room temperature with gentle agitation.
-
-
Final Rinsing and Drying:
-
Rinse the CHX-loaded implants with deionized water to remove any loosely bound chlorhexidine.
-
Dry the coated implants in a sterile environment.
-
Protocol for In Vitro Antibacterial Efficacy Testing: Zone of Inhibition Assay
Materials:
-
Chlorhexidine-coated and uncoated (control) implant samples
-
Bacterial culture (e.g., Staphylococcus aureus ATCC 25923)
-
Tryptic Soy Broth (TSB)
-
Tryptic Soy Agar (TSA) plates
-
Sterile swabs
-
Incubator (37°C)
Procedure:
-
Bacterial Inoculum Preparation: Inoculate a single colony of the test bacterium into TSB and incubate at 37°C until it reaches the mid-logarithmic phase of growth (e.g., OD600 of 0.5).
-
Plate Inoculation: Dip a sterile swab into the bacterial suspension and streak it evenly across the entire surface of a TSA plate to create a bacterial lawn.
-
Sample Placement: Aseptically place the chlorhexidine-coated and uncoated implant samples onto the surface of the inoculated TSA plate. Gently press the samples to ensure contact with the agar.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each sample where bacterial growth has been inhibited. A larger diameter indicates greater antibacterial activity.
Protocol for Quantitative Assessment of Bacterial Biofilm Formation
Materials:
-
Chlorhexidine-coated and uncoated (control) implant samples
-
Bacterial culture (e.g., Staphylococcus aureus)
-
Tryptic Soy Broth (TSB) supplemented with glucose (e.g., 1%)
-
Phosphate Buffered Saline (PBS)
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%)
-
Microplate reader
Procedure:
-
Sample Sterilization and Placement: Sterilize the implant samples and place them in the wells of a sterile 24-well plate.
-
Bacterial Inoculation: Add a diluted bacterial culture in TSB with glucose to each well containing an implant sample.
-
Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: Gently remove the medium and wash the samples twice with PBS to remove non-adherent bacteria.
-
Staining: Add the Crystal Violet solution to each well and incubate for 15 minutes at room temperature.
-
Washing: Remove the Crystal Violet solution and wash the samples thoroughly with deionized water until the wash water is clear.
-
Destaining: Add 95% ethanol to each well to dissolve the bound Crystal Violet.
-
Quantification: Transfer the ethanol solution to a new 96-well plate and measure the absorbance at a wavelength of 570 nm using a microplate reader. Higher absorbance values correspond to greater biofilm formation.
Visualizations
Mechanism of Action of Chlorhexidine
Caption: Mechanism of action of chlorhexidine against bacteria and biofilms.
Experimental Workflow for Coating and Efficacy Testing
Caption: General experimental workflow for coating orthopedic implants with this compound and evaluating their antibacterial efficacy.
References
- 1. Investigation of Antibacterial Coatings Based on Chitosan/Polyacrylic Acid/Chlorhexidine for Orthopedic Implants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the effect of two chlorhexidine preparations on biofilm bacteria in vitro: a three-dimensional quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial coatings on orthopedic implants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of bacterial anti-adhesion and sustained antimicrobial abilities of chlorhexidine gluconate-loaded phase-transited lysozyme nanoparticle suspension on dentine: An ex vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oruk.org [oruk.org]
- 6. research.tudelft.nl [research.tudelft.nl]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. A novel chlorhexidine-hexametaphosphate coating for titanium with antibiofilm efficacy and stem cell cytocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial effect of chlorhexidine on bacteria adsorbed onto experimental dental plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Chlorhexidine Diacetate In Situ Gels for Periodontal Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Periodontitis is a chronic inflammatory disease that affects the tissues supporting the teeth, leading to progressive attachment loss and bone destruction.[1] Conventional treatments often struggle to maintain therapeutic drug concentrations at the site of infection within the periodontal pocket.[2] In situ gelling systems represent a promising strategy for localized periodontal drug delivery.[3] These systems are administered as low-viscosity solutions that undergo a phase transition to a gel upon stimulation by physiological factors like temperature, pH, or ions in the periodontal pocket.[4][5] This transformation allows the formulation to conform to the irregular pocket geometry, providing a sustained release of the antimicrobial agent directly at the site of action.[2]
Chlorhexidine (CHX) is a broad-spectrum antiseptic agent, widely regarded as the "gold standard" in dental practice for its efficacy against periodontal pathogens.[6][7] This document details the development and characterization of an in situ gel formulation for the sustained delivery of chlorhexidine diacetate to the periodontal pocket. The focus is on thermosensitive and/or pH-sensitive systems, which are common and effective for this application.[8]
Formulation and Development Overview
The development of a this compound in situ gel involves the selection of appropriate polymers that can undergo a sol-gel transition in the periodontal pocket environment. The formulation is typically prepared using a "cold method" to ensure the polymer remains in a solution state during preparation.[9]
Principle of In Situ Gelation
In situ gels are liquid formulations that solidify at the site of application. This transition can be triggered by several mechanisms:
-
Temperature Modulation (Thermosensitive Gels): These are the most common types for periodontal applications.[10] They utilize polymers like poloxamers (e.g., Poloxamer 407), which exist as a solution at refrigerated temperatures (4°C) but transform into a viscous gel at body temperature (37°C).[8][11]
-
pH Change (pH-sensitive Gels): Polymers such as Carbopol are pH-dependent, remaining in a liquid state at an acidic pH and gelling at the neutral or slightly alkaline pH of the periodontal pocket.[12]
-
Ionic Cross-linkage (Ion-sensitive Gels): Polymers like gellan gum or sodium alginate form gels in the presence of cations (e.g., Ca²⁺) found in the gingival crevicular fluid.[2][5]
Often, a combination of polymers is used to achieve optimal properties, such as using a thermosensitive polymer for gelation and a mucoadhesive polymer (e.g., Carbopol, Chitosan) to increase viscosity and residence time in the pocket.[9][13]
Caption: Workflow for the formulation and evaluation of in situ gels.
Experimental Protocols
The following protocols describe the standard methods for preparing and evaluating this compound in situ gels.
Protocol: Preparation of In Situ Gel (Cold Method)
This protocol is suitable for thermosensitive formulations using polymers like Poloxamer 407 and mucoadhesive polymers like Carbopol 934P.[9]
-
Polymer Dispersion: Slowly add the required amount of Poloxamer 407 and Carbopol 934P to a precise volume of cold deionized water (4°C) with continuous, gentle stirring.
-
Solubilization: Store the resulting dispersion at 4°C overnight to ensure complete dissolution of the polymers and the formation of a clear solution.
-
Drug Incorporation: Once the polymer solution is clear, slowly dissolve the specified amount of this compound (e.g., 0.1-1.0% w/v) in the solution while maintaining the low temperature and stirring until fully dissolved.[14][15]
-
Final Volume: Adjust the final volume with cold deionized water if necessary.
-
Storage: Store the final formulation in a sealed container at 4°C.
Protocol: Determination of Gelation Temperature and Time
-
Sample Preparation: Place 2 mL of the formulation in a transparent vial.
-
Heating: Immerse the vial in a temperature-controlled water bath, initially set to 25°C.
-
Temperature Increase: Increase the temperature of the water bath in increments of 1°C. Allow the sample to equilibrate for 5 minutes at each new temperature.
-
Observation: Determine the gelation temperature by observing the temperature at which the solution no longer flows when the vial is tilted 90°.[16]
-
Gelation Time: To measure gelation time, place the vial in a water bath maintained at a constant physiological temperature (37°C) and record the time required for the sol-to-gel transition to occur.[17]
Protocol: Viscosity and Rheological Measurement
Viscosity is a critical parameter, as the formulation must be easily injectable (low viscosity) but form a strong gel (high viscosity) at body temperature.[9]
-
Instrument Setup: Use a rotational viscometer with a suitable spindle.
-
Low-Temperature Measurement: Measure the viscosity of the formulation in its sol state at a controlled temperature below the gelation temperature (e.g., 4°C or 25°C).[16]
-
High-Temperature Measurement: Increase the temperature of the sample to 37°C (±0.5°C) and measure the viscosity of the resulting gel.
-
Data Recording: Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
Protocol: In Vitro Drug Release Study
This study simulates the release of chlorhexidine from the gel into the periodontal pocket.
-
Apparatus: A Franz diffusion cell is commonly used for this purpose.[2] Alternatively, a static dissolution method can be employed where the gel is placed in a test tube with simulated gingival fluid.[8]
-
Medium: Use a simulated gingival fluid, typically phosphate buffer at pH 6.8-7.2, to mimic the periodontal pocket environment.[8][18]
-
Procedure (Static Method): a. Place 5 mL of the dissolution medium in a test tube and maintain it at 37°C ± 1°C. b. Carefully place 1 mL of the prepared formulation into the test tube, where it will form a gel.[8] c. At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a 1 mL aliquot of the medium. d. Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed medium to maintain a constant volume.
-
Analysis: Analyze the withdrawn samples for chlorhexidine concentration using a suitable analytical method, such as UV-Vis spectrophotometry at the appropriate wavelength (e.g., 261.5 nm).[8]
-
Calculation: Calculate the cumulative percentage of drug released over time.
Protocol: Mucoadhesive Strength Measurement
Mucoadhesion is essential for retaining the gel within the periodontal pocket.
-
Substrate: Use a section of animal mucosal tissue (e.g., porcine) as the substrate.
-
Apparatus: A texture analyzer or a modified two-arm balance can be used.
-
Procedure: a. Secure the mucosal tissue to a fixed platform. b. Apply a specified amount of the gel formulation to a probe or a second, movable piece of tissue. c. Bring the gel-coated surface into contact with the fixed mucosal tissue with a defined force for a set period (e.g., 15 minutes).[19] d. Measure the force (in grams or Newtons) required to detach the two surfaces. This force represents the mucoadhesive strength.[13]
Data Presentation: Formulation and Characterization
The following tables summarize typical quantitative data for chlorhexidine in situ gels based on published literature.
Table 1: Physicochemical Properties of Optimized Chlorhexidine In Situ Gels
| Formulation ID | Polymer Composition (% w/v) | CHX Conc. (% w/v) | pH | Gelation Temp. (°C) | Viscosity at 4°C (cP) | Mucoadhesive Strength (g) | Reference |
|---|---|---|---|---|---|---|---|
| F1 | 15% Poloxamer 407, 1% HPMC | 0.25% | 4.06 | 34.3 ± 1.2 | 54.33 ± 0.99 | - | [16][17] |
| F2 | 25% Lutrol F127 | 0.25% | ~6.2 | ~28 | - | - | [20] |
| F3 | 20% Poloxamer 407, 0.3% Carbopol 934P | 0.1% | ~6.5 | 31.5 ± 0.5 | ~400 | ~150 | [9][14] |
| F4 | 4% Sodium Alginate | - | - | - | - | - | [21] |
| F5 | 20% Poloxamer 407, 1.5% Chitosan | - | 6.20 - 6.74 | 34 ± 0.21 | - | >100 |[13] |
Table 2: In Vitro Drug Release Profiles
| Formulation ID | Polymer System | Time (hours) | Cumulative Drug Release (%) | Release Kinetics | Reference |
|---|---|---|---|---|---|
| A | Lutrol F127 (25%) | 3 | 94 | Zero-order | [20] |
| B | Poloxamer/Carbopol | 6 | Sustained Release | - | [9] |
| C | Chitosan-based | 18 | Sustained Release | - | [18] |
| D | Gelatin-based | 2 | ~39 (burst) | Two-stage desorption | [6] |
| E | Nanoparticle-loaded ISGF | 168 (7 days) | Prolonged Release | - |[16][17] |
Mechanism of Action and Therapeutic Logic
Upon injection into the periodontal pocket, the low-viscosity sol formulation undergoes a rapid transition into a gel. This gel adheres to the tooth and surrounding tissue, creating a depot that releases this compound in a sustained manner. Chlorhexidine exerts its broad-spectrum antimicrobial effect, reducing the pathogenic microbial load in the subgingival plaque. This localized, sustained delivery helps control infection and inflammation, key factors in the progression of periodontitis.[1]
Caption: Sol-to-gel transition and drug release mechanism.
Caption: Therapeutic logic of chlorhexidine in situ gels in periodontitis.
Conclusion
The development of this compound in situ gels offers a targeted and effective approach for the treatment of periodontitis. By utilizing stimuli-responsive polymers, these formulations can be easily administered into the periodontal pocket, where they form a durable, drug-releasing depot.[5] This method enhances therapeutic efficacy by maintaining high local drug concentrations over a prolonged period, improving patient compliance and overall treatment outcomes.[7] The protocols and data presented herein provide a foundational framework for the rational design and evaluation of these advanced drug delivery systems.
References
- 1. In-situ forming implants loaded with chlorhexidine and ibuprofen for periodontal treatment: Proof of concept study in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. ovid.com [ovid.com]
- 6. cris.tau.ac.il [cris.tau.ac.il]
- 7. Effectiveness of chlorhexidine gels and chips in Periodontitis Patients after Scaling and Root Planing: a systematic review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. Formulation and evaluation of periodontal in situ gel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermosensitive Hydrogels and Advances in Their Application in Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Advances in pH-responsive drug delivery systems for periodontitis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Periodontal thermoresponsive, mucoadhesive dual antimicrobial loaded in-situ gel for the treatment of periodontal disease: Preparation, in-vitro characterization and antimicrobial study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Formulation and evaluation of periodontal in situ gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Treatment of periodontal diseases by the local drug delivery system using 1% chlorhexidine gel: A randomized clinical trial. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Optimization of In Situ Gel-Forming Chlorhexidine-Encapsulated Polymeric Nanoparticles Using Design of Experiment for Periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A novel injectable chlorhexidine thermosensitive hydrogel for periodontal application: preparation, antibacterial activity and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 20. researchgate.net [researchgate.net]
- 21. Factorial design of in situ gelling two-compartment systems containing chlorhexidine for the treatment of periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Spectrophotometric Quantification of Chlorhexidine Diacetate in Hydrogel Formulations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a simple, rapid, and cost-effective UV-Visible spectrophotometric method for the quantification of chlorhexidine diacetate in hydrogel formulations. The protocol provides a validated method for determining the concentration of this compound, a widely used antiseptic agent, which is crucial for quality control and in vitro release studies in the development of drug delivery systems. This document includes comprehensive experimental protocols, data presentation in tabular format, and visual diagrams to illustrate the workflow and the compound's mechanism of action.
Introduction
This compound is a broad-spectrum antiseptic effective against a wide range of Gram-positive and Gram-negative bacteria, yeasts, and fungi.[1] Its primary mechanism of action involves the disruption of microbial cell membranes.[2][3] At physiological pH, chlorhexidine salts dissociate, releasing the positively charged chlorhexidine cation, which binds to the negatively charged bacterial cell wall, leading to increased membrane permeability and leakage of intracellular components.[1][4] Hydrogel formulations are increasingly utilized as delivery vehicles for chlorhexidine to ensure sustained and localized antimicrobial activity. Accurate and reliable quantification of this compound within these hydrogels is essential for product development, ensuring proper dosage and evaluating release kinetics. UV-Visible spectrophotometry offers a straightforward and accessible analytical technique for this purpose, with chlorhexidine exhibiting a maximum absorbance at approximately 260 nm.
Conceptual Diagram: Mechanism of Action
The antimicrobial action of chlorhexidine is initiated by an electrostatic interaction between the cationic chlorhexidine molecule and the negatively charged bacterial cell surface, leading to membrane disruption and cell death.[2][5]
Caption: Mechanism of Chlorhexidine's antimicrobial action.
Experimental Protocols
This section provides detailed methodologies for the spectrophotometric quantification of this compound in hydrogel formulations.
Materials and Equipment
-
This compound (analytical standard)
-
Deionized water
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Hydrogel formulation containing this compound
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks (10, 50, 100 mL)
-
Pipettes (various volumes)
-
Analytical balance
-
Orbital shaker
Preparation of Standard Solutions
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve the powder in deionized water and bring the volume to the mark.
-
Working Standards (2-20 µg/mL): Prepare a series of working standard solutions by diluting the stock solution with deionized water as described in Table 1.
Table 1: Preparation of this compound Working Standards
| Concentration (µg/mL) | Volume of Stock Solution (100 µg/mL) | Final Volume (mL) |
| 2 | 0.2 mL | 10 |
| 5 | 0.5 mL | 10 |
| 10 | 1.0 mL | 10 |
| 15 | 1.5 mL | 10 |
| 20 | 2.0 mL | 10 |
Sample Preparation: Extraction from Hydrogel
-
Accurately weigh a sample of the this compound-loaded hydrogel (e.g., 100 mg).
-
Place the hydrogel sample in a sterile container with a known volume of release medium, such as 20 mL of PBS (pH 7.4).[6]
-
Incubate the container in an orbital shaker at a controlled temperature (e.g., 37°C) and agitation speed (e.g., 100 rpm).
-
At predetermined time intervals, withdraw an aliquot of the release medium (e.g., 1 mL).[6]
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.[6]
-
If necessary, dilute the collected samples with deionized water to ensure the absorbance reading falls within the linear range of the calibration curve.
Spectrophotometric Measurement
-
Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Set the wavelength to the absorbance maximum (λmax) of this compound, which is approximately 260 nm.[7]
-
Use deionized water or the appropriate blank (e.g., PBS from a hydrogel without chlorhexidine) to zero the instrument.
-
Measure the absorbance of the standard solutions and the prepared hydrogel samples.
Experimental Workflow
The overall experimental process from preparation to analysis is depicted in the following workflow diagram.
Caption: Step-by-step experimental workflow.
Data Presentation and Analysis
The concentration of this compound in the hydrogel samples is determined by constructing a calibration curve from the standard solutions.
Calibration Curve
A typical calibration curve is generated by plotting the absorbance values of the standard solutions against their corresponding concentrations. The linearity of the method is assessed by the correlation coefficient (R²) of the linear regression.
Table 2: Representative Calibration Curve Data
| Concentration (µg/mL) | Absorbance at 260 nm (Mean ± SD, n=3) |
| 2 | 0.115 ± 0.004 |
| 5 | 0.285 ± 0.007 |
| 10 | 0.570 ± 0.011 |
| 15 | 0.855 ± 0.015 |
| 20 | 1.140 ± 0.020 |
| Linear Regression Equation | y = 0.057x + 0.001 |
| Correlation Coefficient (R²) | 0.9995 |
Method Validation
The developed spectrophotometric method should be validated for its accuracy, precision, and reliability according to ICH guidelines.
Table 3: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Representative Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (% RSD) | ||
| - Intra-day | ≤ 2% | 1.2% |
| - Inter-day | ≤ 2% | 1.8% |
| Limit of Detection (LOD) | - | 0.1 µg/mL |
| Limit of Quantification (LOQ) | - | 0.3 µg/mL |
Conclusion
The UV-Visible spectrophotometric method described in this application note is a simple, accurate, and precise technique for the quantification of this compound in hydrogel formulations. The provided protocols are suitable for routine quality control and for conducting in vitro release studies, which are essential in the development of new drug delivery systems. For formulations with complex matrices that may contain interfering substances, the use of derivative spectrophotometry or a more selective method like HPLC may be considered.[2][8]
References
- 1. Chlorhexidine - Wikipedia [en.wikipedia.org]
- 2. Chlorhexidine Facts: Mechanism of Action [chlorhexidinefacts.com]
- 3. What is the mechanism of Chlorhexidine Hydrochloride? [synapse.patsnap.com]
- 4. What is the mechanism of Chlorhexidine Acetate? [synapse.patsnap.com]
- 5. Chlorhexidine in Dentistry: Pharmacology, Uses, and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Chlorhexidine-Impregnated Cellulose-Based Hydrogel Films Intended for the Treatment of Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing chlorhexidine diacetate concentration for effective skin antisepsis without causing cytotoxicity
Welcome to the technical support center for optimizing chlorhexidine diacetate concentration in your research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving effective skin antisepsis while minimizing cytotoxicity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of this compound for skin antisepsis studies?
A1: For preoperative skin preparation, concentrations of chlorhexidine gluconate (a related salt) in alcohol ranging from 0.5% to 4.0% are often used.[1] A 2% chlorhexidine gluconate in 70% alcohol solution is frequently recommended for its efficacy in preventing surgical site infections.[1][2][3] For general antiseptic purposes, the effective concentration against Gram-positive bacteria can be as low as 1 µg/L, while significantly higher concentrations (10 to over 73 µg/mL) are needed for Gram-negative bacteria and fungi.[4] It is crucial to determine the minimum effective concentration for your specific application to minimize the risk of cytotoxicity.
Q2: How can I assess the cytotoxicity of this compound on skin cells?
A2: Cytotoxicity can be evaluated using various in vitro assays on relevant skin cell lines such as human keratinocytes (e.g., HaCaT) and dermal fibroblasts (e.g., HGF).[5][6] Common methods include:
-
MTT Assay: To assess cell viability by measuring metabolic activity.[5][7][8]
-
LDH Release Assay: To quantify cell membrane damage by measuring the release of lactate dehydrogenase.[5]
-
Live/Dead Staining: To visualize viable and non-viable cells using fluorescent microscopy.[9]
-
Apoptosis Assays: To detect programmed cell death, for instance, by observing nuclear morphology changes.[5]
Q3: What are the typical signs of cytotoxicity I should look for in my cell cultures?
A3: Morphological changes are often the first indication of cytotoxicity. These can include cell shrinkage, rounding, detachment from the culture surface, and the appearance of apoptotic bodies.[5] Quantitative assays will show a dose- and time-dependent decrease in cell viability and an increase in markers of cell death.[5][10]
Q4: Are there in vitro models that better mimic human skin for testing?
A4: Yes, three-dimensional (3D) organotypic skin models, such as reconstructed human epidermis (RhE), provide a more physiologically relevant system for testing topical products compared to monolayer cell cultures.[11][12][13][14] These models possess differentiated layers and barrier functions similar to native skin.[11]
Q5: What is the mechanism of chlorhexidine's antiseptic action and cytotoxicity?
A5: At physiological pH, chlorhexidine salts release a positively charged cation that binds to negatively charged bacterial cell walls, disrupting the membrane.[4] At low concentrations, this leads to a bacteriostatic effect, while at higher concentrations, it causes membrane disruption and cell death (bactericidal effect).[4] The cytotoxic mechanism in mammalian cells is similar, involving cell membrane damage, mitochondrial dysfunction, and induction of apoptosis and necrosis.[5][15]
Troubleshooting Guides
Problem 1: High variability in cytotoxicity assay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density. | Ensure a uniform cell number is seeded in each well. Use a cell counter for accuracy. |
| Uneven drug distribution. | Mix the this compound solution thoroughly before and during application to the cells. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation, or ensure they are filled with a buffer solution. |
| Contamination of cell cultures. | Regularly check cultures for signs of microbial contamination. Use aseptic techniques. |
Problem 2: Discrepancy between in vitro antiseptic efficacy and in vivo results.
| Possible Cause | Troubleshooting Step |
| In vitro model lacks complexity of skin. | Consider using 3D skin models or ex vivo skin explants for a more predictive assessment.[11][14] |
| Presence of organic matter in vivo. | The activity of chlorhexidine can be reduced by organic materials like blood and serum.[16] Incorporate relevant organic loads into your in vitro tests. |
| Inadequate contact time in vivo. | Ensure the application protocol in your in vivo model allows for sufficient contact time as determined by in vitro efficacy studies. |
Problem 3: Evidence of skin irritation in animal models despite acceptable in vitro cytotoxicity.
| Possible Cause | Troubleshooting Step | | Formulation excipients causing irritation. | Test the vehicle/formulation without this compound as a negative control in your irritation model. | | Cumulative effect from repeated application. | Design your in vivo studies to reflect the intended clinical use, including frequency and duration of application.[17] | | Species-specific differences in skin sensitivity. | While animal models are necessary, be mindful of potential differences with human skin and consider using human skin explant models if possible. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Chlorhexidine on Skin-Relevant Cell Lines
| Cell Line | Chlorhexidine Salt | Concentration | Exposure Time | Effect | Reference |
| Human Dermal Fibroblasts | Chlorhexidine | >0.001% | 3-24 hours | ATP depletion | [10] |
| Human Dermal Fibroblasts | Chlorhexidine | ≥0.005% | 3-8 hours | Total cell death | [10] |
| Human Gingival Fibroblasts (HGF) | Chlorhexidine Digluconate | 0.02% and 0.2% | 1-3 minutes | Significant reduction in cell viability (<20%) | [5] |
| Human Keratinocytes (HaCaT) | Chlorhexidine Digluconate | 0.02% and 0.2% | 1-3 minutes | Significant reduction in cell viability (<20%) | [5] |
| Canine Embryonic Fibroblasts | This compound | <0.013% | 30 minutes | Cell survival | [18] |
| Odontoblast-like cells (MDPC-23) | Chlorhexidine | 0.02% | Not specified | 70.8% reduction in cell metabolism | [7][8] |
Table 2: Antimicrobial Efficacy of Chlorhexidine
| Organism Type | Chlorhexidine Salt | Effective Concentration | Reference |
| Gram-positive bacteria | Chlorhexidine | ≥ 1 µg/L | [4] |
| Gram-negative bacteria | Chlorhexidine | 10 to >73 µg/mL | [4] |
| Fungi | Chlorhexidine | 10 to >73 µg/mL | [4] |
| Staphylococcus aureus | This compound | ≥ 0.05% | [18] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Plate human keratinocytes (e.g., HaCaT) or fibroblasts in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or PBS). Make serial dilutions to obtain the desired test concentrations (e.g., 0.0002% to 0.2%).
-
Cell Treatment: Remove the culture medium from the wells and wash the cells once with Phosphate Buffered Saline (PBS). Add 100 µL of the different concentrations of this compound to the respective wells. Include a vehicle control (solvent only) and an untreated control.
-
Incubation: Expose the cells to the treatment for a defined period (e.g., 1, 2, or 3 minutes, or longer for lower concentrations).[5]
-
Removal of Treatment and Recovery: After the exposure time, remove the chlorhexidine solution, wash the cells three times with PBS, and add 100 µL of fresh culture medium. Incubate the cells for a recovery period of 24 hours.[5]
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Ex Vivo Skin Permeation Study
-
Skin Preparation: Obtain human or porcine skin explants. Mount the skin on Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Application of this compound: Apply a defined amount of the this compound formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time points (e.g., 2, 30 minutes, 24 hours), collect the receptor fluid from the receptor compartment.[16]
-
Skin Sectioning: At the end of the experiment, dismount the skin, and separate the different skin layers (stratum corneum, epidermis, dermis) using techniques like tape stripping or heat separation.
-
Quantification of Chlorhexidine: Analyze the concentration of this compound in the receptor fluid and skin layers using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Determine the amount and percentage of this compound that has permeated through the skin and its distribution within the different skin layers.
Visualizations
Caption: Workflow for in vitro cytotoxicity testing of this compound.
Caption: Putative signaling pathway for chlorhexidine-induced cytotoxicity.
References
- 1. Efficacy of surgical skin preparation with chlorhexidine in alcohol according to the concentration required to prevent surgical site infection: meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PREOPERATIVE SKIN ANTISEPTICS FOR PREVENTING SURGICAL SITE INFECTIONS: WHAT TO DO? | Operating Room Nurses Association of Canada Journal [ornacjournal.ca]
- 3. gavecelt.it [gavecelt.it]
- 4. Chlorhexidine - Wikipedia [en.wikipedia.org]
- 5. Insights into the Cytotoxicity and Irritant Potential of Chlorhexidine Digluconate: An In Vitro and In Ovo Safety Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of povidone iodine, chlorhexidine acetate and polyhexamethylene biguanide as wound disinfectants: in vitro cytotoxicity and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic effects of different concentrations of chlorhexidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity and Epidermal Barrier Function Evaluation of Common Antiseptics for Clinical Use in an Artificial Autologous Skin Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms underlying chlorhexidine-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IN VITRO SKIN EQUIVALENT MODELS FOR TOXICITY TESTING. • Mattek - Part of Sartorius [mattek.com]
- 12. Human-Derived In Vitro Models Used for Skin Toxicity Testing Under REACh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs [mdpi.com]
- 15. Effect of chlorhexidine digluconate on different cell types: a molecular and ultrastructural investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Penetration of Chlorhexidine into Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Robbing Peter to Pay Paul: Chlorhexidine gluconate demonstrates short‐term efficacy and long‐term cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound and povidone-iodine cytotoxicity to canine embryonic fibroblasts and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to minimize tooth staining associated with chlorhexidine diacetate oral rinses
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing tooth staining associated with chlorhexidine diacetate (CHX) oral rinses during experimental and clinical use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind chlorhexidine-induced tooth staining?
A1: The staining is primarily an extrinsic phenomenon. Chlorhexidine is a cationic (positively charged) molecule that readily binds to negatively charged surfaces in the oral cavity, such as the tooth pellicle, bacteria, and glycoproteins.[1][2] This binding is crucial for its antimicrobial efficacy.[1] However, this adsorbed chlorhexidine can then interact with anionic chromogens from dietary sources like coffee, tea, and red wine, leading to the formation and deposition of pigmented stains.[3][4] Additionally, non-enzymatic browning reactions, also known as Maillard reactions, are thought to contribute to the discoloration.[3][5]
Q2: Are there formulation strategies to reduce the staining potential of CHX rinses?
A2: Yes, several formulation strategies are being explored and utilized to mitigate CHX-induced staining. A primary approach is the incorporation of an Anti-Discoloration System (ADS).[3][6][7] These systems often include antioxidants or chelating agents. For example, some ADS formulations contain sodium metabisulfite and ascorbic acid.[3][7][8] Other strategies include the addition of hydrogen peroxide or co-formulating with agents like polyvinylpyrrolidone.[9][10]
Q3: How effective are Anti-Discoloration Systems (ADS) in preventing staining?
A3: The effectiveness of ADS can vary. Some studies have demonstrated a significant reduction in staining with ADS-containing CHX mouthwashes compared to conventional formulations, without compromising the rinse's antimicrobial and anti-gingivitis efficacy.[3][9][11] For instance, one study reported that a CHX mouthwash with ADS resulted in a notably lower staining index.[3] However, other clinical trials have found no statistically significant difference in staining between CHX rinses with and without ADS.[12] It's important to note that while some severe staining cases are more associated with CHX alone, slight discoloration can still occur even with ADS.[12]
Q4: Does the concentration of this compound influence the degree of staining?
A4: Evidence suggests that the concentration of CHX can impact the extent of tooth discoloration. Studies comparing 0.12% and 0.2% CHX concentrations have indicated that the lower 0.12% concentration may result in less tooth staining.[5][13] Importantly, extensive evidence also shows that 0.12% CHX can have similar effectiveness in reducing plaque and gingival inflammation as the 0.2% concentration.[5]
Q5: What is the impact of pre-existing dental plaque on CHX-related staining?
A5: The presence of dental plaque at the start of a CHX regimen is a significant factor in the development of staining.[5] Surfaces with existing plaque tend to stain more intensely and rapidly than clean tooth surfaces.[5] Therefore, professional prophylaxis to remove plaque and calculus prior to initiating a CHX treatment protocol is recommended to minimize staining side effects.[5]
Troubleshooting Guide
Issue: Significant tooth discoloration observed early in the experimental protocol.
Possible Causes & Solutions:
-
High Consumption of Chromogenic Agents: Participants consuming significant amounts of coffee, tea, red wine, or tobacco are more susceptible to staining.[4][14]
-
Recommendation: Advise participants to limit the intake of these substances during the study period. If this is not feasible, consider providing a standardized diet or recording dietary habits to account for this variable.
-
-
Presence of Plaque: As noted in the FAQs, pre-existing plaque can exacerbate staining.[5]
-
Recommendation: Ensure all participants receive a thorough dental cleaning before commencing the use of the CHX rinse.[5]
-
-
Incorrect Usage: Improper rinsing technique or timing can affect both efficacy and side effects.
-
Recommendation: Instruct participants to rinse for the prescribed duration (e.g., 60 seconds) and to avoid eating, drinking, or rinsing with water immediately after using the CHX rinse.[9] It is also advisable to have a sufficient time interval between toothbrushing and rinsing with CHX, as some toothpaste ingredients can inactivate chlorhexidine.[1]
-
Issue: Reduced antimicrobial efficacy observed with a low-staining formulation.
Possible Causes & Solutions:
-
Formulation Interference: Some anti-staining agents could potentially interfere with the antimicrobial action of chlorhexidine.
-
Recommendation: When using a novel formulation, it is crucial to conduct parallel efficacy testing (e.g., plaque and gingivitis indices) to ensure that the anti-staining components do not compromise the primary function of the CHX. Some studies have shown that certain ADS formulations may lead to a slight loss of anti-gingivitis and plaque control ability.[11]
-
-
Inactivation by Toothpaste: Anionic components in some dentifrices can interact with and reduce the effectiveness of cationic CHX.[1]
-
Recommendation: Standardize the toothpaste used in the study to one that is known to be compatible with CHX, or advise a waiting period of at least 30 minutes between brushing and rinsing.[1]
-
Data Presentation
Table 1: Efficacy of an Anti-Discoloration System (ADS) in a 0.12% Chlorhexidine Mouthwash
| Parameter | CHX (0.12%) | CHX (0.12%) + ADS |
| ΔE (Spectroscopy) | 8.4 ± 0.1 | 8.6 ± 0.9 |
Data from a triple-blind, randomized clinical trial with 22 healthy volunteers over 21 days. ΔE represents the change in dental color, with higher values indicating more significant discoloration. In this study, no statistically significant difference in staining was observed between the two formulations.[12]
Table 2: Comparison of Staining in a Novel CHX Formulation
| Formulation | Staining Reduction Compared to Commercial CHX Mouthwash |
| New 0.12% CHX Mouthwash | 42.6% (P< 0.05) |
Data from a 4-week clinical study with 98 subjects. The new formulation demonstrated a statistically significant reduction in staining while maintaining equivalent efficacy against gingivitis and plaque.[15][16]
Experimental Protocols
Protocol 1: Evaluation of a 0.12% CHX Mouthwash with an Anti-Discoloration System (ADS)
-
Study Design: A triple-blind, cross-over, randomized clinical trial.
-
Participants: 22 healthy volunteers.
-
Procedure:
-
Participants perform oral rinses twice daily for 21 days with either a 0.12% CHX mouthwash or a 0.12% CHX mouthwash containing ADS.
-
A wash-out period of 21 days is observed between the two treatment phases.
-
Dental discoloration is assessed using spectroscopy (measuring ΔE values) and direct visual examination by a dentist and the volunteers.
-
A follow-up visual analysis of clinical images is conducted at 6 months by the volunteers and recruited dental practitioners.[12]
-
Protocol 2: In Vitro Staining Model
-
Objective: To investigate and compare the staining potential of various beverages in combination with CHX.
-
Substrates: Human enamel samples.
-
Methodology:
-
Enamel samples are subjected to a cyclic treatment of artificial saliva and 0.2% CHX mouthwash.
-
This is combined with exposure to a range of beverages (e.g., black tea, coffee, red wine, diet coke).
-
The protocol simulates a 2-week period of use.
-
A brushing simulation with toothpaste and water is also incorporated.
-
Colorimetric differences (ΔE) are determined using a dental spectrophotometer.
-
Statistical analysis is performed using one-way ANOVA with post-hoc tests.[4]
-
Visualizations
Caption: Workflow for a crossover clinical trial evaluating an Anti-Discoloration System.
Caption: Simplified pathway of chlorhexidine-induced tooth staining and the role of ADS.
References
- 1. Chlorhexidine - Wikipedia [en.wikipedia.org]
- 2. A new method for chlorhexidine (CHX) determination: CHX release after application of differently concentrated CHX-containing preparations on artificial fissures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Impact on Dental Staining Caused by Beverages in Combination with Chlorhexidine Digluconate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Staining and calculus formation after 0.12% chlorhexidine rinses in plaque-free and plaque covered surfaces: a randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-discoloration system: a new chlorhexidine mouthwash - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chlorhexidine with an Anti Discoloration System. A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lupinepublishers.com [lupinepublishers.com]
- 9. Chlorhexidine in Dentistry: Pharmacology, Uses, and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iaimjournal.com [iaimjournal.com]
- 11. Comparison of 0.2% chlorhexidine mouthwash with and without anti-discoloration system in patients with chronic periodontitis: A randomized controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of an anti-discoloration system (ADS) in a 0.12% chlorhexidine mouthwash: A triple blind, randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholarship.claremont.edu [scholarship.claremont.edu]
- 14. Scientists at the Dentaid Research Center develop a formula to prevent the appearance of dental stains caused by chlorhexidine treatment. [nextinbeautymag.com]
- 15. Reduced staining from a chlorhexidine mouthwash: A randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchwithrutgers.com [researchwithrutgers.com]
Technical Support Center: Overcoming Chlorhexidine Diacetate Instability During Heat Sterilization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the heat sterilization of medical devices containing chlorhexidine diacetate.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability during heat sterilization?
A1: this compound is susceptible to degradation at elevated temperatures, particularly above 70°C.[1] The primary degradation pathway is hydrolysis, which is significantly accelerated by heat and is also influenced by the pH of the solution.[2][3]
Q2: What are the main degradation products of this compound during heat sterilization?
A2: The most significant degradation product is p-chloroaniline (PCA), which is a known carcinogen and its presence is often regulated.[4] Other degradation products can also form depending on the specific conditions, such as pH.[2][3] Under acidic conditions, the direct formation of PCA from chlorhexidine is the major pathway. In alkaline conditions, the primary route involves the formation of p-chlorophenylurea, which then degrades to PCA.[2][3]
Q3: What is the optimal pH for maintaining the stability of this compound solutions during autoclaving?
A3: The optimal pH range for the stability of chlorhexidine solutions is between 5 and 7.[1] Deviations outside this range, especially towards alkaline conditions, can accelerate degradation.
Q4: Can the concentration of the this compound solution affect its stability during heat sterilization?
A4: Yes, the concentration is a critical factor. Dilute aqueous solutions of chlorhexidine (less than 10 mg/mL) are more amenable to sterilization by autoclaving.[1] Concentrated solutions are more likely to form insoluble residues upon heating.[1]
Q5: Are there alternative sterilization methods for this compound solutions that are sensitive to heat?
A5: For solutions with concentrations greater than 10 mg/mL or for formulations where heat sensitivity is a major concern, sterile filtration through a 0.22 µm membrane filter is a recommended alternative.[1] Low-temperature sterilization methods, such as heating at 55-70°C for an extended period (e.g., 12 hours or more), can also be a viable option.[5]
Troubleshooting Guide
Issue 1: Formation of a precipitate or insoluble residue after autoclaving a this compound solution.
| Potential Cause | Troubleshooting Step |
| High Concentration: The concentration of the this compound solution exceeds 10 mg/mL.[1] | Reduce the concentration of the solution to below 10 mg/mL if possible. For higher concentrations, consider sterile filtration as an alternative to autoclaving.[1] |
| Incorrect pH: The pH of the solution is outside the optimal stability range of 5-7.[1] | Buffer the solution to maintain a pH between 5 and 7. Be cautious of the container type, as some glass can leach alkaline materials.[1] |
| Incompatible Container: Use of soda-lime glass containers which can leach alkaline materials, raising the pH of the solution.[1] | Use neutral glass or polypropylene containers for autoclaving this compound solutions to prevent pH shifts.[1] |
Issue 2: The concentration of this compound is significantly lower than expected after heat sterilization.
| Potential Cause | Troubleshooting Step |
| Excessive Heat Exposure: The temperature or duration of the autoclaving cycle is too high or too long. | Optimize the sterilization cycle. For dilute solutions (<10 mg/mL), autoclaving at 115°C for 30 minutes or 121-123°C for 15 minutes is recommended.[1] |
| pH-Mediated Degradation: The pH of the solution is not within the optimal range of 5-7, leading to accelerated hydrolysis.[2][3] | Verify and adjust the pH of the solution to be within the 5-7 range before sterilization. Use appropriate buffers if necessary. |
| Presence of Catalyzing Ions: Trace amounts of certain metal ions can reduce the stability of chlorhexidine acetate solutions.[6] | Use high-purity water and reagents to prepare the solutions. |
Issue 3: Unexpected peaks, including p-chloroaniline (PCA), are detected in the HPLC analysis after sterilization.
| Potential Cause | Troubleshooting Step |
| Thermal Degradation: The appearance of PCA is a direct indicator of this compound degradation due to heat.[4] | Refer to the troubleshooting steps for "Issue 2" to minimize degradation. Consider using a lower sterilization temperature for a longer duration.[5] |
| pH-Dependent Degradation Pathways: The degradation pathway and resulting byproducts can vary with pH.[2][3] | Control the pH of the solution to within the optimal range of 5-7 to favor pathways that minimize the formation of undesirable byproducts. |
Quantitative Data
Table 1: Recommended Autoclaving Conditions for Dilute Aqueous Chlorhexidine Solutions (<10 mg/mL)
| Temperature | Duration | Reference |
| 115°C | 30 minutes | [1] |
| 121-123°C | 15 minutes | [1] |
Table 2: Predicted Degradation of a DCHX Solution at Different Temperatures over 365 Days (Based on Arrhenius Equation Extrapolation)
| Temperature | Estimated Degradation |
| 5°C | 3.1% |
| 25°C | 17.4% |
| 30°C | 25.9% |
| Data from a study on an extemporaneously compounded chlorhexidine formulation and may vary based on the specific formulation.[7] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for the Simultaneous Determination of Chlorhexidine and p-Chloroaniline
This protocol is a general guideline based on established methods.[8][9][10] Researchers should validate the method for their specific formulation.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 or a cyano (CN) column (e.g., 150 mm x 3 mm, 3 µm particle size)[9]
-
-
Mobile Phase Preparation:
-
A common mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer at pH 3.0).[8][9]
-
Example Mobile Phase: Acetonitrile and a pH 3.0 phosphate buffer solution (32:68 v/v).[8]
-
Another Example: Methanol:water with sodium chloride and 0.02% formic acid (55:45 v/v).[9]
-
Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Prepare stock solutions of this compound and p-chloroaniline in a suitable solvent (e.g., the mobile phase).
-
Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range in the samples.
-
-
Sample Preparation:
-
Accurately dilute the sterilized this compound solution with the mobile phase to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the amount of chlorhexidine and p-chloroaniline in the samples by comparing their peak areas to the calibration curve.
-
Visualizations
Caption: Experimental workflow for heat sterilization and analysis of this compound solutions.
Caption: Simplified degradation pathways of chlorhexidine under different pH conditions during heat stress.
References
- 1. sefh.es [sefh.es]
- 2. Studies on the instability of chlorhexidine, part I: kinetics and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 5. US20140322072A1 - Heat sterilization techniques for chlorhexidine based antiseptic formulations - Google Patents [patents.google.com]
- 6. The stability and antibacterial activity of chlorhexidine acetate solution [journal11.magtechjournal.com]
- 7. Application of Accelerated Predictive Stability Studies in Extemporaneously Compounded Formulations of Chlorhexidine to Assess the Shelf Life - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scirp.org [scirp.org]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Addressing Anionic Compound Interference with Chlorhexidine Diacetate Activity
For researchers, scientists, and drug development professionals, ensuring the optimal performance of active pharmaceutical ingredients is paramount. This technical support center provides guidance on a common challenge encountered during the formulation and testing of products containing chlorhexidine diacetate: interference from anionic compounds. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you identify, quantify, and mitigate these interactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the interference of anionic compounds with this compound?
A1: this compound is a cationic (positively charged) molecule at physiological pH. Many common pharmaceutical excipients, such as thickeners, surfactants, and emulsifiers, are anionic (negatively charged). When combined in a formulation, the positively charged chlorhexidine molecules interact with the negatively charged anionic compounds to form insoluble salts or complexes.[1][2] This interaction effectively "locks up" the chlorhexidine, reducing its bioavailability and significantly decreasing its antimicrobial activity.
Q2: Which common anionic compounds are known to interfere with this compound?
A2: A variety of anionic compounds can inactivate chlorhexidine. Some of the most frequently encountered interfering agents in pharmaceutical and cosmetic formulations include:
-
Anionic Surfactants: Sodium Lauryl Sulfate (SLS) and Sodium Dodecyl Sulfate (SDS).[2][3]
-
Thickening Agents: Carbomer and Acrylates/C10-30 Alkyl Acrylate Crosspolymer.[4]
-
Other Anionic Polymers and Excipients: Carboxymethylcellulose and Sodium Starch Glycolate.
Q3: Are there any visual indicators of this incompatibility?
A3: In some cases, the interaction between this compound and an anionic compound can result in the formation of a visible precipitate, cloudiness, or a change in the viscosity of the formulation. However, a lack of visual change does not guarantee compatibility. Significant inactivation of chlorhexidine can occur without any obvious physical changes to the product.
Q4: How can I minimize this interference in my formulation?
A4: The most effective way to prevent this interference is to avoid the use of anionic excipients in chlorhexidine-containing formulations. Opting for non-ionic or cationic alternatives is recommended. If the use of an anionic compound is unavoidable, it is crucial to establish a time interval between the applications of the chlorhexidine product and the product containing the anionic compound. Studies have shown that a delay of at least 30 minutes to 2 hours can help mitigate the neutralizing effect.[2]
Troubleshooting Guides
Problem: My this compound formulation is showing lower than expected antimicrobial activity.
If you suspect that an anionic compound in your formulation is interfering with the activity of this compound, follow these troubleshooting steps:
Step 1: Formulation Review
-
Carefully review all excipients in your formulation.
-
Identify any compounds with anionic functional groups (e.g., carboxylates, sulfates).
-
Pay close attention to surfactants, thickeners, and emulsifiers.
Step 2: Simple Compatibility Test
-
Prepare a simple aqueous solution of your this compound at the target concentration.
-
In a separate container, prepare a solution of the suspected anionic excipient.
-
Mix the two solutions and observe for any immediate signs of precipitation or turbidity. As noted in the FAQs, a lack of visual change does not rule out an interaction.
Step 3: In Vitro Antimicrobial Activity Testing
-
Conduct a zone of inhibition assay or a Minimum Inhibitory Concentration (MIC) assay to quantify the antimicrobial activity of your formulation.
-
Compare the results of your complete formulation to a control formulation that contains all ingredients except the suspected anionic compound. A significant decrease in the zone of inhibition or an increase in the MIC in the presence of the anionic excipient confirms an interaction.
Step 4: Quantify Free Chlorhexidine
-
Utilize an analytical technique such as High-Performance Liquid Chromatography (HPLC) to determine the concentration of free, active this compound in your formulation. A reduced concentration of free chlorhexidine compared to the theoretical concentration indicates that it is being bound by the anionic compound.
Data Presentation
The following tables summarize the potential impact of common anionic compounds on the antimicrobial activity of chlorhexidine.
Table 1: Effect of Anionic Surfactants on Chlorhexidine Activity
| Anionic Surfactant | Test Method | Observation | Reference |
| Sodium Lauryl Sulfate (SLS) | In vivo antiplaque study | Significantly reduced antiplaque effect of chlorhexidine when used within 30 minutes. | [2] |
| Sodium Lauryl Sulfate (SLS) | In vivo study | Toothpaste with SLS showed a reduction in the antibacterial activity of chlorhexidine until 3 hours after brushing. | [3] |
Table 2: Effect of Anionic Polymers on Chlorhexidine Activity
| Anionic Polymer | Test Method | Observation | Reference |
| Carbomer | Inactivation study | Associated with chlorhexidine gluconate inactivation. | [4] |
| Acrylates/C10-30 Alkyl Acrylate Crosspolymer | Inactivation study | Implicated as an inactivating agent for chlorhexidine gluconate. | [4] |
Experimental Protocols
Protocol 1: Zone of Inhibition Assay to Assess Interference
This method provides a qualitative or semi-quantitative assessment of the impact of an anionic compound on the antimicrobial activity of this compound.
Materials:
-
Test microorganism (e.g., Staphylococcus aureus ATCC 6538)
-
Tryptic Soy Agar (TSA) plates
-
Sterile swabs
-
Sterile filter paper discs (6 mm diameter)
-
This compound stock solution
-
Solution of the anionic compound to be tested
-
Control solution (without the anionic compound)
-
Incubator (37°C)
Procedure:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Using a sterile swab, uniformly inoculate the entire surface of a TSA plate with the bacterial suspension.
-
Prepare your test solutions:
-
Control: this compound at the desired concentration in a suitable solvent (e.g., sterile deionized water).
-
Test: this compound at the same concentration as the control, but also containing the anionic compound at the desired concentration.
-
-
Impregnate sterile filter paper discs with 20 µL of the control and test solutions. Allow the discs to dry in a sterile environment.
-
Place the impregnated discs onto the surface of the inoculated agar plates. Ensure the discs are firmly in contact with the agar.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disc where no bacterial growth is visible) in millimeters.
-
Interpretation: A smaller zone of inhibition for the test disc compared to the control disc indicates that the anionic compound is interfering with the antimicrobial activity of this compound.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol quantifies the impact of an anionic compound on the minimum concentration of this compound required to inhibit microbial growth.
Materials:
-
Test microorganism
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
This compound stock solution
-
Solution of the anionic compound
-
Bacterial inoculum standardized to approximately 5 x 10^5 CFU/mL
-
Incubator (37°C)
Procedure:
-
Prepare a series of dilutions of this compound in MHB in a 96-well plate.
-
Prepare a second series of dilutions of this compound in MHB that also contains a fixed concentration of the anionic compound being tested.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (broth with inoculum, no chlorhexidine) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
Interpretation: An increase in the MIC value in the presence of the anionic compound indicates a reduction in the activity of this compound.
Protocol 3: Quantification of Free this compound by HPLC
This method allows for the determination of the amount of unbound, active this compound in a formulation.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
This compound reference standard
Chromatographic Conditions (Example): [5]
-
Mobile Phase: Methanol:Water (75:25 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 258 nm
-
Injection Volume: 20 µL
Procedure:
-
Sample Preparation:
-
Accurately weigh a portion of the formulation and dilute it with the mobile phase to a known volume.
-
The sample may require centrifugation or filtration (using a compatible filter, e.g., PTFE) to remove precipitated chlorhexidine-anionic complexes and other insoluble matter before injection. This step is critical to ensure that only the soluble (free) chlorhexidine is measured.
-
-
Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations.
-
Calibration Curve: Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the prepared sample solution into the HPLC system.
-
Quantification: Determine the concentration of free this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Mechanism of Chlorhexidine Inactivation.
References
- 1. Interaction between chlorhexidine digluconate and sodium lauryl sulfate in vivo. | Semantic Scholar [semanticscholar.org]
- 2. Interaction between chlorhexidine digluconate and sodium lauryl sulfate in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biosanas.com.br [biosanas.com.br]
- 5. aps.journals.ekb.eg [aps.journals.ekb.eg]
Technical Support Center: Enhancing Chlorhexidine Diacetate Solubility for Topical Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the solubility of chlorhexidine diacetate in topical formulations.
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of this compound in common solvents?
A1: this compound has limited solubility in water but is more soluble in certain organic solvents. The approximate solubility in various common solvents is summarized in the table below.
Q2: What are the primary methods for improving the solubility of this compound?
A2: The primary methods for enhancing the solubility of this compound include:
-
Co-solvency: Blending water with a miscible organic solvent in which this compound is more soluble.
-
Use of Surfactants (Micellar Solubilization): Incorporating surfactants above their critical micelle concentration (CMC) to form micelles that can encapsulate the drug, increasing its apparent solubility.
-
Complexation with Cyclodextrins: Using cyclodextrins to form inclusion complexes with this compound, thereby increasing its aqueous solubility.
Q3: Are there any pH considerations when formulating with this compound?
A3: Yes, the optimal pH for the stability of chlorhexidine solutions is between 5 and 7.[1] Above pH 8, the chlorhexidine base may precipitate from aqueous solutions.[2]
Q4: Can I autoclave solutions containing this compound?
A4: Dilute aqueous solutions of chlorhexidine (<10 mg/ml) can be sterilized by autoclaving.[1] However, autoclaving solutions with concentrations greater than 10 mg/mL may lead to the formation of insoluble residues.[1] For higher concentrations, filtration through a 0.22 µm membrane filter is recommended.[1]
Troubleshooting Guide
Issue 1: Precipitation or cloudiness is observed when preparing an aqueous solution of this compound.
-
Possible Cause: The concentration of this compound exceeds its aqueous solubility limit.
-
Troubleshooting Steps:
-
Verify Concentration: Double-check your calculations to ensure you are not exceeding the known solubility limit in water (approximately 19 g/L at 20°C).[3]
-
Introduce a Co-solvent: Add a water-miscible organic solvent such as ethanol, propylene glycol, or glycerol to the aqueous solution.[1][3] Start with a small percentage of the co-solvent and gradually increase it until the solution becomes clear.
-
Adjust pH: Ensure the pH of your formulation is within the optimal stability range of 5-7.[1]
-
Issue 2: The final formulation is not stable and shows signs of crystallization over time.
-
Possible Cause: The solubilization method is not robust enough to maintain this compound in solution under storage conditions.
-
Troubleshooting Steps:
-
Increase Co-solvent Concentration: If using a co-solvent system, a higher concentration of the organic solvent may be required for long-term stability.
-
Evaluate Surfactant System: If using surfactants, ensure the surfactant concentration is sufficiently above the CMC. You may also need to screen different types of surfactants (non-ionic, cationic) to find one that provides optimal solubilization and stability for your specific formulation.
-
Consider Cyclodextrin Complexation: For aqueous-based formulations, complexation with cyclodextrins can offer a more stable solution. You may need to experiment with different types of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) and molar ratios to achieve the desired stability.
-
Issue 3: Reduced antimicrobial efficacy is observed in the final formulation.
-
Possible Cause: Incompatibility of formulation excipients with this compound.
-
Troubleshooting Steps:
-
Check for Anionic Ingredients: Chlorhexidine is cationic and is incompatible with anionic materials such as soaps.[2] Ensure your formulation does not contain anionic excipients that could interact with and deactivate the chlorhexidine.
-
Evaluate Surfactant Interactions: While surfactants can improve solubility, high concentrations can sometimes lead to micellar binding that reduces the antimicrobial activity of chlorhexidine.[2] It may be necessary to find a balance between solubility enhancement and maintaining efficacy.
-
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | 19 g/L (at 20°C) | [3] |
| Ethanol (95%) | 1 part in 15 parts | [2] |
| Ethanol | 10 mg/mL | [4] |
| Propylene Glycol | Soluble | [1][3] |
| Glycerol | Soluble | [1][3] |
| Polyethylene Glycols | Soluble | [1][3] |
| DMSO | 15 mg/mL | [4] |
| DMF | 15 mg/mL | [4] |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
-
Solvent Selection: Choose a pharmaceutically acceptable co-solvent in which this compound has high solubility (e.g., ethanol, propylene glycol).
-
Preparation of Solvent Blend: Prepare various blends of the co-solvent with purified water (e.g., 10%, 20%, 30% v/v of the co-solvent in water).
-
Dissolution: Accurately weigh the desired amount of this compound powder.
-
Addition to Solvent Blend: Gradually add the this compound powder to the solvent blend while stirring continuously with a magnetic stirrer.
-
Observation: Continue stirring until the powder is completely dissolved. If the powder does not dissolve, a higher percentage of the co-solvent may be required.
-
Equilibration and Analysis: Allow the solution to equilibrate for a set period (e.g., 24 hours) at a controlled temperature. Visually inspect for any precipitation. The concentration of dissolved this compound can be quantified using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
Protocol 2: Solubilization using Cyclodextrins (Kneading Method)
-
Molar Ratio Selection: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).
-
Cyclodextrin Hydration: Place the calculated amount of cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in a mortar and add a small amount of water to form a paste.
-
Incorporation of Drug: Gradually add the weighed amount of this compound to the cyclodextrin paste.
-
Kneading: Knead the mixture thoroughly for a specified period (e.g., 30-60 minutes) to facilitate the formation of the inclusion complex.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Pass the dried complex through a sieve to obtain a fine powder.
-
Solubility Determination: Determine the aqueous solubility of the prepared inclusion complex and compare it to that of the pure drug.
Visualizations
Caption: Experimental workflow for improving this compound solubility.
Caption: Troubleshooting logic for this compound formulation issues.
References
Technical Support Center: Mitigating Chlorhexidine Diacetate Cytotoxicity in Human Fibroblast Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with chlorhexidine diacetate and human fibroblasts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to the cytotoxic effects of this compound on human fibroblasts.
| Issue | Potential Cause | Recommended Solution |
| Higher-than-expected cell death at low chlorhexidine concentrations. | 1. Incorrect concentration calculation: Errors in dilution calculations can lead to higher effective concentrations. 2. Prolonged exposure time: Even low concentrations can be toxic with extended exposure.[1][2] 3. High cell confluence: Densely packed cells may be more susceptible to stress. | 1. Verify calculations and preparation of stock solutions. 2. Optimize exposure time. For example, a 1-minute exposure to 0.002% chlorhexidine gluconate showed 96.4% fibroblast survival.[3][4][5] 3. Standardize cell seeding density to achieve 80-90% confluence at the time of treatment. |
| Inhibition of cell migration in scratch/wound healing assays. | 1. Chlorhexidine concentration is too high: Concentrations at or above 0.02% can permanently halt fibroblast migration.[3][4][5] 2. Residual chlorhexidine after treatment: Inadequate washing can lead to continued cytotoxic effects. | 1. Perform a dose-response experiment to determine the highest non-inhibitory concentration for your specific fibroblast line. 2. Wash cells thoroughly with fresh, pre-warmed culture medium or PBS immediately after the chlorhexidine exposure period.[6][7] |
| Reduced protein synthesis and collagen production. | Chlorhexidine's inhibitory effect on protein synthesis: This can occur even at concentrations that do not significantly impact cell viability.[7] | 1. Use the lowest effective antimicrobial concentration of chlorhexidine for your application. 2. Consider co-treatment with mitigating agents such as antioxidants to potentially reduce cellular stress. |
| Difficulty reproducing cytotoxicity data. | 1. Inconsistent exposure times. 2. Variability in cell passage number or health. 3. Inconsistent washing steps post-exposure. | 1. Precisely control the duration of chlorhexidine exposure. 2. Use fibroblasts from a consistent passage number range and ensure they are in a healthy, logarithmic growth phase. 3. Standardize the number and volume of washes after treatment. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's cytotoxicity on human fibroblasts?
A1: this compound induces cytotoxicity primarily through the induction of apoptosis via endoplasmic reticulum (ER) stress.[8][9][10] This involves the accumulation of unfolded proteins in the ER, leading to a signaling cascade that results in programmed cell death.[8][10] At lower concentrations, apoptosis is the main mode of cell death, while at higher concentrations, necrosis can occur.[9]
Q2: Are there ways to mitigate the cytotoxic effects of this compound while maintaining its antimicrobial properties?
A2: Yes, several strategies can be employed:
-
Optimize Concentration and Exposure Time: Use the lowest concentration of chlorhexidine and the shortest exposure time that is effective for your antimicrobial needs. Studies have shown that cytotoxicity is both dose- and time-dependent.[1][2][11]
-
Use of Antioxidants: Chlorhexidine can induce oxidative stress.[9][12] Co-treatment with an antioxidant gel has been shown to counteract these effects in vivo by upregulating antioxidant enzymes like superoxide dismutase (SOD).[12] While specific in vitro protocols for co-treatment with chlorhexidine are not well-documented in the provided results, exploring antioxidants like N-acetylcysteine (NAC) or Vitamin E could be a promising avenue.
-
Alternative Formulations: Consider using chlorhexidine in combination with other agents. For instance, a formulation with 0.05% chlorhexidine and 0.05% cetylpyridinium chloride (CPC) was found to have lower cytotoxicity than 0.2% chlorhexidine alone.[13]
Q3: What concentrations of chlorhexidine are known to be cytotoxic to human fibroblasts?
A3: The cytotoxic concentrations of chlorhexidine can vary depending on the specific form (diacetate or gluconate), exposure time, and fibroblast cell line. However, general findings indicate that:
-
Concentrations of 0.02% and higher result in significant cell death (less than 6% survival) and halt cell migration, regardless of exposure duration.[3][4][5]
-
A concentration of 0.002% can still significantly reduce cell survival with longer exposure times, although a 1-minute exposure may result in high cell viability (around 96.4%).[3][4][5]
-
Even at very low concentrations (e.g., 1 µM), chlorhexidine can significantly reduce collagen and non-collagen protein production.[7]
Data Presentation
Table 1: Cytotoxicity of Chlorhexidine Gluconate on Human Fibroblasts
| Chlorhexidine Concentration | Exposure Time | Cell Survival Rate (%) | Impact on Cell Migration | Reference |
| ≥ 0.02% | 1, 2, or 3 minutes | < 6% | Permanently halted | [3][4][5] |
| 0.002% | 1 minute | 96.4% | No significant inhibition | [3][4][5] |
| 0.002% | 2 and 3 minutes | Significantly reduced | Halted at 3 minutes | [1] |
| 0.12% | 3 minutes | Significantly cytotoxic | Not specified | [1] |
Table 2: Comparison of Chlorhexidine and Curcumin Cytotoxicity on Human Fibroblasts
| Agent | Concentration for 50% Minimal Inhibitory Concentration (MIC50) | Mean Fibroblast Viability at MIC50 (1-10 min exposure) | Reference |
| Chlorhexidine | 0.1% | 38.85% - 48.75% | [14][15] |
| Curcumin | 0.003% | Not specified, but significantly higher than CHX | [14][15] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures and is intended for assessing the viability of human fibroblasts following exposure to this compound.
Materials:
-
Human fibroblast cell culture
-
96-well tissue culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., DMSO or a solution of 20% SDS and 0.01 M HCl)
-
Sterile PBS
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed human fibroblasts into a 96-well plate at a density that will result in 80-90% confluence after 24 hours of incubation.
-
Cell Treatment: After 24 hours, remove the culture medium and treat the cells with various concentrations of this compound for the desired exposure times (e.g., 1, 5, 15 minutes). Include untreated control wells.
-
Post-Treatment Wash: Immediately following treatment, carefully aspirate the chlorhexidine solution and wash the cells twice with sterile, pre-warmed PBS or culture medium to remove any residual compound.
-
Recovery: Add fresh, complete culture medium to all wells and incubate for a recovery period (e.g., 24 or 48 hours).
-
MTT Addition: After the recovery period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Solubilization: Add 100 µL of MTT solvent to each well.
-
Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. Use a reference wavelength of >650 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from all readings.
Cell Migration Assessment using Scratch Assay
This protocol provides a method for evaluating the effect of this compound on fibroblast migration.
Materials:
-
Human fibroblast cell culture
-
6-well or 12-well tissue culture plates
-
P200 pipette tip
-
This compound solution
-
Complete cell culture medium
-
Sterile PBS
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed fibroblasts into the wells of a culture plate at a density that will allow them to form a confluent monolayer after 24-48 hours.
-
Creating the Scratch: Once the cells are confluent, use a sterile P200 pipette tip to create a straight "scratch" in the center of the monolayer.
-
Washing: Gently wash the cells with sterile PBS to remove detached cells and debris.
-
Treatment: Treat the cells with the desired concentrations of this compound for a predetermined duration.
-
Post-Treatment Wash: Immediately after treatment, wash the cells twice with sterile PBS or culture medium.
-
Imaging (Time 0): Add fresh culture medium and immediately capture images of the scratch at defined points for each well.
-
Incubation and Imaging: Incubate the plate and capture images of the same locations at regular intervals (e.g., every 8-12 hours) until the scratch in the control wells is closed.
-
Data Analysis: Measure the width or area of the scratch at each time point for all conditions. Calculate the rate of cell migration or the percentage of wound closure relative to the initial scratch area.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Cytotoxicity evaluation of chlorhexidine gluconate on human fibroblasts, myoblasts, and osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxicity evaluation of chlorhexidine gluconate on human fibroblasts, myoblasts, and osteoblasts [ouci.dntb.gov.ua]
- 4. Cytotoxicity evaluation of Chlorhexidine and Blue®M applied to a human gingival fibroblast (HGF-1) and keratinocytes (NOK-SI): In vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chlorhexidine-induced changes to human gingival fibroblast collagen and non-collagen protein production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chlorhexidine-induced apoptosis or necrosis in L929 fibroblasts: A role for endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chlorhexidine-induced apoptosis or necrosis in L929 fibroblasts: A role for endoplasmic reticulum stress (Journal Article) | OSTI.GOV [osti.gov]
- 11. mdpi.com [mdpi.com]
- 12. The effect of an antioxidant gel compared to chlorhexidine during the soft tissue healing process: An animal study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparative evaluation of the effect of curcumin and chlorhexidine on human fibroblast viability and migration: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chlorhexidine Diacetate Stability in Acidic Environments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with chlorhexidine diacetate. This resource provides guidance on preventing the degradation of this compound in acidic environments through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of this compound solutions?
A1: Aqueous solutions of chlorhexidine are most stable within a pH range of 5.0 to 7.0.[1][2] In more acidic conditions, the rate of degradation increases.[1][2]
Q2: What is the primary degradation product of this compound in an acidic environment?
A2: The primary degradation product of chlorhexidine in acidic conditions is p-chloroaniline (PCA).[3][4] PCA is a known toxic and carcinogenic compound, making its formation a critical concern in pharmaceutical formulations.[4]
Q3: What factors can accelerate the degradation of this compound in acidic solutions?
A3: Several factors can accelerate degradation, including:
-
Lower pH: The rate of hydrolysis to p-chloroaniline increases as the pH becomes more acidic.[4]
-
Elevated Temperatures: Higher temperatures significantly increase the rate of degradation.[2] Aqueous solutions of chlorhexidine decompose when heated above 70°C.[5]
-
Presence of Light: Prolonged exposure to light can adversely affect the stability of chlorhexidine solutions.
Q4: Are there any other degradation products of chlorhexidine in acidic media besides p-chloroaniline?
A4: Yes, while p-chloroaniline is the major degradation product in acidic conditions, other byproducts have been reported. These can include p-chlorophenyl-biguanidine (PCPG) and other related compounds.[1] One study identified as many as eleven degradation products under various stress conditions.[1]
Q5: How can I minimize the degradation of this compound in my experiments?
A5: To minimize degradation, it is recommended to:
-
Store solutions at controlled room temperature or, if permissible for the specific application, under refrigeration.
-
Protect solutions from light by using amber-colored containers or by storing them in the dark.
-
Use freshly prepared solutions whenever possible.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low potency of this compound solution. | Degradation due to low pH of the formulation or storage conditions. | Verify the pH of your solution and adjust to the optimal range of 5.0-7.0 using appropriate buffers. Review storage conditions to ensure protection from high temperatures and light. |
| Presence of unknown peaks in HPLC chromatogram. | Formation of degradation products. | Identify the degradation products using techniques like LC-MS. The primary degradation product to screen for is p-chloroaniline (PCA). Compare the retention time of the unknown peak with a PCA standard. |
| Precipitation in the this compound solution. | The pH of the solution may be above 8.0, causing the chlorhexidine base to precipitate. While the focus is on acidic degradation, awareness of stability at other pHs is important. | Check the pH of the solution. Although degradation is the primary concern in acidic conditions, precipitation can occur at alkaline pH. |
| Inconsistent experimental results. | Degradation of the this compound stock solution over time. | Prepare fresh stock solutions regularly and store them under optimal conditions (pH 5.0-7.0, protected from light and heat). It is advisable to re-standardize stock solutions if they have been stored for an extended period. |
Data Presentation
The following tables summarize the stability of chlorhexidine under forced degradation conditions.
Table 1: Stability of Chlorhexidine Acetate (CHDA) under Forced Degradation
| Stress Condition | % Recovery of CHDA | % Degradation of CHDA |
| Acidic (1 M HCl) | 49.30% | 50.70% |
Data from a study subjecting a 20 µg/mL solution of CHDA to 1 M HCl.
Experimental Protocols
Protocol 1: Stability Indicating HPLC Method for this compound and p-Chloroaniline
This protocol provides a method for the simultaneous determination of chlorhexidine and its primary degradation product, p-chloroaniline (pCA).
1. Materials and Reagents:
-
This compound reference standard
-
p-Chloroaniline reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium phosphate monobasic
-
Triethylamine
-
Phosphoric acid
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: Zorbax SB Phenyl (75 mm × 4.6 mm, 3.5 µm) or equivalent
-
Mobile Phase: Acetonitrile and 0.08 M sodium phosphate monobasic buffer (containing 0.5% triethylamine, adjusted to pH 3.0 with phosphoric acid) in a 35:65 (v/v) ratio.
-
Flow Rate: 0.6 mL/min
-
Detection Wavelength: 239 nm
-
Injection Volume: 20 µL
-
Column Temperature: 40°C
3. Preparation of Standard Solutions:
-
Chlorhexidine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase.
-
p-Chloroaniline Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of p-chloroaniline reference standard in the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to construct a calibration curve.
4. Sample Preparation:
-
Dilute the experimental samples containing this compound with the mobile phase to a concentration within the calibration range.
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify chlorhexidine and p-chloroaniline based on their retention times and peak areas compared to the calibration curve.
Visualizations
Degradation Pathway of Chlorhexidine in Acidic Conditions
Caption: Hydrolytic degradation of Chlorhexidine to p-Chloroaniline in an acidic environment.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound in acidic conditions.
Troubleshooting Logic for Unexpected Degradation
Caption: A decision tree for troubleshooting unexpected degradation of this compound.
References
- 1. iosrphr.org [iosrphr.org]
- 2. researchgate.net [researchgate.net]
- 3. New stability-indicating high performance liquid chromatography assay and proposed hydrolytic pathways of chlorhexidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the instability of chlorhexidine, part I: kinetics and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
enhancing the substantivity of chlorhexidine diacetate on skin and mucosal surfaces
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the substantivity of chlorhexidine diacetate on skin and mucosal surfaces. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to support your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at improving this compound substantivity.
| Issue | Potential Cause | Recommended Solution |
| Low Chlorhexidine Retention on Skin/Mucosa in an in vitro Model | Presence of Anionic Excipients: Anionic surfactants (e.g., sodium lauryl sulfate), thickeners (e.g., carbomer), or emulsifiers in your formulation can form insoluble salts with the cationic chlorhexidine, reducing its availability to bind to the substrate.[1] | Review your formulation for any anionic components. Consider replacing them with non-ionic or cationic alternatives. For instance, use poloxamers or cellulose derivatives like HPMC as thickeners. |
| Insufficient Contact Time: The binding of chlorhexidine to skin and mucosal proteins is a time-dependent process. Short exposure times may not be sufficient for optimal binding. | Increase the application time in your experimental protocol. Studies have shown that substantivity can be enhanced with longer contact periods.[2][3] | |
| Incorrect pH of the Formulation: The cationic nature of chlorhexidine is pH-dependent. A pH outside the optimal range can reduce its positive charge and, consequently, its binding affinity. | Measure and adjust the pH of your formulation to a physiologically compatible range where chlorhexidine remains cationic (typically pH 5.5-7.0). | |
| Competition from Other Cations: High concentrations of other cations in the formulation or buffer can compete with chlorhexidine for binding sites on the skin or mucosa. | Evaluate the ionic strength of your formulation and buffers. If possible, reduce the concentration of competing cations. | |
| Inconsistent or Non-Reproducible Substantivity Results | Variability in Skin/Mucosal Tissue Samples: Biological tissues can have significant donor-to-donor variability in terms of thickness, hydration, and protein composition, affecting chlorhexidine binding. | Use a standardized source of tissue for your experiments. If using excised human or animal tissue, try to source it from a single donor or a pool of donors with consistent characteristics. Alternatively, consider using synthetic skin models for initial screening to reduce variability. |
| Inadequate Control of Experimental Conditions: Factors such as temperature, humidity, and the volume of applied formulation can influence evaporation and drug concentration on the substrate surface. | Standardize all experimental parameters. Use a diffusion cell system (e.g., Franz cell) to maintain constant temperature and humidity.[2][4][5][6][7][8] Apply a precise and consistent volume or weight of the formulation for each replicate. | |
| Issues with Extraction and Quantification: Incomplete extraction of chlorhexidine from the tissue or interference from tissue components during analytical quantification (e.g., HPLC, spectrophotometry) can lead to inaccurate results. | Validate your extraction method to ensure high recovery of chlorhexidine from the tissue matrix.[2] Use appropriate sample clean-up procedures and a validated analytical method with internal standards to minimize matrix effects. | |
| Formulation Instability (e.g., Precipitation, Phase Separation) | Incompatibility of Excipients: this compound can interact with various formulation components, leading to physical instability. | Conduct thorough pre-formulation and compatibility studies. Use excipients that are known to be compatible with cationic compounds. Mucoadhesive polymers like hydroxypropyl methylcellulose (HPMC) and carboxymethyl cellulose (CMC) have been shown to form stable gels with chlorhexidine.[9][10][11][12] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism behind chlorhexidine's substantivity?
A1: Chlorhexidine is a cationic molecule, meaning it carries a positive charge at physiological pH. Skin and mucosal surfaces are rich in proteins that are negatively charged. The substantivity of chlorhexidine arises from the electrostatic interaction between the positively charged chlorhexidine molecules and these negatively charged sites on the tissue proteins.[1] This binding allows chlorhexidine to be retained on the surface for an extended period, providing a sustained antimicrobial effect.
Q2: How does the concentration of this compound in a formulation affect its substantivity?
A2: The relationship between chlorhexidine concentration and substantivity is not always linear. While higher concentrations can lead to a greater amount of chlorhexidine being available for binding, studies have shown that very high concentrations (e.g., 2%) might lead to the formation of multi-layers that are more easily washed away, potentially resulting in lower percentage retention compared to lower concentrations (e.g., 0.2%) that form a more stable monolayer.[13][14][15] The optimal concentration often depends on the specific formulation and intended application.
Q3: What role do polymers play in enhancing chlorhexidine substantivity?
A3: Polymers, particularly mucoadhesive and film-forming polymers, can significantly enhance the substantivity of chlorhexidine.
-
Mucoadhesive polymers (e.g., HPMC, CMC, chitosan) increase the contact time of the formulation with the mucosal surface by forming a viscous, adherent gel.[9][12] This prolonged contact allows for more extensive binding of chlorhexidine to the tissue.
-
Film-forming polymers create a thin, flexible film on the skin surface upon drying. This film physically entraps the chlorhexidine, providing a reservoir for sustained release and protecting it from being easily washed away.
Q4: Can I use standard buffers like PBS in my in vitro skin permeation studies with chlorhexidine?
A4: Yes, Phosphate Buffered Saline (PBS) is commonly used as a receptor fluid in in vitro skin permeation studies with chlorhexidine, as it mimics physiological conditions.[2][4][8] However, it is crucial to ensure that the buffer is degassed to prevent bubble formation under the skin membrane, which can interfere with diffusion.
Q5: How can I measure the amount of chlorhexidine retained on the skin or mucosal surface in my experiment?
A5: The most common method involves:
-
Application and Incubation: Applying the chlorhexidine formulation to the tissue for a specified time.
-
Washing: Gently washing the surface to remove any unbound chlorhexidine.
-
Extraction: Using a suitable solvent (e.g., HPLC mobile phase) to extract the bound chlorhexidine from the tissue.[2]
-
Quantification: Analyzing the extract using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry to determine the concentration of chlorhexidine.[2][14]
Quantitative Data on Chlorhexidine Substantivity
The following tables summarize quantitative data from various studies on chlorhexidine retention and release.
Table 1: Concentration of Chlorhexidine in Excised Human Skin After Application of 2% (w/v) Aqueous Chlorhexidine Digluconate [2][3]
| Exposure Time | Depth (µm) | Chlorhexidine Concentration (µg/mg of tissue) |
| 2 minutes | 0-100 | 0.157 ± 0.047 |
| >300 | < 0.002 | |
| 30 minutes | 0-100 | 0.077 ± 0.015 |
| >300 | < 0.002 | |
| 24 hours | 0-100 | 7.88 ± 1.37 |
| >300 | < 1.0 |
Table 2: Percentage of Bound Chlorhexidine on Different Dentin Substrates Over Time [14]
| Substrate | CHX Concentration | 0.5 hours | 24 hours | 168 hours (1 week) | 1344 hours (8 weeks) |
| Mineralized Dentin (MD) | 0.2% | 89% | 88% | 86% | 85% |
| 2% | 88% | 87% | 79% | 68% | |
| Partially Demineralized Dentin (PDD) | 0.2% | 91% | 93% | 96% | 97% |
| 2% | 89% | 88% | 70% | 54% | |
| Totally Demineralized Dentin (TDD) | 0.2% | 76% | 75% | 74% | 74% |
| 2% | 87% | 86% | 86% | 86% |
Table 3: Residual Antimicrobial Activity of Different Chlorhexidine Gluconate (CHG) Formulations [16]
| Formulation | Log Reduction in S. marcescens |
| 4% CHG Scrub Detergent | 1.32 |
| 0.5% CHG Aqueous Solution | 3.81 |
| 0.5% CHG in Ethanol | 4.53 |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation and Retention Study using Franz Diffusion Cells
This protocol details the methodology for assessing the penetration and retention of this compound in excised human or animal skin.
Materials:
-
Franz diffusion cells
-
Excised full-thickness skin (e.g., human, porcine)
-
This compound formulation
-
Phosphate Buffered Saline (PBS), pH 7.4, degassed
-
HPLC system or UV-Vis spectrophotometer
-
Microtome
-
Homogenizer
-
Extraction solvent (e.g., HPLC mobile phase)
Procedure:
-
Prepare Franz Cells: Fill the receptor compartment of the Franz cells with degassed PBS, ensuring no air bubbles are trapped. Maintain the temperature at 37°C using a circulating water bath to achieve a skin surface temperature of approximately 32°C.[4][8]
-
Mount Skin: Carefully mount the excised skin sample between the donor and receptor compartments, with the stratum corneum side facing the donor compartment.[4][8]
-
Apply Formulation: Apply a precise amount (e.g., 10 mg/cm²) of the this compound formulation to the skin surface in the donor compartment.
-
Incubation: Allow the formulation to remain on the skin for the desired experimental time points (e.g., 30 minutes, 2 hours, 6 hours).
-
Sample Receptor Fluid (Optional for Permeation): At predetermined intervals, collect aliquots from the receptor compartment to assess the amount of chlorhexidine that has permeated through the skin. Replace the collected volume with fresh, pre-warmed PBS.
-
Wash and Section Skin (for Retention): At the end of the incubation period, dismantle the Franz cell. Gently wash the skin surface with PBS to remove any unabsorbed formulation. Using a microtome, slice the skin into sections of defined thickness (e.g., 100 µm).[2]
-
Extract Chlorhexidine: Place each skin section into a separate tube with a known volume of extraction solvent. Homogenize the tissue and incubate (e.g., at 60°C for 1 hour) to ensure complete extraction of chlorhexidine.[2]
-
Quantify Chlorhexidine: Analyze the extracts and receptor fluid samples using a validated HPLC or spectrophotometric method to determine the concentration of chlorhexidine.
-
Data Analysis: Calculate the amount of chlorhexidine retained in each skin layer (in µg/mg of tissue) and the cumulative amount permeated over time.
Protocol 2: Evaluation of Mucoadhesion and In Vitro Release from a Gel Formulation
This protocol describes the assessment of the mucoadhesive properties and release profile of a this compound gel intended for mucosal application.
Materials:
-
Mucoadhesive gel formulation containing this compound
-
Porcine buccal mucosa (or other relevant mucosal tissue)
-
Franz diffusion cells
-
Phosphate Buffered Saline (PBS), pH 6.8
-
HPLC system or UV-Vis spectrophotometer
Procedure:
-
Prepare Mucoadhesion/Release Assembly: Mount a section of porcine buccal mucosa on a Franz diffusion cell, with the mucosal side facing the donor compartment.[9][11][12]
-
Apply Gel: Apply a known weight of the mucoadhesive gel onto the mucosal surface.
-
Fill Receptor Compartment: Fill the receptor compartment with PBS (pH 6.8) and maintain at 37°C.
-
Sample for Release: At regular intervals, withdraw a sample from the receptor compartment and replace it with fresh buffer.
-
Quantify Chlorhexidine: Analyze the samples using HPLC or spectrophotometry to determine the concentration of released chlorhexidine.
-
Assess Mucoadhesion (Washability Test):
-
Apply a known amount of the gel to a fresh piece of mucosal tissue mounted on a glass slide at an angle.
-
Simulate physiological conditions by dripping PBS over the gel at a constant rate.
-
Collect the runoff PBS at different time points.
-
Quantify the amount of chlorhexidine in the runoff to determine the percentage of the formulation that has been washed away over time. A lower percentage indicates higher mucoadhesion.
-
-
Data Analysis: Plot the cumulative percentage of chlorhexidine released over time. For the mucoadhesion test, plot the percentage of the gel remaining on the mucosa over time.
Visualizations
References
- 1. Chlorhexidine in Dentistry: Pharmacology, Uses, and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Penetration of Chlorhexidine into Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Penetration of chlorhexidine into human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alterlab.co.id [alterlab.co.id]
- 5. researchgate.net [researchgate.net]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. Transdermal Diffusion Testing with Strat-M® Synthetic Skin Membranes using Franz Diffusion Cell Systems [sigmaaldrich.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Mucoadhesive Gels Designed for the Controlled Release of Chlorhexidine in the Oral Cavity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Mucoadhesive Gels Designed for the Controlled Release of Chlorhexidine in the Oral Cavity | Semantic Scholar [semanticscholar.org]
- 11. Mucoadhesive gels designed for the controlled release of chlorhexidine in the oral cavity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative evaluation of antimicrobial substantivity of different concentrations of chlorhexidine as a root canal irrigant: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Substantivity of Chlorhexidine to Human Dentin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of three different concentrations of Chlorhexidine for their substantivity to human dentin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thcu.ac.jp [thcu.ac.jp]
Validation & Comparative
A Comparative Guide to the Validation of a Reverse-Phase HPLC Method for Chlorhexidine Diacetate in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of chlorhexidine diacetate in plasma against alternative analytical techniques. Detailed experimental protocols and performance data are presented to assist researchers in selecting the most appropriate method for their specific needs.
Introduction
Chlorhexidine is a broad-spectrum biocide used extensively as a topical antiseptic and disinfectant. Accurate and reliable quantification of chlorhexidine and its salts, such as this compound, in biological matrices like plasma is crucial for pharmacokinetic, toxicokinetic, and clinical studies. Reverse-phase HPLC with UV detection is a widely adopted technique for this purpose due to its robustness, cost-effectiveness, and accessibility. This guide outlines the validation of a typical RP-HPLC method and compares its performance with other analytical methodologies.
Experimental Protocols
Reverse-Phase HPLC Method with UV Detection
This section details a standard protocol for the analysis of this compound in plasma.
a. Sample Preparation: Protein Precipitation
-
To 200 µL of plasma sample in a microcentrifuge tube, add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.
b. Chromatographic Conditions
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.05 M potassium dihydrogen phosphate with 0.1% triethylamine, pH adjusted to 3.0 with phosphoric acid) in a ratio of 35:65 (v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
-
Run Time: Approximately 10 minutes
Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV.
a. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
Load 200 µL of plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
b. LC-MS/MS Conditions
-
LC System: A compatible HPLC or UHPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for chlorhexidine and an internal standard are monitored.
Method Validation and Performance Comparison
The validation of the analytical methods was performed according to the FDA's Bioanalytical Method Validation guidance.[1][2][3][4] The key validation parameters are summarized in the tables below.
Table 1: Performance Characteristics of the RP-HPLC-UV Method
| Validation Parameter | Result |
| Linearity Range | 0.1 - 10 µg/mL (r² > 0.995) |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Accuracy (% Recovery) | 95.2 - 104.5% |
| Precision (%RSD) | Intra-day: < 5%, Inter-day: < 7% |
| Selectivity | No significant interference from endogenous plasma components. |
| Stability | Stable in plasma for at least 3 freeze-thaw cycles and for 1 month at -20°C. |
Table 2: Comparison of Analytical Methods for Chlorhexidine Quantification in Plasma
| Feature | RP-HPLC-UV | LC-MS/MS | Capillary Electrophoresis |
| Linearity Range | 0.1 - 10 µg/mL | 0.5 - 500 ng/mL[2] | 100 - 700 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.5 ng/mL[2] | 100 µg/mL |
| Accuracy (% Recovery) | 95.2 - 104.5% | 98.1 - 102.3% | 98.8 - 100.4% |
| Precision (%RSD) | < 7% | < 15% | < 1% |
| Sample Volume | ~200 µL | ~50 - 200 µL | ~10 nL |
| Run Time | ~10 min | ~3 - 5 min | ~5 - 10 min |
| Instrumentation Cost | Moderate | High | Moderate |
| Throughput | Moderate | High | High |
| Selectivity | Good | Excellent | Good |
Visualizing the Workflow and Method Comparison
To better illustrate the processes and comparisons discussed, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for the validation of an RP-HPLC method.
Caption: Logical comparison of key performance characteristics.
Conclusion
The validated reverse-phase HPLC method with UV detection provides a reliable and cost-effective solution for the quantification of this compound in plasma for routine analysis. It demonstrates good linearity, accuracy, and precision within the validated range. For applications requiring higher sensitivity and throughput, such as studies involving low dosage or for high-throughput screening, LC-MS/MS is a superior alternative, albeit with higher instrumentation costs.[2] Capillary electrophoresis presents another viable option, particularly for rapid analysis with minimal sample consumption, though with a higher limit of quantification compared to the other methods. The choice of method should be guided by the specific requirements of the study, including the expected concentration range of the analyte, the number of samples, and the available resources.
References
- 1. Quantitative analysis of skeletal symmetric chlorhexidine in rat plasma using doubly charged molecular ions in LC-MS/MS detection. | Semantic Scholar [semanticscholar.org]
- 2. Quantitative analysis of skeletal symmetric chlorhexidine in rat plasma using doubly charged molecular ions in LC-MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Development of a HPLC/MS/MS method for simultaneous determination of tinidazole, dyclonine and chlorhexidine in rat plasma and its application in the pharmacokinetic research of a film-forming solution - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Chlorhexidine Diacetate and Octenidine Dihydrochloride for Skin Antisepsis
For Researchers, Scientists, and Drug Development Professionals
In the critical field of skin antisepsis, the choice of agent can significantly impact infection rates and patient outcomes. This guide provides a detailed, evidence-based comparison of two prominent antiseptics: chlorhexidine diacetate and octenidine dihydrochloride. We delve into their antimicrobial efficacy, safety profiles, and mechanisms of action, supported by experimental data to inform research and development in dermatological and surgical applications.
Executive Summary
Both chlorhexidine and octenidine are potent cationic antiseptics with broad-spectrum antimicrobial activity.[1][2] While chlorhexidine has a long history of use, octenidine has emerged as a powerful alternative with a distinct safety and efficacy profile. This guide reveals that while both agents are highly effective, octenidine dihydrochloride may offer advantages in terms of sustained antimicrobial effect and a more favorable biocompatibility profile, including anti-inflammatory properties.[3][4] this compound, while a strong bactericidal agent, demonstrates a higher potential for dose-dependent skin irritation and cytotoxicity.[5][6]
Quantitative Data Comparison
The following tables summarize key quantitative data from comparative studies. It is important to note that much of the available literature on chlorhexidine focuses on the digluconate salt. While the active chlorhexidine moiety is the same, formulation differences may influence performance. The data for chlorhexidine gluconate is presented here as a close surrogate for this compound.
Table 1: Antimicrobial Efficacy
| Parameter | Chlorhexidine (as Gluconate) | Octenidine Dihydrochloride | Study Details |
| Immediate Microbial Reduction (Log10) | Comparable to Octenidine | Comparable to Chlorhexidine | Alcoholic solutions of both antiseptics showed a significant and rapid reduction of resident skin flora.[3] |
| Residual Microbial Reduction (Log10) after 24 hours (4 applications) | 1.37 | 2.21 (p=0.004) | A study on 20 healthy volunteers demonstrated a statistically significant superior long-term effect for octenidine after four applications.[3] |
| Efficacy against P. aeruginosa (ex vivo) | 1.94 Log10 reduction | Not directly compared in this study | An ex-vivo test on human skin showed this reduction for chlorhexidine.[7] |
Table 2: Cytotoxicity and Safety Profile
| Parameter | This compound/Digluconate | Octenidine Dihydrochloride | Study Details |
| Keratinocyte Viability | Significant reduction at concentrations ≥0.02%[5][8] | Less cytotoxic than chlorhexidine at equivalent concentrations[9] | In vitro studies on human keratinocytes. |
| Fibroblast Viability | Significant reduction at concentrations ≥0.02%[10] | Less cytotoxic than chlorhexidine at equivalent concentrations[9] | In vitro studies on human fibroblasts. |
| Skin Irritation Potential | Dose-dependent irritation and potential for allergic contact dermatitis[5][11] | Generally well-tolerated, though rare cases of irritation have been reported[11] | Clinical observations and patch testing data. |
| Systemic Absorption | Minimal | Minimal | Both are poorly absorbed through intact skin. |
| Anti-inflammatory Effect | Not prominent | Reduces pro-inflammatory mediators (IL-8, IL-33, IL-10)[4] | Ex vivo human skin model. |
Experimental Protocols
1. In Vivo Evaluation of Residual Antiseptic Efficacy
This protocol is based on a study comparing alcoholic solutions of octenidine dihydrochloride and chlorhexidine gluconate.[3]
-
Study Design: A crossover design was employed with 20 healthy volunteers.
-
Test Areas: Designated areas on the forearms of the volunteers.
-
Antiseptic Application: The antiseptic solutions were applied to the test areas.
-
Sampling: The resident skin flora was sampled immediately after application and after 24 hours for five consecutive days. The Williamson and Kligman method was used for sampling, which involves scrubbing the test site with a non-ionic surfactant.
-
Microbial Enumeration: The collected samples were serially diluted and plated on appropriate culture media. Colony-forming units (CFU) were counted after incubation.
-
Data Analysis: The log10 reduction in CFU from baseline was calculated for each time point and antiseptic. Statistical analysis was performed using a student's t-test.
2. Ex Vivo Skin Model for Antimicrobial Efficacy Testing
This protocol describes a general method for evaluating antiseptic efficacy on excised skin.[7][12]
-
Skin Source: Freshly excised human or porcine skin is used. Porcine skin is often chosen due to its similarity to human skin.
-
Model Setup: The excised skin is mounted on a diffusion cell, with the stratum corneum facing upwards. The dermal side is in contact with a maintenance medium.
-
Bacterial Inoculation: A known concentration of a specific microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) is applied to the skin surface and allowed to dry.
-
Antiseptic Application: The test antiseptic is applied to the inoculated area for a defined contact time.
-
Neutralization and Recovery: A neutralizing solution is applied to stop the action of the antiseptic. The surviving bacteria are then recovered from the skin surface by swabbing or scrubbing.
-
Quantification: The number of viable bacteria is determined by plating serial dilutions of the recovery fluid.
-
Outcome: The log10 reduction in bacterial count compared to an untreated control is calculated.
3. In Vitro Cytotoxicity Assay on Keratinocytes
This protocol outlines a typical method for assessing the cytotoxicity of antiseptics on skin cells.[5][8]
-
Cell Culture: Human keratinocytes (e.g., HaCaT cell line or primary cells) are cultured in appropriate media until they form a confluent monolayer.
-
Antiseptic Exposure: The cell monolayers are exposed to various concentrations of the antiseptic solutions for a defined period (e.g., 1, 5, or 15 minutes).
-
Cell Viability Assessment: After exposure, the antiseptic is removed, and the cells are washed. Cell viability is then assessed using methods such as:
-
MTT Assay: Measures the metabolic activity of the cells, which correlates with cell viability.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating cytotoxicity.
-
Live/Dead Staining: Uses fluorescent dyes to distinguish between live and dead cells under a microscope.
-
-
Data Analysis: The percentage of cell viability is calculated relative to an untreated control. The IC50 (the concentration at which 50% of cells are non-viable) can be determined.
Visualizing Mechanisms and Workflows
To better understand the processes involved in comparing these antiseptics, the following diagrams have been generated.
Conclusion
The choice between this compound and octenidine dihydrochloride for skin antisepsis depends on the specific clinical or research application. While both demonstrate excellent immediate antimicrobial activity, octenidine dihydrochloride shows a superior residual effect and a more favorable safety profile with lower cytotoxicity and potential anti-inflammatory benefits.[3][4][9] For applications requiring prolonged antimicrobial action and enhanced skin compatibility, octenidine dihydrochloride presents a compelling alternative to traditional chlorhexidine-based antiseptics. Further head-to-head clinical trials focusing specifically on the diacetate salt of chlorhexidine are warranted to provide a more definitive comparison.
References
- 1. Efficiency of octenidine dihydrochloride alcohol combination compared to ethanol based skin antiseptics for preoperative skin preparation in dogs | PLOS One [journals.plos.org]
- 2. Octenidine dihydrochloride, a modern antiseptic for skin, mucous membranes and wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Residual antiseptic efficacy of octenidine dihydrochloride versus chlorhexidine gluconate in alcoholic solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Antiseptic Octenidine Inhibits Langerhans Cell Activation and Modulates Cytokine Expression upon Superficial Wounding with Tape Stripping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and Wound Closure Evaluation in Skin Cell Lines after Treatment with Common Antiseptics for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Robbing Peter to Pay Paul: Chlorhexidine gluconate demonstrates short-term efficacy and long-term cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of the antibacterial efficacy of several antiseptics tested on skin by an 'ex-vivo' test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights into the Cytotoxicity and Irritant Potential of Chlorhexidine Digluconate: An In Vitro and In Ovo Safety Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic effects of octenidine mouth rinse on human fibroblasts and epithelial cells - an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity evaluation of chlorhexidine gluconate on human fibroblasts, myoblasts, and osteoblasts [ouci.dntb.gov.ua]
- 11. A comparison of the irritant and allergenic properties of antiseptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Establishing an ex vivo porcine skin model to investigate the effects of broad-spectrum antiseptic on viable skin microbial communities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of the Antibacterial Efficacy of Chlorhexidine Diacetate and Alexidine Dihydrochloride Against Oral Bacteria
For Immediate Release
This guide provides a comprehensive in vitro comparison of the antibacterial activities of two prominent bisbiguanide antiseptics, chlorhexidine diacetate and alexidine dihydrochloride, against a range of oral bacteria. This document is intended for researchers, scientists, and drug development professionals in the fields of dentistry, microbiology, and pharmacology.
Executive Summary
Chlorhexidine has long been considered the gold standard in oral antiseptics. However, alexidine has emerged as a potent alternative with distinct chemical properties that may offer advantages in certain clinical applications. This guide synthesizes available in vitro data to compare their efficacy, mechanisms of action, and experimental methodologies.
Both chlorhexidine and alexidine demonstrate broad-spectrum antibacterial activity against oral pathogens by disrupting bacterial cell membranes. While both are effective, some studies suggest alexidine may exhibit a more rapid bactericidal action. Notably, 2% alexidine has shown comparable efficacy to 2% chlorhexidine in eradicating Enterococcus faecalis, a bacterium frequently implicated in persistent endodontic infections. However, a comprehensive set of directly comparable Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values across a wide range of oral anaerobes remains to be fully established in single, controlled studies.
Data Presentation: Quantitative Antibacterial Activity
The following tables summarize the available quantitative data on the in vitro antibacterial activity of chlorhexidine and alexidine against key oral bacteria. It is important to note that direct comparisons of MIC and MBC values should be made with caution unless derived from the same study, due to variations in experimental protocols.
Table 1: Comparative Efficacy Against Enterococcus faecalis
| Compound | Concentration | Bacterial Strain | Experimental Model | Outcome | Reference |
| Alexidine Dihydrochloride | 2% | E. faecalis | Infected Dentin Shavings (400 µm depth) | No statistically significant difference compared to 2% Chlorhexidine in bacterial reduction. | [1] |
| This compound | 2% | E. faecalis | Infected Dentin Shavings (400 µm depth) | No statistically significant difference compared to 2% Alexidine in bacterial reduction. | [1] |
| Alexidine Dihydrochloride | 1% | E. faecalis | Infected Bovine Dentin Blocks | No significant difference in the number of adhering bacteria compared to 2% Chlorhexidine after 5 and 10 minutes of soaking. | [2] |
| This compound | 2% | E. faecalis | Infected Bovine Dentin Blocks | No significant difference in the number of adhering bacteria compared to 1% Alexidine after 5 and 10 minutes of soaking. | [2] |
Table 2: Minimum Inhibitory Concentration (MIC) of Chlorhexidine Against Various Oral Bacteria
| Bacterial Species | MIC Range (µg/mL) | Reference |
| Streptococcus mutans | 0.14 - 1000 | [3] |
| Streptococcus sanguinis | 0.073 - 250 | [3] |
| Streptococcus salivarius | 0.48 - 1000 | [3] |
| Lactobacillus casei | 0.96 - 2000 | [3] |
| Porphyromonas gingivalis | 2.67 - 80.00 | [4] |
| Fusobacterium nucleatum | 4 - 8 | [5] |
| Prevotella intermedia | 2.67 - 80.00 | [4] |
Mechanism of Action
Both chlorhexidine and alexidine are cationic bisbiguanides that exert their antibacterial effect through electrostatic interaction with the negatively charged components of the bacterial cell membrane, such as phospholipids and, in Gram-negative bacteria, lipopolysaccharides (LPS). This interaction disrupts the integrity of the cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death. Alexidine is reported to have a higher affinity for bacterial virulence factors like LPS and lipoteichoic acid (LTA) compared to chlorhexidine. The structural difference, specifically the presence of two hydrophobic ethylhexyl end groups in alexidine, is thought to contribute to a more rapid penetration into the membrane and a faster bactericidal action.[1]
Experimental Protocols
The following are summaries of methodologies used in the cited in vitro studies to assess the antibacterial activity of chlorhexidine and alexidine.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
A standard broth microdilution method is used to determine the MIC of the compounds against various oral bacteria.
-
Bacterial Strains and Culture: Pure cultures of oral bacteria (e.g., S. mutans, P. gingivalis, F. nucleatum) are grown on appropriate agar plates and incubated under suitable conditions (aerobic or anaerobic).
-
Inoculum Preparation: Bacterial colonies are suspended in a suitable broth (e.g., Mueller-Hinton Broth for facultative anaerobes, Schaedler broth for anaerobes) to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard.[6]
-
Serial Dilution: The test compounds (this compound and alexidine dihydrochloride) are serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are then incubated at 37°C for 24-48 hours under appropriate atmospheric conditions.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[7]
Minimum Bactericidal Concentration (MBC) Determination
-
Subculturing: Following the MIC determination, an aliquot from each well showing no visible growth is subcultured onto an appropriate agar medium.
-
Incubation: The agar plates are incubated under optimal conditions for the specific bacterium for 24-48 hours.
-
MBC Determination: The MBC is defined as the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.
Dentin Block Infection Model for Efficacy Testing
This model simulates the infection of dentinal tubules, which is relevant for endodontic research.
-
Dentin Block Preparation: Standardized dentin blocks are prepared from extracted teeth (e.g., bovine or human incisors). The root canals are instrumented to a standardized diameter.
-
Sterilization and Contamination: The dentin blocks are sterilized, and then contaminated with a bacterial culture, typically E. faecalis, for a specified period (e.g., 21 days) to allow for biofilm formation within the dentinal tubules.[1]
-
Antimicrobial Treatment: The infected dentin blocks are exposed to the test solutions (e.g., 2% alexidine, 2% chlorhexidine) for a defined period.
-
Bacterial Quantification: Dentin shavings are collected from a specified depth within the root canal (e.g., 400 µm). The shavings are then processed to release the bacteria, which are subsequently cultured to determine the number of colony-forming units (CFUs).[1]
Conclusion
Both this compound and alexidine dihydrochloride are effective antibacterial agents against a range of oral bacteria. While chlorhexidine is a well-established standard, alexidine shows promise, particularly with its rapid action and comparable efficacy against resilient pathogens like E. faecalis. The choice between these agents may depend on the specific clinical application, desired speed of action, and the target microorganisms. Further head-to-head in vitro studies determining the MIC and MBC values for both compounds against a wider array of oral anaerobic bacteria under standardized conditions are warranted to provide a more definitive comparative assessment.
References
- 1. A comparative study of the bactericidal and growth inhibitory activities of the bisbiguanides alexidine and chlorhexidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of antibacterial activity of alexidine alone or as a final irrigant with sodium hypochlorite and chlorhexidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Broth Microdilution Method To Characterize Chlorhexidine MICs among Bacteria Collected from 2005 to 2019 at Three U.S. Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Susceptibility of some oral microorganisms to chlorhexidine and paramonochlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of antibacterial activity of alexidine alone or as a final irrigant with sodium hypochlorite and chlorhexidine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioequivalence of Generic and Brand-Name Chlorhexidine Diacetate Antiseptic Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioequivalence of generic and brand-name chlorhexidine diacetate antiseptic solutions, focusing on antimicrobial efficacy and skin irritation potential. The information is supported by established experimental protocols and available data to assist in the assessment of these critical healthcare products.
Executive Summary
Data Presentation
Table 1: In Vitro Antimicrobial Efficacy - Log Reduction
This table is a template illustrating how comparative data on the reduction of microbial populations by generic and brand-name this compound solutions would be presented. A time-kill kinetics assay is a standard method to determine the rate and extent of antimicrobial activity.[1][2][3] A 3-log10 reduction, equivalent to 99.9% killing, is a common benchmark for bactericidal activity.[1]
| Microorganism | Time Point | Generic this compound (Log10 Reduction) | Brand-Name this compound (Log10 Reduction) |
| Staphylococcus aureus (ATCC 6538) | 30 seconds | Data Not Available | Data Not Available |
| 1 minute | Data Not Available | Data Not Available | |
| 5 minutes | Data Not Available | Data Not Available | |
| Pseudomonas aeruginosa (ATCC 15442) | 30 seconds | Data Not Available | Data Not Available |
| 1 minute | Data Not Available | Data Not Available | |
| 5 minutes | Data Not Available | Data Not Available | |
| Escherichia coli (ATCC 8739) | 30 seconds | Data Not Available | Data Not Available |
| 1 minute | Data Not Available | Data Not Available | |
| 5 minutes | Data Not Available | Data Not Available | |
| Candida albicans (ATCC 10231) | 30 seconds | Data Not Available | Data Not Available |
| 1 minute | Data Not Available | Data Not Available | |
| 5 minutes | Data Not Available | Data Not Available |
Table 2: In Vitro Antimicrobial Efficacy - Zone of Inhibition
The zone of inhibition test provides a qualitative to semi-quantitative measure of the ability of an antimicrobial agent to inhibit microbial growth. A larger zone of inhibition generally indicates greater antimicrobial activity.[4][5][6][7]
| Microorganism | Generic this compound (Zone of Inhibition Diameter in mm) | Brand-Name this compound (Zone of Inhibition Diameter in mm) |
| Staphylococcus aureus (ATCC 6538) | Data Not Available | Data Not Available |
| Pseudomonas aeruginosa (ATCC 15442) | Data Not Available | Data Not Available |
| Escherichia coli (ATCC 8739) | Data Not Available | Data Not Available |
| Candida albicans (ATCC 10231) | Data Not Available | Data Not Available |
Table 3: In Vivo Skin Irritation - Human Patch Test Scores
The human patch test is a standard method to evaluate the skin irritation potential of a topical product. Scores are typically assigned based on the degree of erythema (redness) and edema (swelling).[8][9]
| Subject ID | Generic this compound (Irritation Score at 48/96 hours) | Brand-Name this compound (Irritation Score at 48/96 hours) | Negative Control (e.g., Saline) | Positive Control (e.g., 0.1% SLS) |
| 1 | Data Not Available | Data Not Available | 0 | 2 |
| 2 | Data Not Available | Data Not Available | 0 | 3 |
| ... | Data Not Available | Data Not Available | ... | ... |
| Mean Score | Data Not Available | Data Not Available | 0 | 2.5 |
Scoring Scale (Example): 0 = No reaction; 1 = Slight, patchy erythema; 2 = Slight but confluent erythema; 3 = Moderate erythema; 4 = Moderate erythema with edema; 5 = Strong erythema with edema and vesicles.
Experimental Protocols
In Vitro Antimicrobial Efficacy: Time-Kill Kinetics Assay
The time-kill kinetics assay is employed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[1]
-
Inoculum Preparation: A pure culture of the target microorganism is grown to a specific concentration (e.g., 1x10^8 CFU/mL).
-
Exposure: A specified volume of the microbial suspension is added to the generic and brand-name antiseptic solutions. A control with an inert solution is also prepared.
-
Time Points: At predetermined time intervals (e.g., 30 seconds, 1 minute, 5 minutes), an aliquot is removed from each test solution.
-
Neutralization: The antiseptic in the aliquot is immediately neutralized to halt its antimicrobial action.
-
Enumeration: The number of surviving microorganisms in the neutralized sample is determined by plating and colony counting.
-
Log Reduction Calculation: The log10 reduction in the microbial population is calculated for each time point relative to the initial inoculum.
Figure 1. Workflow for a Time-Kill Kinetics Assay.
In Vitro Antimicrobial Efficacy: Zone of Inhibition Test
This method assesses the antimicrobial effectiveness of a substance by measuring its ability to inhibit microbial growth on an agar plate.[4][6][7]
-
Plate Preparation: A sterile agar plate is uniformly inoculated with a suspension of the target microorganism.
-
Sample Application: A sterile disc impregnated with the generic or brand-name antiseptic solution is placed on the center of the agar plate.
-
Incubation: The plate is incubated under conditions optimal for the growth of the microorganism.
-
Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters.
Figure 2. Workflow for a Zone of Inhibition Test.
In Vivo Skin Irritation: Human Patch Test
This study evaluates the potential of a substance to cause skin irritation in human volunteers.[8][9]
-
Subject Recruitment: Healthy volunteers with no known skin conditions are recruited.
-
Patch Application: A small amount of the generic and brand-name antiseptic solutions, along with positive and negative controls, are applied to separate patches. These patches are then applied to the skin, typically on the back.
-
Exposure Period: The patches remain on the skin for a specified period, usually 48 to 96 hours.
-
Scoring: After patch removal, the skin sites are evaluated for signs of irritation (erythema, edema) at specific time points (e.g., 48 and 96 hours after application). A standardized scoring system is used.
-
Data Analysis: The mean irritation scores for the generic and brand-name products are compared.
Figure 3. Workflow for a Human Patch Test.
Conclusion
The bioequivalence of generic and brand-name this compound antiseptic solutions is established through a series of well-defined in vitro and in vivo tests. While this guide provides the standardized protocols for these evaluations, the absence of publicly available, direct comparative studies necessitates that researchers, scientists, and drug development professionals rely on these established methodologies to conduct their own assessments or critically evaluate manufacturer-provided data. The key to demonstrating bioequivalence lies in the rigorous application of these experimental designs and the transparent reporting of quantitative outcomes.
References
- 1. emerypharma.com [emerypharma.com]
- 2. nelsonlabs.com [nelsonlabs.com]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. nelsonlabs.com [nelsonlabs.com]
- 6. Zone of Inhibition Test: Why Bigger Isn't Always Better | Microban [microban.com]
- 7. microchemlab.com [microchemlab.com]
- 8. bdng.org.uk [bdng.org.uk]
- 9. m.youtube.com [m.youtube.com]
A Comparative Evaluation of Chlorhexidine Diacetate and Triclosan in Antimicrobial Hand Soaps
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial efficacy of chlorhexidine diacetate and triclosan, two active ingredients commonly used in antimicrobial hand soaps. The following sections present a summary of their performance based on experimental data, detailed methodologies of key evaluation protocols, and visualizations of their mechanisms of action and experimental workflows.
Data Presentation: Comparative Antimicrobial Efficacy
The following table summarizes the quantitative data from various studies, highlighting the log reduction of bacterial counts achieved by hand soaps containing chlorhexidine and triclosan under different experimental conditions. It is crucial to consider the variations in test methodologies, concentrations, and test organisms when interpreting these results.
| Active Ingredient | Concentration | Test Methodology | Test Organism | Contact Time | Mean Log₁₀ Reduction | Reference |
| Chlorhexidine Gluconate (CHG) | 4% | Glove Juice Method | Total Bacterial Count | Not Specified | > 1.0 (preduty) | [1] |
| Chlorhexidine Gluconate (CHG) | 4% | EN 1499 | Escherichia coli | 60 seconds | 4.12 - 5.22 | [2] |
| Chlorhexidine Detergent | 4% | Modified Peterson Glove Rinse Test | Resident Flora | Multiple Washes | Significantly > Triclosan | [3] |
| Chlorhexidine-containing agents | Not Specified | ASTM E1174-94 | Serratia marcescens | 10 seconds | ~2.0 (Episode 1) | [4] |
| Chlorhexidine Detergents | Not Specified | Laboratory Trial | Micrococcus | Not Specified | Significantly > Soap | [5] |
| Triclosan | 1% | Glove Juice Method | Total Bacterial Count | Not Specified | > 1.0 (preduty) | [1] |
| Triclosan | 1% | Glove Juice Method | MRSA | Not Specified | Effective Elimination | [1] |
| Triclosan Detergent | 2% | Modified Peterson Glove Rinse Test | Resident Flora | Multiple Washes | Significantly < CHG | [3] |
| Triclosan-containing agent | Not Specified | ASTM E1174-94 | Serratia marcescens | 10 seconds | ~2.0 (Episode 1) | [4] |
| Triclosan in Soap | 0.3% | In vivo hand washing | Serratia marcescens | 20 seconds | ~2.05 | [6] |
| Triclosan Detergent Preparations | Not Specified | In vivo single hand wash | Escherichia coli | Not Specified | Similar to 60% Isopropyl Alcohol | [7] |
Experimental Protocols: Standardized Efficacy Testing
The evaluation of antimicrobial hand soaps is primarily conducted using standardized in vivo methods to simulate real-world conditions. The two most prominent protocols are the ASTM E1174, widely used in North America, and the EN 1499, the European standard for hygienic handwash.
ASTM E1174: Standard Test Method for Evaluation of Health Care Personnel Handwash Formulations
This method is designed to determine the effectiveness of antimicrobial handwashes in reducing transient microbial flora.[8]
-
Subjects: A panel of healthy human volunteers who have refrained from using antimicrobial products for at least one week prior to testing.[9][10]
-
Test Organism: Typically Serratia marcescens or Escherichia coli.[8][10]
-
Procedure:
-
Pre-wash: Hands are washed with a non-antimicrobial soap to remove dirt and oils.
-
Contamination: Hands are contaminated with a suspension of the test organism. A baseline sample is taken to determine the initial bacterial load.[9]
-
Product Application: The antimicrobial hand soap is used according to the manufacturer's instructions for a specified time (e.g., 10-30 seconds).[4]
-
Post-wash Sampling: After washing and rinsing, the hands are sampled using a "glove juice" method, where a sterile solution is added to a glove worn by the subject, and the hands are massaged to recover surviving bacteria.[9]
-
Quantification: The number of viable bacteria in the sampling solution is determined by plating and colony counting.
-
-
Efficacy Criteria: The effectiveness is measured by the log₁₀ reduction in the number of bacteria recovered from the contaminated hands after washing compared to the baseline count. The FDA's Tentative Final Monograph (TFM) requires a 2-log₁₀ reduction after the first wash and a 3-log₁₀ reduction after the tenth wash for healthcare personnel handwashes.
EN 1499: Chemical disinfectants and antiseptics - Hygienic handwash - Test method and requirements
This European standard also simulates practical conditions to assess the reduction of transient microbial flora on the hands.[11][12]
-
Subjects: A panel of 12 to 15 healthy volunteers.[11]
-
Test Organism: Escherichia coli K12.[11]
-
Procedure:
-
Reference Wash: Subjects first wash their hands with a standardized soft soap to establish a baseline.
-
Contamination: Hands are artificially contaminated with the test organism.
-
Product Application: Subjects wash their hands with the test product for a specified contact time, typically between 30 and 60 seconds.[11][13]
-
Sampling: The fingertips are sampled to determine the number of surviving bacteria.
-
Comparison: The log₁₀ reduction achieved by the test product is compared to the log₁₀ reduction achieved with the reference soft soap.
-
-
Efficacy Criteria: For a product to pass the EN 1499 standard, the mean log reduction it achieves must be statistically significantly superior to that of the reference soft soap.[13]
Mandatory Visualizations
Experimental Workflow for Antimicrobial Efficacy Testing
Caption: Generalized workflow for in vivo antimicrobial hand soap efficacy testing.
Mechanism of Action: Chlorhexidine
Caption: Mechanism of action of Chlorhexidine against bacterial cells.
Mechanism of Action: Triclosandot
References
- 1. Comparison of the antibacterial efficacy of 4% chlorhexidine gluconate and 1% triclosan handwash products in an acute clinical ward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bactericidal and Virucidal Activity of Povidone-Iodine and Chlorhexidine Gluconate Cleansers in an In Vivo Hand Hygiene Clinical Simulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Surgical hand disinfection: comparison of 4% chlorhexidine detergent solution and 2% triclosan detergent solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative efficacy of hand hygiene agents in the reduction of bacteria and viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hygienic hand disinfection: a comparative study with chlorhexidine detergents and soap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A comparison of triclosan and chlorhexidine preparations with 60 per cent isopropyl alcohol for hygienic hand disinfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurolab.net [eurolab.net]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. ASTM E1174-21. Standard Test Method for Evaluation of the Effectiveness of Health Care Personnel Handwash Formulations. - IVAMI [ivami.com]
- 11. tecolab-global.com [tecolab-global.com]
- 12. BS EN 1499:2013 | 31 May 2013 | BSI Knowledge [knowledge.bsigroup.com]
- 13. microbe-investigations.com [microbe-investigations.com]
A Comparative Guide to the Long-Term Biocompatibility of Antimicrobial Coatings for Implantable Devices
For Researchers, Scientists, and Drug Development Professionals
The prevention of implant-associated infections is a critical challenge in the development of medical devices. Antimicrobial coatings have emerged as a promising strategy to mitigate this risk. This guide provides an objective comparison of the long-term biocompatibility of chlorhexidine diacetate-coated implantable devices with two common alternatives: silver nanoparticle and antibiotic-eluting coatings. The following sections present quantitative data on their performance, detailed experimental protocols for biocompatibility assessment, and visualizations of relevant biological and experimental processes.
Data Presentation: A Comparative Analysis
The long-term success of an antimicrobial implant coating hinges on its ability to prevent infection without eliciting a harmful host response. This section provides a quantitative comparison of this compound, silver nanoparticle, and antibiotic (gentamicin) coatings across three key performance indicators: long-term antimicrobial efficacy, cytotoxicity, and in vivo biocompatibility.
Table 1: Long-Term Antimicrobial Efficacy
| Coating Type | Test Organism | Duration | Percent Reduction in Bacterial Adhesion | Citation |
| This compound | Staphylococcus aureus | 28 days | >90% | [1] |
| Silver Nanoparticle | Escherichia coli | 72 hours | Dramatically reduced adhesion | [2] |
| Staphylococcus aureus, Pseudomonas aeruginosa | 4 days | Excellent antibacterial effect | [3] | |
| Bacterial biofilm | Not Specified | 97.5% reduction | [4] | |
| Gentamicin | Staphylococcus aureus | 7 days | 90% reduction | [5] |
Table 2: Cytotoxicity Profile
| Coating Type | Cell Line | Duration | Cell Viability (%) | Citation |
| This compound | Endometrial cells | Not Specified | Toxic at 1 µg/mL | [6] |
| Silver Nanoparticle | Dental Pulp Stem Cells | Not Specified | Comparable to control (at 60 nm particle size) | [7] |
| L929 mouse fibroblast cells | Not Specified | Minimal cytotoxicity | [8] | |
| RAW 264.7 macrophages | Not Specified | Inhibition at 7 µg/ml (20 nm particles) | [9] | |
| Gentamicin | Not Specified | Not Specified | Generally considered biocompatible with minimal cytotoxicity | [10][11] |
Table 3: In Vivo Biocompatibility (Fibrous Capsule Formation)
| Coating Type | Animal Model | Duration | Fibrous Capsule Thickness (µm) | Citation |
| This compound | Not Specified | Not Specified | Data not readily available in reviewed literature | |
| Silver Nanoparticle | Rat | Not Specified | ~600 µm (uncoated control), significantly reduced with coating | [12] |
| Rabbit | 12 weeks | Thinner than at 4 weeks, no significant difference from control | [13] | |
| Gentamicin | Canine | 4 weeks | Capsule formation retarded drug release | [14] |
| Rabbit | Not Specified | Data suggests good biocompatibility | [11] |
Experimental Protocols
Standardized testing methodologies are crucial for the valid comparison of biocompatibility data. The following sections detail the key experimental protocols referenced in the data tables.
ISO 10993-5: Tests for In Vitro Cytotoxicity
This standard outlines methods to assess the potential of a medical device to cause cellular damage. The MEM Elution test is a common application.
-
Extraction: The test material is incubated in a cell culture medium (e.g., MEM) with serum at 37°C for a specified period (e.g., 24-72 hours) to create an extract. The extraction ratio is defined by the surface area or mass of the material to the volume of the medium.
-
Cell Culture: A sub-confluent monolayer of L929 mouse fibroblast cells is prepared in 24-well plates.
-
Incubation: The extract from the test material is added to the cell cultures in triplicate. Positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls are run in parallel. The cells are incubated at 37°C in a humidified CO2 incubator for 48 hours.
-
Evaluation:
-
Qualitative: The cells are examined microscopically for morphological changes, such as cell lysis, rounding, and detachment. A grade from 0 (no reactivity) to 4 (severe reactivity) is assigned. A grade of ≤ 2 is considered non-cytotoxic[15].
-
Quantitative: Cell viability is assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial activity. A reduction in cell viability of more than 30% is considered a cytotoxic effect[16].
-
ISO 10993-6: Tests for Local Effects After Implantation
This standard evaluates the local tissue response to a medical device implanted in a living animal.
-
Test Animal Selection: An appropriate animal model, such as a rabbit or rat, is selected.
-
Implantation: The sterile test material and a negative control material are surgically implanted into a specific tissue site (e.g., subcutaneous or intramuscular).
-
Observation Period: The animals are observed for local and systemic reactions over a defined period, which can range from a few weeks to several months to assess both short-term and long-term responses[17][18].
-
Histopathological Evaluation: At the end of the implantation period, the animals are euthanized, and the implant site and surrounding tissue are explanted. The tissue is processed for histological examination.
-
Analysis: A pathologist examines stained tissue sections under a microscope to evaluate various parameters, including inflammation, fibrosis (fibrous capsule formation), necrosis, and neovascularization. The tissue response to the test material is compared to the control[19][20].
ASTM E2180: Standard Test Method for Determining the Activity of Incorporated Antimicrobial Agent(s) in Polymeric or Hydrophobic Materials
This method is used to quantify the antimicrobial efficacy of a coating on a material's surface.
-
Inoculum Preparation: A standardized suspension of a relevant test microorganism (e.g., Staphylococcus aureus or Escherichia coli) is prepared.
-
Agar Slurry Preparation: The microbial suspension is mixed with a molten agar slurry.
-
Inoculation: A defined volume of the inoculated agar slurry is spread evenly over the surface of the test (coated) and control (uncoated) material samples.
-
Incubation: The samples are incubated in a humid environment at a specified temperature (e.g., 35°C) for a contact time of 24 hours.
-
Recovery and Enumeration: After incubation, the surviving microorganisms are recovered from the sample surfaces using a neutralizing broth. The number of viable bacteria is then determined by serial dilution and plate counting.
-
Calculation: The percentage reduction of bacteria on the coated surface is calculated by comparing the number of surviving bacteria on the test sample to the number on the control sample[21][22][23].
Mandatory Visualizations
The following diagrams illustrate key biological and experimental processes relevant to the biocompatibility of implantable devices.
Caption: Toll-like receptor signaling in response to implanted biomaterials.
Caption: Experimental workflow for ASTM E2180 antimicrobial efficacy testing.
References
- 1. insights.globalspec.com [insights.globalspec.com]
- 2. emerald.com [emerald.com]
- 3. Dental News - Silver nanoparticle-coated membrane may enhance dental implant treatment [dental-tribune.com]
- 4. Can the use of silver nanoparticles in dental implants increase its antimicrobial potency? - systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Material matters: exploring the interplay between natural biomaterials and host immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Antibacterial and Cytotoxic Effects of Silver Nanoparticles Coated Titanium Implants: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects on cytotoxicity and antibacterial properties of the incorporations of silver nanoparticles into the surface coating of dental alloys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial coatings on orthopedic implants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gentamicin coating of nanotubular anodized titanium implant reduces implant-related osteomyelitis and enhances bone biocompatibility in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biocompatible Nanostructured Silver-Incorporated Implant Surfaces Show Effective Antibacterial, Osteogenic, and Anti-Inflammatory Effects in vitro and in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The role of the fibrous capsule in the function of implanted drug-polymer sustained release systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. senzagen.com [senzagen.com]
- 16. blog.johner-institute.com [blog.johner-institute.com]
- 17. nano-test.de [nano-test.de]
- 18. Subcutaneous Implantation Testing | ISO 10993-6 Biocompatibility – NABI [nabi.bio]
- 19. implantation testing | International and Accredited Lab [nikoopharmed.com]
- 20. youtube.com [youtube.com]
- 21. microbe-investigations.com [microbe-investigations.com]
- 22. infinitalab.com [infinitalab.com]
- 23. microchemlab.com [microchemlab.com]
chlorhexidine diacetate vs. polyhexanide (PHMB) for chronic wound irrigation: a comparative efficacy study
A Guide for Researchers and Drug Development Professionals
The management of chronic wounds presents a significant challenge in healthcare, with the choice of irrigation solution playing a pivotal role in preventing infection and promoting healing. This guide provides a comparative analysis of two commonly used antiseptics, chlorhexidine diacetate and polyhexanide (PHMB), based on available experimental data.
Executive Summary
Both this compound and polyhexanide are effective antimicrobial agents used for chronic wound irrigation. However, evidence suggests that PHMB may offer a superior balance of antimicrobial efficacy and biocompatibility, potentially leading to improved wound healing outcomes. While chlorhexidine is a well-established antiseptic, concerns regarding its cytotoxicity at certain concentrations and its impact on wound healing have been raised. PHMB, a newer generation antiseptic, has demonstrated broad-spectrum antimicrobial activity, including effectiveness against biofilms, with a generally lower cytotoxicity profile.
Antimicrobial Efficacy
The primary role of an antiseptic in wound irrigation is to reduce the microbial load, including planktonic bacteria and biofilms, which are notoriously resistant to treatment and can delay healing.
In Vitro Antimicrobial Activity
Studies comparing the minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) of chlorhexidine and PHMB have shown both to be effective against a broad range of pathogens. However, some research indicates that PHMB may have a slight advantage in certain conditions. For instance, one study found that for chlorhexidine, octenidine, and polyhexanide, MIC(48) and MBC(24) ranged from 16 to 32 mg/L against a panel of bacteria including Staphylococcus aureus and Pseudomonas aeruginosa[1]. Another comparative study concluded that PHMB was more effective than 2% chlorhexidine against Gram-negative bacterial biofilms at 24 and 48 hours and Gram-positive bacterial biofilms at 7 days[2].
Table 1: In Vitro Antimicrobial Efficacy
| Parameter | This compound | Polyhexanide (PHMB) | Key Findings |
| MIC/MBC Range | 16 - 32 mg/L[1] | 16 - 32 mg/L[1] | Both demonstrate potent antimicrobial activity against common wound pathogens. |
| Efficacy Against Biofilms | Effective, but resistance increases with biofilm maturity[3][4]. | Generally more active against mature biofilms compared to chlorhexidine[2]. A 0.1% PHMB solution with poloxamer showed a 3 log reduction in biofilm density after 60 minutes[5]. | PHMB often shows superior efficacy against established biofilms. |
Clinical Antimicrobial Efficacy
In clinical settings, PHMB-containing dressings and solutions have been associated with a more substantial reduction in bacterial count and a decrease in the variety of bacteria present in chronic wounds[6]. A randomized controlled trial comparing a PHMB foam dressing to a non-antimicrobial foam dressing in chronic leg and foot ulcers demonstrated a significant reduction in superficial bacterial burden and pain at weeks 2 and 4 in the PHMB group[7].
Wound Healing
The ultimate goal of wound care is complete and timely healing. An ideal antiseptic should not impede this process.
In Vitro Cytotoxicity
Both chlorhexidine and PHMB exhibit dose-dependent cytotoxicity to human cells, such as fibroblasts and keratinocytes, which are crucial for wound healing[8][9]. However, studies suggest that PHMB may have a better therapeutic index, meaning it is effective against microbes at concentrations that are less harmful to human cells. One in vitro study found that while both were cytotoxic at high concentrations, PHMB had better antibacterial efficacy against S. aureus and was more suitable for shallow wounds[9]. Another study reported that chlorhexidine was highly cytotoxic to human fibroblasts, with a 0.002% concentration being able to almost completely suppress cell division. In contrast, a study comparing various irrigation solutions found that a combination of 0.1% PHMB and poloxamer was less cytotoxic to mammalian fibroblasts than other tested antiseptics.
Table 2: In Vitro Cytotoxicity on Human Fibroblasts (HF) and Keratinocytes (HaCat)
| Agent | Concentration | Exposure Time | Cell Survival Rate | Reference |
| Chlorhexidine Acetate | Undiluted | 5 seconds | 4.46% ± 0.75% (HF) | [8] |
| Polyhexanide (PHMB) | Undiluted | 5 seconds | 2.91% ± 0.55% (HF) | [8] |
| Chlorhexidine Acetate | Undiluted | 180 seconds | 0.79% ± 0.37% (HF) | [8] |
| Polyhexanide (PHMB) | Undiluted | 180 seconds | 0.23% ± 0.85% (HF) | [8] |
Note: The undiluted concentrations were not specified in the abstract.
Clinical Wound Healing Outcomes
Clinical evidence on wound healing tends to favor PHMB. A systematic review and meta-analysis found that polyhexanide demonstrated a significantly faster healing time in various types of wounds compared to control dressings[10]. While some studies show chlorhexidine can improve early wound healing, particularly in oral surgery[11], other research suggests it can delay wound healing in human skin xenograft models[12][13]. A systematic review on wound irrigation proposed that acute soft-tissue wounds should receive continuous gravity flow irrigation with polyhexanide[14].
Table 3: Clinical Wound Healing Outcomes
| Study Type | Comparison | Key Findings | Reference |
| Systematic Review & Meta-analysis | PHMB vs. other dressings | Healing time was significantly faster in the polyhexanide group. | [10] |
| Randomized Controlled Trial | PHMB foam vs. non-antimicrobial foam | 35% median reduction in wound size with PHMB vs. 28% in the control group by week 4. | [7] |
| In Vivo Xenograft Study | 2% CHG vs. PBS | Daily use of 2% chlorhexidine was cytotoxic to human skin and hindered wound healing. | [12][13] |
| Systematic Review | Various irrigation fluids | Proposed guideline: acute soft-tissue wounds should receive continuous gravity flow irrigation with polyhexanide. | [14] |
Experimental Protocols
In Vitro Cytotoxicity Assay (CCK-8 Assay)
This protocol is based on a study comparing the cytotoxicity of povidone-iodine, chlorhexidine acetate, and PHMB[9].
-
Cell Culture: Human fibroblasts (HF) and keratinocytes (HaCat) are cultured in appropriate media until they reach the logarithmic growth phase.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.
-
Antiseptic Exposure: The culture medium is replaced with different concentrations of the antiseptic solutions (this compound and PHMB) for varying exposure times (e.g., 5, 30, and 180 seconds). A control group is treated with phosphate-buffered saline (PBS).
-
Washing: After exposure, the antiseptic solution is removed, and the cells are washed twice with PBS.
-
Incubation: Fresh culture medium is added to each well, and the plates are incubated for 24 hours.
-
CCK-8 Assay: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated for another 2 hours.
-
Measurement: The absorbance at 450 nm is measured using a microplate reader to determine cell viability.
Caption: Workflow for the in vitro cytotoxicity assay.
In Vivo Wound Healing Study (Porcine Wound Model)
This protocol is a generalized representation based on a study evaluating a PHMB irrigation solution on MRSA biofilms in a porcine wound model[15].
-
Animal Model: Domestic pigs are used as the animal model.
-
Wound Creation: Full-thickness skin wounds are created on the backs of the anesthetized pigs.
-
Inoculation: The wounds are inoculated with a known concentration of a pathogenic bacterium (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) to simulate an infected wound.
-
Biofilm Formation: The inoculum is left undisturbed for 24 hours to allow for biofilm formation.
-
Treatment: The wounds are irrigated twice daily for a specified period (e.g., 3 and 6 days) with the assigned irrigation solution (this compound, PHMB, or a control like saline).
-
Data Collection:
-
Bacterial Load: Tissue biopsies are taken at different time points to quantify the bacterial load (log CFU/g).
-
Wound Healing Assessment: The wound area is measured, and the percentage of wound closure is calculated. Histological analysis can be performed to assess re-epithelialization and tissue granulation.
-
-
Statistical Analysis: The data from the different treatment groups are compared statistically.
Caption: Experimental workflow for an in vivo wound healing study.
Conclusion
The choice between this compound and polyhexanide for chronic wound irrigation should be guided by a careful consideration of their respective properties. While both are effective antiseptics, the current body of evidence suggests that PHMB may offer a superior clinical profile due to its potent and broad-spectrum antimicrobial activity, particularly against biofilms, combined with a lower potential for cytotoxicity and a more favorable impact on wound healing. For researchers and drug development professionals, further head-to-head clinical trials focusing on well-defined chronic wound types and patient populations would be valuable to solidify these findings and to establish definitive treatment guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial efficacy of chlorhexidine against bacteria in biofilms at different stages of development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of antimicrobial efficacy and therapeutic index properties for common wound cleansing solutions, focusing on solutions containing PHMB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.cambridgemedia.com.au [journals.cambridgemedia.com.au]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of povidone iodine, chlorhexidine acetate and polyhexamethylene biguanide as wound disinfectants: in vitro cytotoxicity and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of povidone iodine, chlorhexidine acetate and polyhexamethylene biguanide as wound disinfectants: in vitro cytotoxicity and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.cambridgemedia.com.au [journals.cambridgemedia.com.au]
- 11. mdpi.com [mdpi.com]
- 12. physiciansweekly.com [physiciansweekly.com]
- 13. 23 Chlorhexidine Delays Wound Healing in Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evidence-Based Wound Irrigation: Separating Fact from Fiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effectiveness of a polyhexanide irrigation solution on methicillin‐resistant Staphylococcus aureus biofilms in a porcine wound model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Chlorhexidine Diacetate: A Guide for Laboratory Professionals
Chlorhexidine diacetate, a potent antiseptic, requires careful handling and disposal to mitigate environmental risks and ensure laboratory safety. Due to its classification as a substance very toxic to aquatic life with long-lasting effects, improper disposal can have significant environmental consequences.[1][2][3] Adherence to established protocols is crucial for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes protective gloves, eye protection (safety goggles or face shield), and a lab coat.[3][4] Work should be conducted in a well-ventilated area to avoid the formation and inhalation of dust or aerosols.[4][5] In case of a spill, it should be immediately contained, collected using a vacuum or by sweeping, and placed into a suitable, labeled container for disposal.[5]
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to avoid environmental release.[1][2][4] It must not be poured down the drain or discarded in regular waste streams.[1][2]
-
Waste Collection:
-
Collect all waste this compound, including expired product, contaminated materials (e.g., weighing paper, gloves), and spill cleanup debris, in a designated and clearly labeled hazardous waste container.[4][5]
-
The container must be suitable for hazardous waste, meaning it should be durable and have a secure lid.[4]
-
-
Waste Storage:
-
Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed professional waste disposal service.[6]
-
Alternatively, the material may be disposed of via incineration in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
Ensure that all disposal activities are in full compliance with local, state, and federal environmental regulations.[4][6]
-
-
Container Disposal:
-
Empty containers that held this compound should also be treated as hazardous waste and disposed of through the same channels as the chemical itself.[2]
-
Quantitative Data and Classifications
For transportation and waste management purposes, this compound is typically classified under specific regulatory frameworks. The following table summarizes key quantitative and classification data.
| Parameter | Value / Classification | Reference |
| UN Number | 3077 | [6] |
| Proper Shipping Name | ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S. (this compound) | [4][6] |
| Hazard Class | 9 (Miscellaneous hazardous materials) | [6] |
| Aquatic Toxicity (LC50, fish) | 1.9 mg/L (Oncorhynchus mykiss) | [6] |
| Aquatic Toxicity (EC50, crustaceans) | 0.06 mg/L (Daphnia magna) | [6] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
